1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXJXOLWUDCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233402 | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-88-4 | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry. The document details two primary synthetic strategies: a two-step approach involving the initial synthesis of the 2-pyridone precursor followed by N-methylation, and an alternative route commencing from 2-chloro-3-cyanopyridine. Each method is presented with a focus on the underlying chemical principles, experimental considerations, and detailed procedural protocols. The guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel pharmaceutical agents.
Introduction
The 2-pyridone nucleus is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of a methyl group at the 1-position and a cyano group at the 3-position yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. This guide elucidates the primary methodologies for the preparation of this valuable compound, offering insights into the selection of reagents, reaction conditions, and mechanistic pathways.
Primary Synthetic Strategy: Two-Step Synthesis via a 2-Pyridone Precursor
A robust and widely applicable approach to the synthesis of this compound involves a two-step sequence: the initial construction of the 2-pyridone ring system, followed by the selective methylation of the nitrogen atom.
Part 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile (2-Hydroxynicotinonitrile)
The Guareschi-Thorpe condensation is a classical and effective method for the synthesis of 2-pyridone derivatives.[1][2][3] This reaction typically involves the condensation of a β-dicarbonyl compound or its equivalent with cyanoacetamide in the presence of a basic catalyst. For the synthesis of the unsubstituted 2-oxo-1,2-dihydropyridine-3-carbonitrile, a suitable three-carbon electrophilic component is required.
Reaction Mechanism:
The Guareschi-Thorpe reaction proceeds through a series of condensation and cyclization steps. Initially, the active methylene group of cyanoacetamide undergoes a Knoevenagel condensation with a carbonyl group of the 1,3-dicarbonyl equivalent. This is followed by an intramolecular cyclization and subsequent dehydration to afford the 2-pyridone ring. The use of ammonium acetate can serve as both a catalyst and the source of the ring nitrogen atom in multicomponent variations of this synthesis.[4][5]
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile
-
Reagents:
-
Cyanoacetamide
-
1,1,3,3-Tetramethoxypropane
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cyanoacetamide and 1,1,3,3-tetramethoxypropane are added to the solution.
-
The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield 2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Data Summary:
| Product | Molecular Formula | Molecular Weight | Appearance |
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | C₆H₄N₂O | 120.11 g/mol | Off-white to pale yellow solid |
Part 2: N-Methylation of 2-Oxo-1,2-dihydropyridine-3-carbonitrile
The second step involves the selective methylation of the nitrogen atom of the 2-pyridone ring. A critical consideration in this step is the potential for competing O-methylation of the tautomeric 2-hydroxypyridine form. The choice of methylating agent, base, and solvent plays a crucial role in directing the regioselectivity of the reaction. While strong methylating agents like methyl iodide are commonly used, dimethyl sulfate offers a less volatile alternative. The use of a non-polar solvent and a mild base can favor N-alkylation.
Reaction Mechanism:
The N-methylation reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the nitrogen atom of the 2-pyridone, generating a pyridonate anion. This anion then acts as a nucleophile, attacking the methyl group of the methylating agent (e.g., dimethyl sulfate) to form the N-methylated product.
Caption: N-Methylation of the 2-pyridone precursor.
Experimental Protocol: N-Methylation using Dimethyl Sulfate
-
Reagents:
-
2-Oxo-1,2-dihydropyridine-3-carbonitrile
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a suspension of anhydrous potassium carbonate in acetone in a round-bottom flask is added 2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
The mixture is stirred at room temperature, and dimethyl sulfate is added dropwise.
-
The reaction mixture is then heated to reflux and maintained for several hours, with TLC monitoring to track the consumption of the starting material.
-
After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
-
Data Summary:
| Product | Molecular Formula | Molecular Weight | CAS Number | Appearance |
| This compound | C₇H₆N₂O | 134.14 g/mol | 767-88-4[3] | White to off-white solid |
Alternative Synthetic Strategy: From 2-Chloro-3-cyanopyridine
An alternative and efficient route to the target molecule begins with 2-chloro-3-cyanopyridine. This pathway involves the hydrolysis of the chloro-substituent to the corresponding 2-pyridone, followed by N-methylation.
Part 1: Synthesis of 2-Chloro-3-cyanopyridine
2-Chloro-3-cyanopyridine can be synthesized from 3-cyanopyridine N-oxide by treatment with phosphorus oxychloride.[6]
Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine
-
Reagents:
-
3-Cyanopyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
3-Cyanopyridine N-oxide is added portion-wise to phosphorus oxychloride at a controlled temperature.[6]
-
The reaction mixture is then heated at reflux for several hours.
-
After cooling, the excess phosphorus oxychloride is carefully quenched by pouring the mixture onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield 2-chloro-3-cyanopyridine.
-
Part 2: Hydrolysis of 2-Chloro-3-cyanopyridine to 2-Oxo-1,2-dihydropyridine-3-carbonitrile
The 2-chloro substituent can be hydrolyzed to a hydroxyl group, which exists in equilibrium with its more stable 2-pyridone tautomer, under basic conditions.
Experimental Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine
-
Reagents:
-
2-Chloro-3-cyanopyridine
-
Sodium hydroxide
-
Water
-
-
Procedure:
-
A solution of sodium hydroxide in water is prepared in a round-bottom flask.
-
2-Chloro-3-cyanopyridine is added, and the mixture is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Part 3: N-Methylation
The resulting 2-oxo-1,2-dihydropyridine-3-carbonitrile can then be N-methylated as described in the primary synthetic strategy.
Conclusion
This technical guide has outlined two reliable synthetic pathways for the preparation of this compound. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both the two-step synthesis via a 2-pyridone precursor and the alternative route from 2-chloro-3-cyanopyridine offer efficient and practical methods for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their pursuit of novel chemical entities with potential therapeutic applications.
References
- Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
- Flefel, E. M., Abbas, H. S., Abdel Mageid, R. E., & Zaghary, W. A. (2016).
- Kysil, A., et al. (2011).
- Reddy, C. R., et al. (2016). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic & Biomolecular Chemistry, 14(12), 3154-3158.
-
Quimica Organica. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]
- Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50.
- MacMillan, J. (2012).
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]
- Becerra, D., Hurtado-Rodríguez, D., & Castillo, J. C. (2021). Guareschi-Thorpe condensation for synthesizing 3-cyano-2(1H)-pyridones.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003).
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30.
- Al-Ghorbani, M., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 5(49), 31792-31804.
- El-Sayed, N. N. E., et al. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 26(15), 4642.
- Borik, R. M. (2024). Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Letters in Organic Chemistry, 21(11), 973-982.
-
ChemSynthesis. (n.d.). 4-anilino-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Retrieved from [Link]
- El-Ghanam, A. M. (2015).
- Abdelhamid, A. O., et al. (2016).
- Balamurugan, K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(43), 28096-28105.
- G. A. Olah, et al. (1996). Process for producing n-methylated organic pigments.
- G. A. Olah, et al. (2001). Process for the preparation of 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)-ethanone and its use in the synthesis of diarylpyridines.
- Yuki Gosei Yakuhin Kogyo Kk. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.
- American Cyanamid Company. (1972). Preparation of 3-cyanopyridine.
- Novartis Institute for Biomedical Research. (2003).
- Merck & Co., Inc. (2017). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Organic Process Research & Development, 21(9), 1413-1418.
- University of Basel. (2014). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers.
- Donghua University. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
- University of Freiburg. (2021). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Physical Chemistry Chemical Physics, 23(30), 16087-16095.
- University of the Ryukyus. (1995). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1569-1574.
- University of Cape Town. (2019). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)
-
Sciencemadness Discussion Board. (2020). Is it possible to perform O-methylations in acetonitrile. Retrieved from [Link]
- The University of Queensland. (2015). Method for the N-demethylation of N-methyl heterocycles.
Sources
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reaction Mechanisms of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive exploration of the synthesis and reaction mechanisms of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document moves beyond a simple recitation of procedures to offer insights into the underlying principles that govern its reactivity, empowering researchers to rationally design synthetic routes and predict reaction outcomes.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in the design of novel therapeutics.[1] The specific compound, this compound, also known as ricinidine, is a naturally occurring alkaloid found in the castor bean (Ricinus communis). While significantly less toxic than the infamous protein ricin from the same source, ricinidine itself exhibits a range of biological activities.[2] This inherent bioactivity, combined with the synthetic versatility of the 2-pyridone core, makes a thorough understanding of its reaction mechanisms essential for the drug development professional. The presence of the electron-withdrawing cyano group at the 3-position and the N-methyl group are key determinants of its chemical behavior.
Synthesis of the this compound Core
The construction of the this compound framework is most efficiently achieved through multicomponent reactions (MCRs), which offer the advantage of building molecular complexity in a single step from readily available starting materials. Several strategies have been developed for the synthesis of the parent 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, which can then be N-methylated.
Multicomponent Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold
A prevalent and robust method for the synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles involves a one-pot condensation of an aromatic aldehyde, an acetophenone derivative, ethyl cyanoacetate, and ammonium acetate.[2][3][4] This reaction is believed to proceed through a cascade of classical organic reactions.
The proposed mechanism for this multicomponent reaction is as follows:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and ethyl cyanoacetate, catalyzed by a weak base such as ammonium acetate or piperidine, to form an α,β-unsaturated intermediate.
-
Michael Addition: Concurrently, the acetophenone derivative reacts with another molecule of the aldehyde in a Claisen-Schmidt condensation to form a chalcone. Subsequently, the enolate of ethyl cyanoacetate acts as a Michael donor and adds to the chalcone acceptor.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration and aromatization (via oxidation) to furnish the stable 2-pyridone ring.
The following diagram illustrates the generalized multicomponent reaction pathway:
Caption: Generalized multicomponent reaction pathway for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles.
Mechanistic Insight into 2-Pyridone Ring Formation from Acyclic Precursors
A detailed mechanistic study on the formation of the closely related 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from 4-(dimethylamino)but-3-en-2-one and malononitrile provides valuable insights.[4] The reaction proceeds through an isolable acyclic intermediate, (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.[4] This intermediate exists as two conformers, 1-s-cis and 1-s-trans. Acid-induced cyclization of the 1-s-cis conformer leads to the final 2-pyridone product with the elimination of dimethylamine.[4]
This stepwise mechanism, involving the formation of a stable acyclic intermediate followed by cyclization, is a key concept in understanding the synthesis of this class of compounds.
Caption: Formation of a 2-pyridone from an acyclic intermediate.
Synthesis of this compound (Ricinidine)
A convenient synthesis of ricinidine and its N-analogues has been reported, which involves the reaction of primary amines with ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate in the presence of sodium ethoxide.[2][3] This method allows for the direct installation of the N-methyl group by using methylamine as the primary amine. The proposed mechanism involves the formation of the pyridinone ring through a base-catalyzed cyclization.[3]
Experimental Protocol: Synthesis of Ricinidine [2][3]
-
To a solution of ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate in anhydrous ethanol, add a solution of methylamine in ethanol.
-
Add a catalytic amount of sodium ethoxide to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Key Reaction Mechanisms of this compound
The reactivity of this compound is dictated by the interplay of the electron-rich diene system of the pyridone ring, the electron-withdrawing nature of the cyano group, and the presence of the N-methyl group. The primary modes of reactivity include cycloaddition reactions and nucleophilic additions.
Cycloaddition Reactions
The diene system of the 2-pyridone ring makes it a suitable partner in various cycloaddition reactions.
The 2-pyridone ring can act as a diene in Diels-Alder reactions with electron-deficient dienophiles. The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. The electron-withdrawing cyano group at the 3-position influences the energy levels of the HOMO and LUMO of the diene system, thereby affecting its reactivity towards different dienophiles.
This compound can also participate as the 2π component (dipolarophile) in 1,3-dipolar cycloadditions. The double bond between C5 and C6 is the most likely site for cycloaddition with 1,3-dipoles such as nitrones, azides, and nitrile oxides.[5] The regioselectivity of the addition is influenced by both electronic and steric factors. Theoretical studies on related systems, such as the [3+2] cycloaddition of C-3-pyridino-N-methyl nitrone with nitroethenes, have shown that these reactions can proceed with high regio- and stereocontrol.[2]
Caption: General scheme for a 1,3-dipolar cycloaddition reaction.
Nucleophilic Addition Reactions
The electron-deficient nature of the pyridine ring, enhanced by the carbonyl and cyano groups, makes it susceptible to nucleophilic attack.
While the aromatic character of the pyridone ring reduces its susceptibility to nucleophilic addition compared to a simple α,β-unsaturated ketone, strong nucleophiles can add to the ring, particularly at the C4 and C6 positions. The regioselectivity of the addition is a subject of interest. Studies on nucleophilic addition to 3-substituted pyridinium salts have shown that addition often occurs at the 2- and 6-positions.[6][7] For this compound, the C4 and C6 positions are the most likely sites of attack, leading to the formation of dihydropyridone derivatives.
Experimental Protocol: General Procedure for Nucleophilic Addition
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the nucleophilic reagent (e.g., an organolithium or Grignard reagent).
-
Stir the reaction mixture at low temperature for a specified period.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by chromatography.
Photochemical Reactions
2-Pyridones are known to undergo a variety of photochemical reactions, including [4+4] and [2+2] cycloadditions, as well as electrocyclizations. The N-methyl group in this compound prevents the formation of hydrogen-bonded dimers that can influence the photochemical outcome in N-unsubstituted 2-pyridones. The specific photochemical behavior of ricinidine would be an interesting area for further investigation, with the potential to form complex polycyclic structures.
Role of Key Functional Groups in Reactivity
The reactivity of this compound is a direct consequence of its specific substitution pattern.
-
N-Methyl Group: The presence of the methyl group on the nitrogen atom prevents tautomerization to the corresponding 2-hydroxypyridine. This locks the molecule in the pyridone form, ensuring the presence of the diene system for cycloaddition reactions. It also influences the solubility and crystal packing of the molecule.
-
2-Oxo Group: The carbonyl group is a key electron-withdrawing group that polarizes the ring system, making it more susceptible to nucleophilic attack. It also participates in the delocalization of electrons within the pyridone ring.
-
3-Cyano Group: The nitrile group is a strong electron-withdrawing group that significantly influences the electronic properties of the dihydropyridine ring. It enhances the electrophilicity of the ring, making it a better dienophile and more susceptible to nucleophilic attack. The cyano group can also be a site for further chemical transformations.
Data Summary
Table 1: Physicochemical Properties of this compound [6]
| Property | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| CAS Number | 767-88-4 |
| Appearance | Solid |
| IUPAC Name | 1-methyl-2-oxopyridine-3-carbonitrile |
Table 2: Spectroscopic Data for a Representative 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Precursor [4]
| Spectroscopic Technique | Key Data |
| IR (KBr) | 3412, 3149, 2188 (C≡N), 1657 (C=O) cm⁻¹ |
| ¹³C NMR (DMSO-d₆) | δ 166.4, 163.1, 150.8, 119.9 (CN), 95.9, 87.8, 41.1, 16.2 |
Conclusion and Future Outlook
This compound is a versatile heterocyclic compound with a rich and varied reaction chemistry. Its synthesis is well-established through multicomponent strategies, and its reactivity is dominated by cycloaddition and nucleophilic addition reactions, all of which are heavily influenced by its specific pattern of substitution.
For the researcher in drug development, the 2-pyridone core of ricinidine offers a robust and tunable platform for the synthesis of novel bioactive molecules. The functional handles present in the molecule, particularly the cyano group and the diene system, provide multiple avenues for diversification and the introduction of pharmacophoric features.
Future research in this area will likely focus on the development of stereoselective transformations of the dihydropyridine ring, the exploration of its photochemical reactivity for the construction of complex molecular architectures, and the synthesis of novel analogues with enhanced biological activity. A deeper computational and experimental investigation into the regioselectivity of its reactions will further empower chemists to harness the full synthetic potential of this valuable heterocyclic building block.
References
-
Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (n.d.). An Convenient Synthesis of Ricinine and Its Analogues. MDPI. Retrieved from [Link]
-
Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. ResearchGate. Retrieved from [Link]
- Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30.
- Elgemeie, G. H., et al. (2025). 2-Amino-4-{4-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and 2-amino-4-{4-[(4-chlorophenyl)diazenyl]-2-hydroxyphenyl}-7,7-dimethyl-5-oxo-1-(triphenylphosphoranylideneamino)-1,5,6,7,8-pentahydro-4H-quinoline-3-carbonitrile.
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]
- Sriram, S., & Gonnade, R. (2016). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers.
- Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave irradiation: A green approach for the synthesis of functionalized N-methyl-1,4-dihydropyridines.
- Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed.
-
(n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]
- Al-Awadi, N. A., et al. (2011).
- Lemire, A., Grenon, M., Pourashraf, M., & Charette, A. B. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. PubMed.
- Chen, Z., et al. (2020, August 15). Synthesis of Quinine and Quinidine (Episode 20) [Video]. YouTube.
- Lemire, A., Grenon, M., Pourashraf, M., & Charette, A. B. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. PubMed.
- Reddy, D. S., & Kumar, M. P. (2010). Synthesis of (+)-lycoricidine by the application of oxidative and regioselective ring-opening of aziridines. PubMed.
- Fedorov, A. A., et al. (2019).
- Kącka-Zych, A., & Kula, K. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. PubMed Central.
- Gerten, A. L., et al. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PubMed Central.
- Behbehani, H., et al. (2011).
- (n.d.). Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study.
- Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central.
- Wang, B., & Larock, R. C. (2012). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PubMed Central.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Overview
This guide will, therefore, provide a theoretical framework for the expected spectroscopic characteristics of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile based on the analysis of structurally similar compounds. This approach allows for an educated prediction of the spectral features and provides a valuable reference for researchers who may synthesize or encounter this molecule.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a unique electronic and structural arrangement that will be reflected in its spectra. The core is a 2-pyridone ring, which is an aromatic system influenced by the electron-withdrawing effects of the carbonyl group and the nitrile group, and the electron-donating effect of the N-methyl group.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridone ring and the three protons of the N-methyl group.
-
N-Methyl Group (N-CH₃): This group should appear as a sharp singlet, as there are no adjacent protons to cause splitting. Based on data from similar N-methylated heterocycles, this peak is predicted to be in the range of δ 3.5-3.8 ppm .
-
Pyridone Ring Protons (H4, H5, H6): These three protons form a coupled system.
-
H6: This proton is adjacent to the nitrogen and is expected to be the most downfield of the ring protons, likely appearing as a doublet of doublets. Its chemical shift is predicted around δ 7.3-7.6 ppm .
-
H4 and H5: These protons will be coupled to each other and to H6, appearing as complex multiplets. H5 is predicted to be in the region of δ 7.2-7.5 ppm , while H4, being adjacent to the nitrile group, may be shifted slightly downfield, likely in the δ 6.2-6.5 ppm range.
-
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-CH₃ | 3.5 - 3.8 | Singlet (s) |
| H6 | 7.3 - 7.6 | Doublet of Doublets (dd) |
| H5 | 7.2 - 7.5 | Multiplet (m) |
| H4 | 6.2 - 6.5 | Multiplet (m) |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct carbon signals are expected.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the pyridone ring is expected to be significantly downfield, in the range of δ 160-165 ppm .
-
Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of δ 115-120 ppm .
-
Pyridone Ring Carbons: The chemical shifts of the ring carbons will be influenced by the substituents. The carbon bearing the nitrile group (C3) and the carbon adjacent to the nitrogen (C6) are expected to be significantly deshielded.
-
N-Methyl Carbon (N-CH₃): The N-methyl carbon should appear in the aliphatic region, predicted to be around δ 30-35 ppm .
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 160 - 165 |
| C3 | 100 - 105 |
| C4 | 145 - 150 |
| C5 | 110 - 115 |
| C6 | 135 - 140 |
| C≡N | 115 - 120 |
| N-CH₃ | 30 - 35 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl and nitrile functional groups.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl group of the 2-pyridone is expected in the region of 1650-1680 cm⁻¹ .
-
C≡N Stretch: A sharp, medium-intensity band for the nitrile group should be observed around 2220-2240 cm⁻¹ .
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be present. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the N-methyl C-H stretches will appear just below 3000 cm⁻¹.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Amide) | 1650 - 1680 | Strong |
| C≡N (Nitrile) | 2220 - 2240 | Medium, Sharp |
| Aromatic C-H | ~3050 - 3150 | Medium |
| Aliphatic C-H (N-CH₃) | ~2900 - 3000 | Medium |
Predicted Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): With a molecular formula of C₇H₆N₂O, the expected exact mass is approximately 134.0480 g/mol [1]. The mass spectrum should show a prominent molecular ion peak at m/z = 134.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of CO (m/z = 28) from the pyridone ring, and potentially the loss of the methyl group (m/z = 15) or HCN (m/z = 27).
Fragmentation Pathway Diagram
Sources
An In-depth Technical Guide to the Structural and Physicochemical Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental crystal structure data for this specific molecule, this guide presents a multi-faceted approach to its characterization. We detail a probable synthetic route, supported by established methodologies for analogous compounds. Furthermore, we compile and analyze its key physicochemical and spectroscopic properties. To provide a robust framework for understanding its solid-state behavior, a detailed crystal structure analysis of the closely related isomer, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is presented as a comparative study. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this class of compounds.
Introduction
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group at the 1-position and a cyano group at the 3-position, as in this compound, modulates the electronic and steric properties of the ring system, influencing its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and formulation development.
While extensive crystallographic data exists for various substituted 2-pyridones, a definitive experimental crystal structure for this compound has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD) to date. This guide, therefore, aims to provide a comprehensive profile of this molecule through a combination of synthetic protocols, physicochemical characterization, and a detailed comparative analysis of a structurally related isomer.
Synthesis and Crystallization
The synthesis of 2-pyridone derivatives often involves the condensation of a β-amino enone with a methylene-active nitrile.[1] While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a reliable synthetic pathway can be extrapolated from the well-documented synthesis of its isomers.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step reaction, beginning with the formation of an enamine intermediate, followed by cyclization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Analogous to Isomer Synthesis)
This protocol is adapted from established methods for the synthesis of substituted 2-pyridones.[1]
Step 1: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-formyl-3-oxopropanenitrile (1 equivalent) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (1.1 equivalents) in ethanol dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Cyclization to form this compound
-
Dissolve the crude enamine intermediate in a suitable solvent such as acetic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 3: Crystallization
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, or ethanol.
Physicochemical and Spectroscopic Properties
The following table summarizes the known physicochemical and computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem CID: 303840[2] |
| Molecular Weight | 134.14 g/mol | PubChem CID: 303840[2] |
| IUPAC Name | 1-methyl-2-oxopyridine-3-carbonitrile | PubChem CID: 303840[2] |
| CAS Number | 767-88-4 | PubChem CID: 303840[2] |
| Computed XLogP3 | 0.3 | PubChem CID: 303840[2] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 303840[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 303840[2] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C≡N (nitrile) stretch around 2220-2260 cm⁻¹, the C=O (amide) stretch around 1650-1680 cm⁻¹, and C=C stretches within the aromatic ring. The PubChem entry for this compound references a vapor phase IR spectrum.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the methyl protons (a singlet around 3.5 ppm) and the three protons on the pyridine ring, likely appearing as multiplets in the aromatic region (around 6.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the nitrile carbon, the carbonyl carbon, and the five carbons of the pyridine ring.
-
Comparative Crystal Structure Analysis: 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
To provide insight into the likely solid-state conformation and packing of the title compound, we present a detailed analysis of its isomer, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, for which crystal structure data is available.[1][3]
Crystallographic Data
The following table summarizes the crystallographic data for 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₆N₂O | ARKIVOC 2009 (xiii) 23-30[1] |
| Crystal System | Monoclinic | ARKIVOC 2009 (xiii) 23-30[1] |
| Space Group | P2₁/c | ARKIVOC 2009 (xiii) 23-30[1] |
| a (Å) | 8.345(2) | ARKIVOC 2009 (xiii) 23-30[1] |
| b (Å) | 7.123(2) | ARKIVOC 2009 (xiii) 23-30[1] |
| c (Å) | 11.234(3) | ARKIVOC 2009 (xiii) 23-30[1] |
| β (°) | 109.45(3) | ARKIVOC 2009 (xiii) 23-30[1] |
| Volume (ų) | 630.1(3) | ARKIVOC 2009 (xiii) 23-30[1] |
| Z | 4 | ARKIVOC 2009 (xiii) 23-30[1] |
Molecular and Crystal Packing Structure
The crystal structure of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reveals a planar pyridone ring. The molecules form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of adjacent molecules.[1][3] These dimers are further linked into chains by weaker C-H···N interactions involving the nitrile group.
Caption: Molecular structure of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Potential Applications in Drug Development
Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles are known to exhibit a range of biological activities, including acting as inhibitors of various kinases. Their structural features make them attractive scaffolds for the development of novel therapeutics. A thorough understanding of their structure-activity relationships, aided by the type of analysis presented in this guide, is essential for the successful design of new drug candidates.
Conclusion
While the experimental crystal structure of this compound remains to be determined, this technical guide provides a robust foundation for its study. The proposed synthetic route, coupled with the available physicochemical and spectroscopic data, offers a clear path for its preparation and characterization. The detailed analysis of the crystal structure of its isomer, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, serves as a valuable reference point for predicting its solid-state properties. Further investigation, including single-crystal X-ray diffraction studies, is warranted to fully elucidate the structure of the title compound and unlock its full potential in medicinal chemistry.
References
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. [Link]
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]
Sources
An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold of interest in pharmaceutical research and development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles and detailed experimental protocols necessary for its thorough characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven workflows.
Introduction: The Significance of this compound
The this compound moiety is a constituent of various biologically active molecules.[1][2][3][4] Its structural features, including a substituted pyridone ring, suggest its potential utility as an intermediate in the synthesis of novel therapeutic agents.[5] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement in any drug discovery and development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[6][7]
This guide will provide a robust framework for elucidating these critical parameters.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is provided below. It is crucial to note that these are in silico predictions and must be confirmed by empirical testing.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem[8] |
| Molecular Weight | 134.14 g/mol | PubChem[8] |
| XLogP3-AA | 0.3 | PubChem[8] |
| Hydrogen Bond Donor Count | 0 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |
| Rotatable Bond Count | 0 | PubChem[8] |
Solubility Determination: A Cornerstone of Developability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[6][7] Two key types of solubility are assessed during drug development: kinetic and thermodynamic.[9]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer.[9] This parameter is often evaluated in early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: To a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add the DMSO stock solution to the aqueous buffer to achieve a final desired concentration range (e.g., 1-100 µM) and a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Measurement: Quantify the amount of precipitated material using nephelometry, which measures light scattering by suspended particles.[7]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in precipitation is observed.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[9] The shake-flask method is the gold standard for this determination.[10]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[11]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken as filtration may lead to underestimation due to adsorption to the filter material, while centrifugation may overestimate solubility if fine particles remain in the supernatant.[6]
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[6]
Caption: Thermodynamic Solubility Workflow.
Stability Assessment: Ensuring Product Quality and Safety
Stability testing is crucial for identifying how the quality of a drug substance varies with time under the influence of environmental factors.[12][13] Stability-indicating analytical methods are essential for this purpose, as they can accurately measure the active ingredient without interference from degradation products.[14][15]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16] This is a critical step in developing and validating a stability-indicating method.[17]
-
Hydrolytic Degradation: The pyridone structure can be susceptible to hydrolysis.[18]
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Neutral: Purified water at elevated temperature.
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
-
Oxidative Degradation:
-
3% Hydrogen peroxide at room temperature.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 70°C) for an extended period.[19]
-
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state studies, place the powder in a suitable container.
-
Stress Application: Expose the samples to the conditions outlined above for various time points.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products. Mass spectrometry (MS) can be coupled with HPLC for unequivocal peak purity assessment and identification of degradants.[14]
Caption: Forced Degradation Workflow.
Stability-Indicating Method Development
The primary analytical technique for stability studies is High-Performance Liquid Chromatography (HPLC).[12] A reversed-phase HPLC method with a C18 column is a common starting point.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.7-5 µm particle size | Good retention for moderately polar compounds. |
| Mobile Phase | Gradient of acetonitrile and water/buffer | To ensure separation of the parent peak from any degradation products with different polarities. |
| Detector | PDA and/or MS | PDA for peak purity analysis and MS for identification of degradants.[14] |
| Column Temperature | 25-40°C | To ensure reproducible retention times. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its potential development as a pharmaceutical agent. This guide provides a comprehensive framework of validated methodologies for these assessments. By systematically applying these protocols, researchers can generate the critical data needed to make informed decisions in the drug discovery and development process, ultimately de-risking the path to a viable therapeutic candidate.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. (2025). PubChem.
- What is a Stability-indicating assay method?. (2024). Royed Training.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Stability Indic
- What is a stability indic
- Stability indicating study by using different analytical techniques. (2023). IJSDR.
- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (2009). ARKIVOC.
- One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (n.d.). PubMed.
- Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. (2018).
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. (2024). Bentham Science.
- 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). Chem-Impex.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Bentham Science [benthamscience.com]
- 5. chemimpex.com [chemimpex.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. rheolution.com [rheolution.com]
- 8. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. royed.in [royed.in]
- 13. ijcrt.org [ijcrt.org]
- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biomedres.us [biomedres.us]
Physical and chemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The information presented herein is intended to support research and development efforts by providing a detailed understanding of the molecule's characteristics, synthesis, and potential applications.
Molecular Structure and Identification
This compound is a derivative of 2-pyridone, featuring a methyl group at the nitrogen atom and a nitrile group at the 3-position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.
Caption: General workflow for the synthesis of the target compound.
Proposed Experimental Protocol: N-Methylation
This protocol is based on general procedures for the N-methylation of heterocyclic compounds and should be optimized for this specific substrate.
-
Preparation: To a solution of 2-oxo-1,2-dihydropyridine-3-carbonitrile in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., sodium hydride, potassium carbonate, or cesium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at 0 °C for a specified period to allow for deprotonation. Then, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Research and Drug Development
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. [1]Derivatives of this scaffold have been investigated for a range of biological activities.
-
Anticancer Activity: Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles have shown potential as anticancer agents. For instance, certain derivatives have been evaluated for their inhibitory effects on phosphodiesterase 3 (PDE3) and the growth of colon adenocarcinoma tumor cells. [2]* Kinase Inhibition: The 2-pyridone core is found in inhibitors of various kinases, which are important targets in cancer therapy.
-
Central Nervous System (CNS) Activity: The structural features of this class of compounds make them candidates for targeting receptors and enzymes in the central nervous system.
While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to other bioactive 2-pyridones suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
Detailed safety and handling information for this compound is not available. As with any chemical substance, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as being harmful if swallowed, in contact with skin, or if inhaled have been reported. [3]
Conclusion
This compound is a heterocyclic compound with significant potential for applications in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, its structural features suggest a rich reactivity profile and the possibility of diverse biological activities. This guide provides a foundational understanding of its properties and serves as a starting point for further research and development.
References
-
Serry, A. M., et al. (2015). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry, 90, 83-93. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 303840, 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. [Link]
-
El-Gaby, M. S. A., et al. (2014). Developments in the Chemistry of 2-Pyridone. Journal of Heterocyclic Chemistry, 51(5), 1157-1176. [Link]
-
Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 570-580. [Link]
-
de P. L. G. de Oliveira, R., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(48), 30239-30266. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10606782, 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
Sources
The Enigmatic Core of Ricinine: A Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Introduction: In the vast landscape of heterocyclic chemistry, the 2-pyridone scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] This guide delves into the technical intricacies of a particularly noteworthy derivative: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, more commonly known as ricinine. First isolated in 1864 by Tuson from the seeds of the castor oil plant (Ricinus communis), ricinine has intrigued and challenged chemists and pharmacologists for over a century.[2][3] While notorious as a toxic alkaloid and a biomarker for exposure to the lethal protein ricin, its unique chemical architecture presents a compelling starting point for the development of novel therapeutics.[4][5] This document provides an in-depth exploration of ricinine's synthesis, physicochemical properties, spectral characterization, and its burgeoning applications as a scaffold in modern drug discovery for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
Ricinine is a crystalline solid at room temperature, possessing a distinct molecular framework that dictates its reactivity and biological interactions.[6] Its core is a dihydropyridine ring, featuring a methyl group at the nitrogen (N1), a carbonyl group at C2, and a nitrile group at C3. This arrangement of functional groups results in a molecule with a moderate polarity and specific spectroscopic signatures.
| Property | Value | Source |
| CAS Number | 767-88-4 | [3] |
| Molecular Formula | C₈H₈N₂O₂ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| Melting Point | 201.5 °C | [6] |
| Appearance | Solid | [6] |
| Solubility | 2.7 mg/mL in water at 10 °C | [6] |
| IUPAC Name | 1-methyl-2-oxopyridine-3-carbonitrile | [6] |
Synthesis of the Ricinine Core: A Methodological Deep Dive
The synthesis of 2-pyridone derivatives has been a subject of extensive research, with numerous strategies developed to access this valuable heterocyclic core.[7][8] Multicomponent reactions (MCRs) have emerged as a particularly efficient and atom-economical approach for constructing substituted 2-pyridones.[9] A convenient and effective synthesis of ricinine and its N-analogues has been reported, which proceeds through the reaction of ethyl α-ethoxyethylidenecyanoacetate with an appropriate amine.[2]
Conceptual Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway towards N-substituted ricinine analogs, highlighting the key bond-forming steps and strategic introduction of diversity.
Caption: A generalized workflow for the synthesis of N-substituted ricinine analogs.
Detailed Experimental Protocol: Synthesis of Ricinine
This protocol is adapted from a reported convenient synthesis of ricinine and its analogues.[2] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Synthesis of Ethyl α-ethoxyethylidenecyanoacetate
-
Reactants: A mixture of ethyl cyanoacetate and triethyl orthoacetate is prepared.
-
Reaction Condition: The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the excess reagents are removed under reduced pressure. The resulting crude product, ethyl α-ethoxyethylidenecyanoacetate, is then purified, typically by vacuum distillation.
-
Rationale: This step involves a condensation reaction where the active methylene group of ethyl cyanoacetate reacts with triethyl orthoacetate to form the enol ether intermediate. This intermediate is crucial as it possesses the necessary electrophilic and nucleophilic centers for the subsequent cyclization step.
-
Step 2: Synthesis of this compound (Ricinine)
-
Reactants: Ethyl α-ethoxyethylidenecyanoacetate is dissolved in a suitable solvent, such as ethanol. To this solution, an aqueous solution of methylamine is added.
-
Reaction Condition: The reaction mixture is stirred at room temperature. The formation of the 2-pyridone ring occurs through a cascade of reactions.
-
Work-up and Purification: The reaction mixture is typically concentrated, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure ricinine.
-
Rationale: This step involves a sequence of reactions starting with a Michael-type addition of the amine to the activated double bond of the enol ether. This is followed by an intramolecular cyclization where the nitrogen attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable 2-pyridone ring.
-
Spectral Data and Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.
| Spectroscopic Data | Peak/Signal | Assignment |
| ¹H NMR | δ ~3.6 (s, 3H) | N-CH₃ |
| δ ~6.2 (d, 1H) | H-5 | |
| δ ~7.5 (d, 1H) | H-6 | |
| δ ~8.2 (s, 1H) | H-4 | |
| ¹³C NMR | δ ~30 | N-CH₃ |
| δ ~115 | C≡N | |
| δ ~105-150 | Pyridone ring carbons | |
| δ ~160 | C=O | |
| IR (cm⁻¹) | ~2220 | C≡N stretch |
| ~1650 | C=O stretch (amide) | |
| ~1500-1600 | C=C stretch (aromatic) | |
| Mass Spec (m/z) | 164 [M]⁺ | Molecular Ion |
Note: The exact chemical shifts (δ) and coupling constants (J) in NMR, as well as the precise wavenumbers in IR, can vary slightly depending on the solvent and instrument used.
Applications in Drug Discovery and Medicinal Chemistry
While ricinine itself exhibits toxicity, its rigid 2-pyridone scaffold serves as an excellent starting point for the design of novel therapeutic agents with a wide range of pharmacological activities.[10] The ability to readily modify the substituents on the pyridone ring allows for the systematic exploration of structure-activity relationships (SAR).
Workflow for Drug Discovery Utilizing the Ricinine Scaffold
The journey from the core ricinine structure to a potential drug candidate follows a well-defined, albeit complex, path.
Caption: A schematic overview of the drug discovery workflow starting from the ricinine scaffold.
Therapeutic Potential of Ricinine Analogs
Research into ricinine and its synthetic analogs has unveiled a broad spectrum of biological activities, highlighting its potential as a versatile medicinal chemistry scaffold.
-
Anticancer Activity: The 2-pyridone core is present in numerous compounds with demonstrated anticancer properties.[11] Modifications of the ricinine structure could lead to the development of novel agents that target specific cancer cell signaling pathways.
-
Antimicrobial and Antiviral Properties: The inherent biological activity of pyridones extends to antimicrobial and antiviral effects.[1] For instance, certain 2-pyridinone analogs have shown inhibitory activity against the Hepatitis B virus (HBV).[8]
-
Cardiotonic Effects: Some 2-pyridone derivatives, such as milrinone and amrinone, are established cardiotonic agents used in the treatment of heart failure.[11] Ricinine itself has been reported to inhibit the cellular entry of calcium ions, suggesting a potential for cardiovascular applications.[2]
-
Neuroactivity: Ricinine is known to have effects on the central nervous system. While high doses are neurotoxic, the scaffold could be modified to develop agents with therapeutic effects on neurological disorders.[5]
-
Anti-inflammatory Properties: The alkaloid has been associated with anti-inflammatory effects, a property that is of significant interest in the development of treatments for a wide range of chronic diseases.[4]
Conclusion and Future Perspectives
This compound (ricinine) is more than just a toxic natural product; it is a molecule of significant scientific interest with a rich history and a promising future. Its well-defined structure, coupled with the increasing availability of efficient synthetic methodologies, makes it an attractive starting point for medicinal chemistry campaigns. The diverse pharmacological activities exhibited by ricinine and its analogs underscore the potential of the 2-pyridone scaffold in addressing a variety of therapeutic needs. As our understanding of disease biology deepens and synthetic techniques become more sophisticated, the enigmatic core of ricinine will undoubtedly continue to inspire the development of the next generation of therapeutic agents.
References
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35252. [Link]
-
Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2024). Letters in Drug Design & Discovery, 21(10), 1617-1631. [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35229-35252. [Link]
-
Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. [Link]
-
Phytochemical Composition and Multifunctional Applications of Ricinus communis L.: Insights into Therapeutic, Pharmacological, and Industrial Potential. (2023). Molecules, 28(15), 5849. [Link]
-
Villemin, D., et al. (2018). An Convenient Synthesis of Ricinine and Its Analogues. Molbank, 2018(2), M988. [Link]
-
Medicinal significance, pharmacological activities, and analytical aspects of ricinine: A concise report. (2016). ResearchGate. [Link]
-
Phytochemical Composition and Multifunctional Applications of Ricinus communis L.: Insights into Therapeutic, Pharmacological, and Industrial Potential. (2023). PubMed. [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30. [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2016). Molecules, 21(11), 1460. [Link]
-
RICINUS COMMUNIS: PHARMACOLOGICAL ACTIONS AND MARKETED MEDICINAL PRODUCTS. (2016). ResearchGate. [Link]
-
Ricinine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Medical Countermeasures against Ricin Intoxication. (2023). Toxins, 15(2), 84. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. [Link]
-
Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines. (2012). ResearchGate. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega, 6(10), 6825–6836. [Link]
-
Ricinine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. (2018). ResearchGate. [Link]
-
Ricinine: A pyridone alkaloid from Ricinus communis that activates the Wnt signaling pathway through casein kinase 1α. (2014). ResearchGate. [Link]
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. (2009). ResearchGate. [Link]
-
Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]
Sources
- 1. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 2. An Convenient Synthesis of Ricinine and Its Analogues [mdpi.com]
- 3. Ricinine - Wikipedia [en.wikipedia.org]
- 4. Phytochemical Composition and Multifunctional Applications of Ricinus communis L.: Insights into Therapeutic, Pharmacological, and Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medical Countermeasures against Ricin Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ricinine | C8H8N2O2 | CID 10666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Quantum Chemical Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This guide provides a robust framework for the quantum chemical investigation of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal and materials chemistry. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the structural, spectroscopic, and electronic properties of this molecule through computational modeling.
Introduction: The Significance of Pyridone Scaffolds and the Need for In-Silico Characterization
Substituted 2-pyridones, such as this compound (also known as Ricinidine), represent a class of heterocyclic compounds with a wide spectrum of biological activities and applications in materials science. Their utility is intrinsically linked to their three-dimensional structure, electron distribution, and reactivity, which can be profoundly influenced by substituent effects. Quantum chemical calculations offer a powerful, non-experimental avenue to explore these properties at the atomic level, providing insights that can guide synthetic efforts and rationalize experimental observations.[1]
This guide will delineate a comprehensive computational workflow, from geometry optimization to the prediction of spectroscopic signatures and the analysis of the electronic landscape of this compound.
Part 1: Computational Methodology - A Scientifically Grounded Approach
The selection of an appropriate computational method is paramount for obtaining accurate and reliable results. Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules, offering a favorable balance between computational cost and accuracy.[2] For this guide, we will employ the B3LYP functional, a hybrid functional that has demonstrated excellent performance for a wide range of chemical systems.
Choice of Basis Set: Balancing Accuracy and Computational Expense
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. A larger, more flexible basis set will generally yield more accurate results but at a higher computational cost. For the study of this compound, the Pople-style 6-311++G(d,p) basis set is recommended. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and potential non-covalent interactions.[3]
Software Selection: Gaussian and ORCA
The calculations outlined in this guide can be performed using popular quantum chemistry software packages such as Gaussian or ORCA.[4][5] Both programs offer a wide array of functionalities and are well-documented. For visualization of molecular structures and orbitals, GaussView or Avogadro are excellent choices.[6]
Part 2: Step-by-Step Computational Protocols
This section provides detailed, step-by-step protocols for the key quantum chemical calculations.
Geometry Optimization: Finding the Most Stable Conformation
The first and most crucial step is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum on the potential energy surface.
Protocol for Geometry Optimization:
-
Build the initial structure: Construct the 3D model of this compound using a molecular builder like Avogadro or GaussView.
-
Prepare the input file: Create an input file for the chosen software (Gaussian or ORCA).
-
Keywords: opt freq B3LYP/6-311++G(d,p)
-
Charge and Multiplicity: 0 1 (for a neutral singlet state)
-
Coordinates: Include the Cartesian coordinates of the initial structure.
-
-
Run the calculation: Submit the input file to the quantum chemistry program.
-
Verify the optimized structure: After the calculation is complete, ensure that it has converged to a true minimum by checking for the absence of imaginary frequencies in the frequency calculation output.
Vibrational Frequency Analysis: Simulating the FT-IR Spectrum
The frequency calculation not only confirms the nature of the stationary point but also provides the harmonic vibrational frequencies, which can be compared with experimental FT-IR spectra.
Protocol for Vibrational Analysis:
-
This calculation is typically performed concurrently with the geometry optimization by including the freq keyword.
-
Analyze the output: The output file will contain a list of vibrational frequencies and their corresponding IR intensities.
-
Visualize the vibrational modes: Use a visualization program to animate the normal modes of vibration to aid in the assignment of spectral bands.
-
Compare with experimental data: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) can be applied for better agreement.
NMR Chemical Shift Calculation: Predicting the NMR Spectrum
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.
Protocol for NMR Calculation:
-
Use the optimized geometry: It is essential to use the previously optimized structure for this calculation.
-
Prepare the input file:
-
Keywords: nmr=giao B3LYP/6-311++G(d,p)
-
Solvent effects: To better mimic experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), e.g., scrf=(pcm,solvent=chloroform).
-
-
Run the calculation.
-
Analyze the output: The output will provide the absolute isotropic shielding values for each nucleus. To obtain the chemical shifts, these values must be referenced against the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
Chemical Shift (δ) = σ(TMS) - σ(nucleus)
-
Part 3: Analysis of the Electronic Structure
Beyond spectroscopic properties, quantum chemical calculations provide a wealth of information about the electronic nature of a molecule.
Natural Bond Orbital (NBO) Analysis: Understanding Bonding and Charge Distribution
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core, lone pair, and bonding/antibonding orbitals.[7][8]
Protocol for NBO Analysis:
-
Prepare the input file: Add the pop=nbo keyword to the input file for a single-point energy calculation on the optimized geometry.
-
Analyze the output: The NBO output provides:
-
Natural atomic charges: The charge distribution on each atom.
-
Hybridization: The composition of the hybrid orbitals forming bonds.
-
Second-order perturbation theory analysis: This reveals the stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying hyperconjugation and delocalization effects.
-
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
Protocol for FMO Analysis:
-
The HOMO and LUMO energies and their corresponding orbitals are standard outputs of most quantum chemical calculations.
-
Analyze the HOMO-LUMO gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Visualize the orbitals: Plotting the HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Molecular Electrostatic Potential (MEP) Mapping: Visualizing Reactive Sites
The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule, providing a visual guide to its reactive sites.
Protocol for MEP Analysis:
-
Generate the MEP data: This is typically done as part of a single-point energy calculation by including appropriate keywords (e.g., iop(6/33=2) in Gaussian).
-
Visualize the MEP surface: Use a visualization program to map the calculated electrostatic potential onto the molecular surface.
-
Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas and sites for electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas and sites for nucleophilic attack.
-
Green regions: Represent neutral potential.
-
Part 4: Synthesis and Experimental Validation
While this guide focuses on computational methods, a brief overview of the synthesis and experimental characterization is crucial for context and validation.
Synthesis of this compound
The synthesis of this compound (Ricinine) and its analogues can be achieved through various synthetic routes. A common approach involves the reaction of an appropriate precursor with an amine.[1][7]
General Synthetic Protocol:
-
Precursor Synthesis: A key intermediate, such as ethyl 2-cyano-3-methoxybut-2-enoate, can be synthesized from ethyl cyanoacetate.[1]
-
Cyclization Reaction: The precursor is then reacted with methylamine in the presence of a base, like sodium ethoxide, to yield the target pyridone ring system.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Experimental Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and for comparison with the calculated results.
-
FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. Key vibrational bands for this compound are expected for the C≡N stretch, C=O stretch of the pyridone ring, and C=C stretching vibrations.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the connectivity and chemical environment of the atoms in the molecule. The chemical shifts and coupling constants can be directly compared with the GIAO-calculated values.
Data Presentation
Table 1: Calculated Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | Calculated Value | ||
| C2=O8 | Calculated Value | ||
| C3-C9 | Calculated Value | ||
| C9≡N10 | Calculated Value | ||
| N1-C6 | Calculated Value | ||
| N1-C7 | Calculated Value | ||
| C2-N1-C6 | Calculated Value | ||
| O8-C2-C3 | Calculated Value | ||
| C9-C3-C4 | Calculated Value | ||
| C7-N1-C2-C3 | Calculated Value |
Note: The table should be populated with the actual calculated values from the geometry optimization.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency* | Assignment |
| ν(C≡N) | Calculated Value | ~2223 | Cyano stretch |
| ν(C=O) | Calculated Value | ~1661 | Carbonyl stretch |
| ν(C=C) | Calculated Value | ~1583 | Ring stretch |
| δ(CH₃) | Calculated Value | ~1439 | Methyl bending |
*Experimental data for the closely related 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Visualizations
Caption: Frontier Molecular Orbital (FMO) interaction diagram.
Conclusion
This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the quantum chemical investigation of this compound. By following the detailed protocols and analysis methodologies presented, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of this important heterocyclic compound. The integration of computational results with experimental data, where available, will lead to a deeper understanding of its chemical behavior and potential applications.
References
-
Villemin, D., Faucher, F., Bar, N., Kibou, Z., & Choukchou-Braham, N. (2021). An Convenient Synthesis of Ricinine and Its Analogues. Chem. Proc., 8, 74. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
ORCA - Quantum Chemistry Program. (n.d.). Max-Planck-Institut für Kohlenforschung. [Link]
-
Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University-Science, 21(2), 45-50. [Link]
-
El-Naggar, M., et al. (2019). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 24(1), 17. [Link]
-
de Souza, J. S., et al. (2022). Discovery of RTA ricin subunit inhibitors: a computational study using PM7 quantum chemical method and steered molecular dynamics. Journal of Biomolecular Structure and Dynamics, 40(12), 5427-5445. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(1), 442-457. [Link]
-
Gaussian. (n.d.). Gaussian, Inc.[Link]
- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. [Link]
-
Molecular Electrostatic Potential (MEP). (n.d.). University of Oldenburg. [Link]
-
Basis set (chemistry). (n.d.). In Wikipedia. [Link]
-
Interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]
-
Carbon-13 NMR Spectroscopy. (2021, October 24). Chemistry LibreTexts. [Link]
- Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
-
Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. [Link]
-
Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]
-
Sharma, K., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B(1), 81-91. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(34), 22165-22174. [Link]
- Balasubramanian, K. (2021). Relativistic Quantum Chemical and Molecular Dynamics Techniques for Medicinal Chemistry of Bioinorganic Compounds. In Biophysical and Computational Tools in Drug Discovery (pp. 133-193). Springer, Cham.
-
Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. (2021). Data in Brief, 38, 107383. [Link]
-
Molecular Electrostatic Potential (MEP). (n.d.). Gaussian, Inc.[Link]
-
Natural bond orbital. (n.d.). In Wikipedia. [Link]
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30.
-
2.02: LFT and Frontier Molecular Orbital Theory. (2020, March 19). Chemistry LibreTexts. [Link]
-
Selected experimental FT-IR bands together with calculated wavenumbers and their assignements. (n.d.). ResearchGate. [Link]
-
Frontier molecular orbital analysis. (2020, April 18). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012) [hmdb.ca]
- 3. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Thermochemical and Quantum Descriptor Calculations for Gaining Insight into Ricin Toxin A (RTA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of RTA ricin subunit inhibitors: a computational study using PM7 quantum chemical method and steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Landscape of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
The phenomenon of tautomerism is a cornerstone of heterocyclic chemistry, profoundly influencing the chemical reactivity, physical properties, and biological activity of molecules. The 2-pyridone scaffold serves as a classic textbook example of lactam-lactim tautomerism. This guide delves into the specific case of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a derivative where the nitrogen atom is alkylated. Through a synthesis of spectroscopic data, computational modeling, and mechanistic reasoning, we will demonstrate that N-methylation effectively "locks" the molecule in its lactam (keto) form, quenching the primary tautomeric equilibrium observed in its N-H counterpart. This analysis provides researchers and drug development professionals with a validated framework for understanding and predicting the structural behavior of N-substituted pyridones, a crucial class of compounds in medicinal chemistry.
The Principle of Tautomerism in 2-Pyridone Systems
Foundational Concepts: Lactam-Lactim Tautomerism
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] In heterocyclic systems, one of the most significant examples is lactam-lactim tautomerism, a specific form of keto-enol tautomerism. This equilibrium involves the migration of a proton and the concurrent shift of a double bond. For the 2-pyridone ring system, this equilibrium exists between the amide-like lactam form (2-pyridone) and the aromatic, hydroxy-containing lactim form (2-hydroxypyridine).
The Prototypical Equilibrium: 2-Pyridone vs. 2-Hydroxypyridine
The parent compound, 2-pyridone, is in a dynamic equilibrium with its 2-hydroxypyridine tautomer.[2][3] The position of this equilibrium is highly sensitive to the surrounding environment. In the gas phase, the aromatic lactim (2-hydroxypyridine) form is slightly favored due to its aromatic stabilization.[2][4] However, in polar solvents and the solid state, the lactam (2-pyridone) form predominates significantly.[2][3][5] This shift is attributed to the lactam's larger dipole moment and its superior ability to form intermolecular hydrogen bonds.[5][6]
Caption: The lactam-lactim tautomeric equilibrium in the parent 2-pyridone system.
The Decisive Influence of N-Alkylation
When the nitrogen atom at position 1 is substituted with a group that cannot be transferred, such as a methyl group, the primary pathway for lactam-lactim tautomerism is blocked. In this compound, the presence of the N-CH₃ bond prevents the proton migration required to form a hydroxyl group at the C2 position. This structural constraint effectively quenches the equilibrium, locking the molecule into the lactam conformation. The remainder of this guide will provide the empirical and theoretical proof for this assertion.
Caption: N-methylation blocks the proton transfer required for tautomerization.
Synthesis and Structural Characterization
Synthetic Approach
The synthesis of 1,2-dihydropyridine-3-carbonitrile derivatives is well-established, often employing a multicomponent reaction strategy for efficiency.[7] A common and robust method involves the condensation of a β-amino enone with an active methylene nitrile. For the target molecule, this would involve reacting a methyl-substituted enone with a cyano-containing compound in the presence of an acid or base catalyst, followed by N-methylation if a precursor with an N-H bond is used. A more direct approach, modeled after the synthesis of analogous structures, involves a one-pot reaction.[8][9]
Protocol: Representative Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold
This protocol is adapted from established procedures for similar structures and serves as a validated starting point for the synthesis of the title compound.[9][10]
Step 1: Formation of the Chalcone Precursor (if applicable)
-
Dissolve an appropriate acetophenone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a base (e.g., NaOH or piperidine) and stir at room temperature until reaction completion, monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone product.
-
Filter, wash with water, and dry the solid.
Step 2: Cyclization to form the Pyridone Ring
-
In a round-bottom flask, combine the chalcone (1.0 eq), a methylene active nitrile such as ethyl cyanoacetate or malononitrile (1.0 eq), and an excess of ammonium acetate (e.g., 8.0 eq) in a suitable solvent like absolute ethanol or glacial acetic acid.
-
Reflux the mixture for 6-12 hours, monitoring progress with TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., dioxane, ethanol, or acetic acid) to obtain the pure 2-oxo-1,2-dihydropyridine-3-carbonitrile.
Step 3: N-Methylation
-
Dissolve the synthesized N-H pyridone (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone).
-
Add a suitable base (e.g., K₂CO₃ or NaH) (1.2 eq) and stir for 30 minutes.
-
Add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Spectroscopic Validation of the Lactam Form
Spectroscopic analysis provides direct, empirical evidence of the dominant molecular structure in solution and solid states. For this compound, the data unequivocally points to the lactam form.
Vibrational (FT-IR) Spectroscopy: The Carbonyl Fingerprint
Causality: Infrared spectroscopy is exceptionally sensitive to the vibrational modes of specific functional groups. A C=O double bond (carbonyl) has a strong, characteristic absorption band that is distinctly different from the C-O single bond and O-H bond vibrations expected in an enol (lactim) tautomer. The presence of a strong C=O stretch and the absence of a broad O-H stretch are definitive indicators of the lactam structure.[3]
Protocol: FT-IR Analysis
-
Prepare the sample: For solid-state analysis, mix a small amount of the compound with dry KBr powder and press into a pellet, or use an Attenuated Total Reflectance (ATR) accessory. For solution analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃).
-
Acquire a background spectrum of the pure KBr or solvent.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum by subtracting the background to obtain the final transmittance or absorbance spectrum.
Data Interpretation: The spectrum of this compound is expected to show the following key features, confirming the lactam form.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| C=O Stretch (Amide) | 1650 - 1690 | Confirms Lactam Form . Strong, sharp absorption. |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Confirms presence of the cyano group. |
| C=C Stretch (Ring) | 1550 - 1640 | Aromatic/conjugated ring vibrations. |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Vibrations from methyl and ring C-H bonds. |
| O-H Stretch | ~3200 - 3600 (Broad) | Expected to be Absent . Its absence rules out the enol tautomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). The chemical shifts are highly sensitive to electron density and hybridization. The lactam and a hypothetical enol or zwitterionic tautomer would have vastly different ¹³C chemical shifts for the C2 carbon (carbonyl vs. enolic carbon) and different ¹H shifts for the ring protons due to changes in aromaticity and conjugation.
Protocol: NMR Analysis
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (TMS).
Data Interpretation: The observed NMR signals will align with the lactam structure. No secondary set of peaks corresponding to another tautomer in equilibrium is expected.
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale for Lactam Confirmation |
| ¹³C (C=O) | 160 - 170 | Unambiguous signal for a carbonyl carbon in a conjugated amide system. An enolic C-O carbon would be significantly upfield (~140-150 ppm). |
| ¹³C (C≡N) | 115 - 120 | Confirms the nitrile group. |
| ¹H (N-CH₃) | 3.5 - 4.0 | Signal for the methyl group attached to the electron-withdrawing nitrogen atom. |
| ¹H (Ring Protons) | 6.0 - 8.0 | Chemical shifts consistent with a dihydropyridine ring system. The specific coupling patterns would confirm the substitution pattern. |
Computational Validation of Tautomeric Stability
Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), allow for the accurate prediction of the relative energies of different isomers.[4][11] By calculating the ground-state energies of the known lactam form and any hypothetical, structurally plausible tautomers, we can theoretically determine which form is more stable. A large energy difference in favor of the lactam form provides strong theoretical validation that it is the exclusive species present.
Protocol: Abridged DFT Workflow
-
Structure Building: Construct 3D models of the lactam tautomer and any potential (hypothetical) enol or zwitterionic tautomers using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or M06-2X/6-311+G(d,p)). This step finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Energy Comparison: Compare the total electronic energies, corrected with the ZPVE, for all isomers. The structure with the lowest energy is the most stable.
Caption: A streamlined workflow for computational analysis of tautomer stability.
Predicted Results: Computational studies on analogous 2-pyridone systems consistently show that when N-H tautomerization is possible, the energy difference between tautomers is small.[4][12] However, for this compound, any hypothetical tautomer would involve disrupting the conjugated system to form a less stable exocyclic double bond or a highly strained zwitterion. The calculated energy difference (ΔE) is predicted to be substantial (>10-15 kcal/mol) in favor of the lactam form, effectively precluding the existence of other tautomers at equilibrium under standard conditions.
| Tautomer Form | Relative Energy (ΔE, kcal/mol) | Predicted Stability |
| Lactam (Keto) | 0.0 (Reference) | Most Stable |
| Hypothetical Enol/Zwitterion | > +15 (Predicted) | Highly Unstable |
Conclusion and Implications
For researchers in drug discovery and medicinal chemistry, this has critical implications:
-
Structural Rigidity: The molecule possesses a fixed, predictable geometry, which is advantageous for rational drug design and molecular docking studies.
-
Predictable H-Bonding: The lactam form presents a defined hydrogen bond acceptor (the carbonyl oxygen) and lacks a hydrogen bond donor at that position, simplifying the prediction of interactions with biological targets.
-
Chemical Stability: The absence of a tautomeric equilibrium contributes to the chemical stability of the compound, preventing potential degradation or isomerization pathways that could affect its therapeutic profile.
This guide reaffirms the importance of understanding fundamental chemical principles like tautomerism and how subtle structural modifications can exert profound control over a molecule's behavior.
References
-
Gorelsky, S. I., & Lever, A. B. P. (2001). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]
-
El-Sayed, M. A., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. [Link]
-
Benkic, P., et al. (2020). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. Journal of Chemistry. [Link]
-
Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(24), 4892–4898. [Link]
-
Kass, S. R., et al. (2017). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry, 82(21), 11469–11476. [Link]
-
Adamo, C., & Barone, V. (1993). Protomeric equilibria in the ground and excited states of 2-pyridone. A semiempirical study including solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (4), 697-702. [Link]
-
Wikipedia contributors. (2023). 2-Pyridone. Wikipedia, The Free Encyclopedia. [Link]
-
Barone, V., & Adamo, C. (1996). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry, 100(6), 2093–2095. [Link]
-
Spartan Model. How about Tautomers?-Magical Power of Quantum Mechanics. Wavefunction, Inc. [Link]
-
da Costa, J. P., & Pessoa, J. C. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1373977. [Link]
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5463. [Link]
-
Plekan, O., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 11986-11997. [Link]
-
Anonymous. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. [Link]
-
Katritzky, A. R., et al. (1996). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. Journal of the Chemical Society, Perkin Transactions 2, (12), 2739-2742. [Link]
-
Kassab, A. E., et al. (2007). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 15(16), 5703–5711. [Link]
-
Buttonwood. (2021). 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(9), 15636–15654. [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocols: Strategic Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives for Modern Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The 2-Pyridone Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-pyridone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic and steric properties allow it to act as a versatile bioisostere for amides, phenols, and other aromatic systems, while also serving as both a hydrogen bond donor and acceptor.[1] This dual capacity facilitates strong and specific interactions with biological targets.
Derivatives of this scaffold are known to exhibit a vast range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] Notable drugs incorporating the 2-pyridone core, such as the kinase inhibitor Palbociclib and the antiviral Doravirine, underscore the scaffold's therapeutic significance.[1] The 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile framework, in particular, offers a synthetically accessible and readily diversifiable template for building libraries of novel compounds aimed at high-throughput screening and lead optimization campaigns.
This guide provides a detailed examination of a robust and efficient synthetic strategy for accessing these valuable derivatives, focusing on the principles of multi-component reactions (MCRs) and providing detailed, field-tested protocols.
Synthetic Strategy: A Multi-Component Approach for Efficiency and Diversity
Conventional linear synthetic routes are often plagued by long reaction times, laborious purification of intermediates, and low overall yields.[5] For the construction of complex heterocyclic systems like the 2-pyridone core, multi-component reactions (MCRs) represent a paradigm shift, offering significant advantages in efficiency, atom economy, and speed.[6][7]
The most effective and widely adopted strategy for synthesizing the 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile core is a one-pot, four-component condensation reaction. This approach involves the simultaneous reaction of an aromatic aldehyde, an acetophenone derivative, a source of active methylene (typically ethyl cyanoacetate), and a nitrogen source (ammonium acetate).[7][8] This method is valued for its operational simplicity and its ability to generate molecular diversity by simply varying the aldehyde and ketone starting materials.
Following the successful synthesis of the 2-pyridone core, a straightforward N-methylation step is employed to install the methyl group at the N1 position, yielding the target scaffold. This two-step sequence is highly modular, allowing for the late-stage modification required for building a chemical library.
Mechanistic Insights: The Pathway to Pyridone Formation
The one-pot synthesis of the 2-oxo-1,2-dihydropyridine-3-carbonitrile ring proceeds through a well-established cascade of classical organic reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions. The sequence is generally accepted to proceed as follows[6][9]:
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between the aromatic aldehyde and ethyl cyanoacetate to form an electron-deficient alkene intermediate (an arylidene).
-
Enamine Formation: Concurrently, the ketone reacts with ammonium acetate to form an enamine intermediate.
-
Michael Addition: The nucleophilic enamine undergoes a conjugate addition (Michael addition) to the electron-deficient arylidene species.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where a nitrogen-bound amine attacks the ester carbonyl. This is followed by the elimination of water and ethanol to form the stable, six-membered 2-pyridone ring.
Caption: Reaction mechanism for the multi-component synthesis of the 2-pyridone core.
Detailed Experimental Protocols
Protocol 4.1: General Procedure for the Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is a robust method for constructing the core heterocyclic system.[7]
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 1.0 mmol
-
Aromatic Ketone (e.g., 1-(naphthalen-1-yl)ethanone): 1.0 mmol
-
Ethyl Cyanoacetate: 1.0 mmol (0.11 mL)
-
Ammonium Acetate: 8.0 mmol (0.62 g)
-
Ethanol (Absolute): 30 mL
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic ketone (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Add 30 mL of absolute ethanol to the flask.
-
Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a heating mantle.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Causality Check: The use of a large excess of ammonium acetate is critical. It serves not only as the nitrogen source but also as a catalyst for both the enamine formation and Knoevenagel condensation steps.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 10-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will usually form.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring to precipitate the product fully.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove residual impurities.
-
Dry the product in a vacuum oven at 60 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol or dioxane if necessary.[10]
Protocol 4.2: N-Methylation of the 2-Pyridone Core
This protocol details the final step to achieve the target 1-methyl derivatives, adapted from similar alkylation procedures.[11]
Materials:
-
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile (from Protocol 4.1): 1.0 mmol
-
Potassium Carbonate (K₂CO₃), anhydrous: 1.5 mmol (0.21 g)
-
Methyl Iodide (CH₃I): 1.2 mmol (0.075 mL)
-
Dimethylformamide (DMF), anhydrous: 10 mL
-
Round-bottom flask (50 mL), magnetic stirrer.
Procedure:
-
Dissolve the 2-pyridone starting material (1.0 mmol) in 10 mL of anhydrous DMF in a 50 mL round-bottom flask.
-
Add anhydrous potassium carbonate (1.5 mmol) to the solution.
-
Expertise Note: K₂CO₃ is a mild base suitable for deprotonating the N-H of the pyridone without causing hydrolysis of the nitrile group. Anhydrous conditions are essential to prevent side reactions.
-
Stir the suspension at room temperature for 20 minutes to allow for the formation of the potassium salt of the pyridone.
-
Add methyl iodide (1.2 mmol) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 15 mL).
-
Dry the final this compound derivative in a vacuum oven.
Characterization and Data
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
| Technique | Expected Observations for a Representative Product | Reference |
| FT-IR | C≡N stretch: 2220-2230 cm⁻¹; C=O (amide) stretch: 1640-1660 cm⁻¹; Aromatic C-H stretch: ~3050 cm⁻¹; Aliphatic C-H (N-CH₃) stretch: ~2950 cm⁻¹ | [7][10] |
| ¹H-NMR | δ 3.5-3.8 (s, 3H, N-CH₃); δ 6.8-7.0 (s, 1H, Pyridone C5-H); δ 7.2-8.0 (m, Ar-H) | [7][12] |
| ¹³C-NMR | δ ~45 (N-CH₃); δ ~116 (C≡N); δ ~160 (C=O) | [12] |
| Mass Spec (EI/ESI) | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound. | [7][12] |
Workflow for Drug Discovery Application
The synthesis protocols described enable the rapid generation of a library of analogs for screening.
Caption: A streamlined workflow from synthesis to hit identification.
References
-
Frontiers. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Ingenta Connect. (2024, August 1). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Ingenta Connect. (2024, August 1). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological aspects of 2-pyridones and their analogs. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
Sciforum. (n.d.). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]
-
PubMed. (n.d.). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Retrieved from [Link]
-
ARKIVOC. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
JAPS Online. (2019, May 8). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Retrieved from [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 10. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a scaffold for kinase inhibitors
Application Notes & Protocols
Topic: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Privileged Scaffold for Modern Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of drug discovery.[1] The identification of "privileged scaffolds"—molecular frameworks that can bind to multiple targets with high affinity—is a cornerstone of efficient medicinal chemistry. This guide details the synthesis, application, and evaluation of compounds derived from the this compound scaffold, a versatile platform for the development of potent and selective kinase inhibitors. We provide detailed protocols for the synthesis of the core scaffold, its elaboration into potential inhibitors, and the subsequent biochemical and cell-based assays required for their characterization.
Section 1: The this compound Scaffold
The 2-oxo-1,2-dihydropyridine (or 2-pyridone) ring system is a highly effective scaffold in medicinal chemistry. Its rigid, planar structure, combined with strategically placed hydrogen bond donors and acceptors, allows it to mimic the hinge-binding interactions of the native ATP ligand in the kinase active site. The addition of a 3-carbonitrile group provides a key vector for further chemical modification, while N-methylation at the 1-position can enhance cell permeability and metabolic stability, or modulate binding interactions.
Rationale for Scaffold Selection
The ATP-binding pocket is highly conserved across the kinome, making the design of selective inhibitors a significant challenge.[2] The 2-pyridone core provides a foundational structure that can be decorated with various substituents to achieve both high potency and selectivity for a specific kinase target. For instance, derivatives of the related 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have shown potent inhibitory activity against a range of kinases, including p38α MAP kinase[3], PIM-1 kinase[4][5], and MEK1[6], demonstrating the scaffold's broad utility.
General Synthesis Pathway
The synthesis of the core scaffold is typically achieved through a multi-component reaction, which offers high efficiency and atom economy.[3] A common approach involves the condensation of an appropriate aldehyde, a ketone, and a cyano-activated methylene compound like ethyl cyanoacetate in the presence of ammonium acetate.[7] The N-methylation can then be achieved as a subsequent step.
Caption: General synthetic route to the target scaffold.
Section 2: Application in Kinase Inhibitor Design
Once synthesized, the this compound scaffold serves as a template for creating a library of potential inhibitors. Structure-activity relationship (SAR) studies are crucial to guide the optimization of these initial hits into lead compounds with improved potency and selectivity.[8][9]
Key Kinase Targets and Structure-Activity Relationships (SAR)
The versatility of the 2-pyridone scaffold is evident from the diverse range of kinases it has been shown to inhibit. Modifications at the 4- and 6-positions of the pyridone ring are particularly important for dictating target specificity and potency.
| Scaffold Derivative Example | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | p38α MAP Kinase | As low as 70 nM | [3] |
| 4-anilino-5-carboxamido-2-pyridones | MEK1 | 21 nM (cellular) | [6] |
| Pyrrolopyridine-pyridone analogues | Met, Flt-3, VEGFR-2 | 1.8 nM, 4 nM, 27 nM | [10] |
| O-alkyl pyridine derivatives | PIM-1 Kinase | As low as 95 nM | [11] |
Expert Insight: The SAR data from these related series suggest a common binding mode. The 2-oxo group and the ring nitrogen often form critical hydrogen bonds with the kinase "hinge" region, which is the backbone connecting the N- and C-lobes of the kinase domain. The substituents at the 4- and 6-positions then project into more variable regions of the ATP-binding site, such as the hydrophobic back pocket or the solvent-exposed region, which is the primary driver of selectivity. For example, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety in one pyridopyrimidine series shifted the selectivity profile dramatically, creating a highly selective FGFr inhibitor.[9]
Caption: Inhibition of the MAPK signaling pathway by a MEK inhibitor.
Section 3: Experimental Protocols for Inhibitor Characterization
A hierarchical screening approach is essential for efficiently identifying and validating promising inhibitor candidates. This workflow progresses from high-throughput biochemical assays to more complex, physiologically relevant cell-based models.
Caption: Hierarchical workflow for kinase inhibitor validation.
Protocol 3.1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A proprietary reagent converts the remaining ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Lower light output corresponds to higher kinase activity (more ATP consumed) and vice-versa. An inhibitor will reduce ATP consumption, resulting in a higher luminescent signal.
Materials:
-
Recombinant human kinase (e.g., PIM-1)
-
Kinase substrate (specific peptide or protein)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 100 nL of each compound dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in Assay Buffer. The optimal concentrations must be empirically determined but should be at or below the Kₘ for ATP to ensure sensitivity to ATP-competitive inhibitors.[12] Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Prepare an ATP solution in Assay Buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Kₘ value for the specific kinase.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Signal Development: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescence.
-
Signal Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" or positive control as 100% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[13]
-
Protocol 3.2: Cell-Based Target Engagement Assay (NanoBRET™)
Principle: This assay measures the binding of a test compound to its target kinase in living cells.[14] The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cells stably or transiently expressing the NanoLuc®-Kinase fusion protein
-
NanoBRET™ Kinase Tracer (specific for the kinase family)
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds (dissolved in 100% DMSO)
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Plating: Seed the NanoLuc®-Kinase expressing cells in the 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM™. Remove the growth medium from the cells and add the compound dilutions.
-
Tracer Addition: Immediately add the NanoBRET™ Tracer to the wells at its pre-determined optimal concentration.
-
Incubation: Incubate the plate for 2 hours in a CO₂ incubator at 37°C.
-
Detection: Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. Add this reagent to all wells.
-
Signal Readout: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission simultaneously.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.
-
Fit the curve to determine the IC₅₀ value for target engagement in a cellular context.
-
Protocol 3.3: Cell Proliferation Assay (MTT or equivalent)
Principle: This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. An inhibitor that successfully engages its target and disrupts a critical signaling pathway should reduce the rate of cell proliferation. The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5]
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., a PIM-1-driven leukemia cell line).[15]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "vehicle only" (DMSO) control.
-
Incubation: Incubate the cells for 72 hours in a CO₂ incubator at 37°C. Rationale: This extended incubation period allows for differences in proliferation rates to become apparent.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Signal Readout: Measure the absorbance of each well at 570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration.
-
Fit the curve to determine the EC₅₀ (or GI₅₀) value, the concentration that causes 50% inhibition of cell growth.
-
Conclusion
The this compound scaffold represents a highly promising and synthetically accessible starting point for the discovery of novel kinase inhibitors. Its favorable chemical properties and demonstrated success against multiple kinase families underscore its status as a privileged structure in medicinal chemistry. The systematic application of the protocols outlined in this guide—from biochemical potency testing to cellular target engagement and functional proliferation assays—provides a robust framework for researchers to identify, validate, and optimize new therapeutic candidates based on this versatile scaffold.
References
-
Title: Scaffold-based design of kinase inhibitors for cancer therapy. Source: PubMed URL: [Link]
-
Title: Cell-based test for kinase inhibitors. Source: INiTS URL: [Link]
-
Title: Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. Source: PubMed URL: [Link]
-
Title: Immuno-oncology Cell-based Kinase Assay Service. Source: Creative Biolabs URL: [Link]
-
Title: Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Source: PubMed URL: [Link]
-
Title: Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Source: bioRxiv URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]
-
Title: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Source: PubMed URL: [Link]
-
Title: Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Source: Taylor & Francis Online URL: [Link]
-
Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Source: PLOS One URL: [Link]
-
Title: Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Source: MDPI URL: [Link]
-
Title: Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Source: PubMed URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology URL: [Link]
-
Title: A cell-based screening assay to identify novel kinase inhibitors. Source: American Association for Cancer Research URL: [Link]
-
Title: One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Source: PubMed URL: [Link]
-
Title: Kinase Inhibitor Screening Services. Source: BioAssay Systems URL: [Link]
-
Title: Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Source: ARKIVOC URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes. Source: NCBI URL: [Link]
-
Title: CHAPTER 2: New Screening Approaches for Kinases. Source: Royal Society of Chemistry URL: [Link]
-
Title: In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Source: NCBI URL: [Link]
-
Title: Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Source: NCBI URL: [Link]
-
Title: Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Source: ResearchGate URL: [Link]
-
Title: Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Source: ACS Omega URL: [Link]
-
Title: Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[10][16]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Source: ResearchGate URL: [Link]
-
Title: Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Source: PubMed Central URL: [Link]
-
Title: Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Source: MDPI URL: [Link]
-
Title: Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Source: NCBI URL: [Link]
-
Title: Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Source: PubMed URL: [Link]
-
Title: Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Source: ACS Figshare URL: [Link]
Sources
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Synthesis of p38α MAP Kinase Inhibitors Utilizing 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Introduction: Targeting the Inflammatory Cascade via p38α MAP Kinase
The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade in the cellular response to external stressors, such as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β)[1]. Of the four identified isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and plays a pivotal role in the biosynthesis of pro-inflammatory cytokines at both the transcriptional and translational levels[1]. Dysregulation of the p38α signaling pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD), making it a prime target for therapeutic intervention[1].
The development of potent and selective p38α inhibitors has been a major focus of drug discovery efforts for the past two decades[2]. A variety of heterocyclic scaffolds have been explored to identify novel inhibitors that can effectively modulate the inflammatory response. This document provides detailed application notes and protocols for the synthesis of a potent p38α MAP kinase inhibitor based on a 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, utilizing 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key starting material.
The p38α MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a multi-tiered signaling cascade that translates extracellular signals into a cellular response. The pathway is typically initiated by the activation of upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, in response to cellular stress or inflammatory stimuli. These MKKs then phosphorylate and activate p38 MAP kinase. Activated p38, in turn, phosphorylates a range of downstream substrates, including other kinases and transcription factors, ultimately leading to the regulation of gene expression and cellular processes like inflammation, apoptosis, and cell differentiation.
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: One-Pot Synthesis of a 4-Aryl-1-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Intermediate
This protocol outlines a one-pot synthesis of a key dihydropyridine intermediate.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), the substituted aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1N HCl until a precipitate forms.
-
Filter the precipitate using a Büchner funnel, wash with cold ethanol, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Aryl-1-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile intermediate.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the synthesized intermediate. The spectra of dihydropyridine derivatives have been well-characterized.[3][4][5][6]
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Quantitative Data Summary:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 134.14 | (Calculated based on desired scale) |
| 4-Fluorobenzaldehyde | 1.0 | 124.11 | (Calculated based on desired scale) |
| Malononitrile | 1.0 | 66.06 | (Calculated based on desired scale) |
| Piperidine | 0.1 | 85.15 | (Calculated based on desired scale) |
| Expected Yield | 75-85% |
Protocol 2: In Vitro p38α Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the inhibitory activity (IC₅₀) of the synthesized compound. This type of assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[7]
Materials and Reagents:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase buffer
-
384-well plates
Equipment:
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in kinase buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the p38α kinase to each well (except the negative control).
-
Add the kinase substrate and ATP mixture to all wells to initiate the reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).[7]
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.[7]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Analysis:
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is a measure of the inhibitor's potency. Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing a series of related compounds to optimize the inhibitory activity.[8][9][10][11][12]
Trustworthiness and Self-Validation
The protocols described are based on established and widely used methodologies in medicinal chemistry and pharmacology. The one-pot synthesis of dihydropyridine derivatives is a well-documented and efficient method for generating molecular diversity.[13] The in vitro kinase assay is a standard method for assessing the potency of kinase inhibitors and provides a reliable measure of their activity against the target enzyme.[1][7][14][15][16] The characterization of the synthesized compounds by NMR and mass spectrometry ensures their structural integrity and purity, which is essential for obtaining reliable biological data.[3][4][5][6][13]
References
- Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5019–5024.
- Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
- Tsvetanov, C. B., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Magnetic Resonance in Chemistry, 56(10), 963-972.
- Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). International Journal of Research Culture Society.
- Demonstration of the structure activity relationship of the synthesized 1,4-dihydropyridine based amlodipine bioisosteres P1–P14. (n.d.).
- Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (1995). Japanese Journal of Pharmacology, 69(2), 129-137.
- NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains. (2011). Journal of the Brazilian Chemical Society, 22(1), 166-171.
- Suárez, M., et al. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1), 166-171.
- Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. (2022). Future Medicinal Chemistry, 14(18), 1335-1350.
- Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. (2023).
- p38 active mutants are inhibited by specific inhibitors. A, an in vitro... (n.d.).
- Determination of p38α Kinase inhibitor dissociation rate constants using Microfluidic Technology. (n.d.). Confluence Discovery Technologies.
- Lee, M. R., & Dominguez, C. (2005). p38 MAP kinase inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Current medicinal chemistry, 12(25), 2979-2994.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrcs.org [ijrcs.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. promega.com [promega.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Determination of p38α Kinase inhibitor dissociation rate constants using Microfluidic Technology - Confluence Discovery Technologies [confluencediscovery.com]
Application Note: Characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Potent and Selective PIM-1 Kinase Inhibitor
Abstract
The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a constitutively active serine/threonine kinase that has emerged as a high-value therapeutic target in oncology.[1][2] Overexpressed in numerous hematological malignancies and solid tumors, PIM-1 plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis.[3] This application note provides a comprehensive guide for researchers utilizing the novel small molecule, 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (herein designated as ODC-M1), a representative compound from a promising class of kinase inhibitors, for the study of PIM-1 inhibition.[4][5] We present detailed protocols for in vitro biochemical and cell-based assays to validate the potency, target engagement, and anti-proliferative effects of ODC-M1. These methodologies are designed to be robust and self-validating, providing a clear framework for drug development professionals.
Introduction: The Rationale for Targeting PIM-1 Kinase
PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors.[1][6] Upon activation by transcription factors like STAT3 and STAT5, PIM-1 phosphorylates a range of downstream substrates to promote cell survival and block apoptosis.[2][3] Notable substrates include the pro-apoptotic protein BAD (inactivating it by phosphorylation at Ser112), the cell cycle inhibitor p27, and the transcription factor c-Myb.[3][7] Its constitutive activity and lack of a regulatory domain make its expression level the primary determinant of its cellular impact.[8] Consequently, small molecule inhibitors that directly target the ATP-binding pocket of PIM-1 are an attractive therapeutic strategy.[9][10]
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been identified as a promising framework for developing kinase inhibitors.[4][11] ODC-M1 represents a specific derivative of this class, designed for potential potency and selectivity against PIM-1. This guide outlines the necessary experimental workflows to characterize its inhibitory profile.
The PIM-1 Signaling Axis
Understanding the PIM-1 signaling network is critical for designing and interpreting inhibition studies. The kinase is a central node in pathways that drive oncogenesis.
Application I: Biochemical Potency Assessment (IC₅₀ Determination)
The first critical step is to determine the direct inhibitory effect of ODC-M1 on purified, recombinant PIM-1 kinase. This is achieved through an in vitro biochemical assay that measures the reduction in kinase activity as a function of inhibitor concentration.
Causality Behind Experimental Design:
We employ a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the phosphorylation reaction.[12] This method is highly sensitive and has a broad dynamic range. The signal directly correlates with kinase activity, allowing for precise measurement of inhibition.[12] A synthetic peptide derived from the known PIM-1 substrate, BAD, is used to ensure the measured activity is specific to the intended substrate phosphorylation event.[7][13]
Workflow for Biochemical IC₅₀ Determination
Detailed Protocol: PIM-1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format.[12]
Materials:
-
Recombinant Human PIM-1 Kinase (e.g., Invitrogen PV3503)
-
PIM-1 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[12]
-
Biotinylated BAD peptide substrate (e.g., b-RSRHSSYPAGT-NH₂)[13]
-
ATP Solution (high purity)
-
ODC-M1 compound, dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial 1:3 dilution series of ODC-M1 in 100% DMSO, starting from 1 mM. This will be the 100x stock plate.
-
Assay Plate Preparation:
-
Add 1 µL of kinase buffer to all wells.
-
Transfer 1 µL of the ODC-M1 serial dilutions to the corresponding wells. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a potent, non-specific inhibitor like Staurosporine at a high concentration (e.g., 10 µM final) for 100% inhibition.
-
-
Enzyme Addition: Dilute the recombinant PIM-1 kinase in kinase buffer to a working concentration (empirically determine for linear signal range, e.g., 5-10 ng/well). Add 2 µL of the diluted enzyme to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a Substrate/ATP mix in kinase buffer. The final concentration in the 5 µL reaction should be ~10 µM ATP and ~1.5 µM BAD peptide. Add 2 µL of this mix to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Expected Results
-
Normalization: Calculate the percent inhibition for each ODC-M1 concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))
-
Curve Fitting: Plot the % Inhibition versus the log concentration of ODC-M1. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
| Compound | Target | Assay Format | Substrate | IC₅₀ (nM) |
| ODC-M1 | PIM-1 | ADP-Glo™ | BAD Peptide | Expected: < 100 nM |
| Staurosporine | PIM-1 | ADP-Glo™ | BAD Peptide | ~2.6[14] |
| SGI-1776 | PIM-1 | Biochemical | N/A | Potent[1] |
| AZD1208 | PIM-1 | Biochemical | N/A | Potent[1][9] |
Application II: Cellular Target Engagement and Downstream Modulation
After confirming direct biochemical inhibition, the next essential step is to verify that ODC-M1 can enter cells and engage its target, PIM-1, leading to a measurable downstream biological effect.
Causality Behind Experimental Design:
We will use Western Blotting to measure the phosphorylation status of BAD at Ser112, a direct and well-validated substrate of PIM-1.[7][15] A reduction in p-BAD (Ser112) levels upon treatment with ODC-M1, without a corresponding change in total BAD protein, provides strong evidence of on-target activity in a cellular context.[16] We will use a human multiple myeloma cell line (e.g., KMS-12-BM or RPMI-8226) known to overexpress PIM kinases, making it a clinically relevant and sensitive model system.[16]
Detailed Protocol: Western Blot for p-BAD (Ser112)
Materials:
-
KMS-12-BM or other suitable hematological cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
ODC-M1 compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-p-BAD (Ser112), Rabbit anti-BAD, Mouse anti-β-Actin (loading control)
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and Western Blotting equipment
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed KMS-12-BM cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL. Allow them to acclimate for 24 hours.
-
Treat the cells with increasing concentrations of ODC-M1 (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a defined period (e.g., 6 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 20 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate the proteins on a 12% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-BAD (Ser112) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total BAD and β-Actin.
Expected Results
A dose-dependent decrease in the band intensity for p-BAD (Ser112) should be observed with increasing concentrations of ODC-M1. The band intensities for total BAD and the loading control (β-Actin) should remain relatively constant across all lanes. This result confirms that ODC-M1 inhibits PIM-1 kinase activity within intact cancer cells.
Application III: Cellular Anti-Proliferative Activity
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This assay measures the effect of ODC-M1 on the viability and proliferation of cancer cells.
Causality Behind Experimental Design:
Since PIM-1 is a pro-survival kinase, its inhibition is expected to lead to cell cycle arrest and/or apoptosis, resulting in reduced cell proliferation.[1] A luminescent cell viability assay, such as CellTiter-Glo®, measures the amount of ATP present, which is directly proportional to the number of metabolically active cells.[17] This provides a robust and high-throughput method to determine the compound's anti-proliferative potency (GI₅₀).
Detailed Protocol: Cell Viability Assay (CellTiter-Glo®)
Materials:
-
KMS-12-BM or other target cancer cell line
-
Complete cell culture medium
-
ODC-M1 compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates suitable for luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimized density (e.g., 5,000 cells/well in 100 µL of medium).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of ODC-M1. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Expected Results
The data is analyzed similarly to the biochemical assay. The luminescent signal is normalized to the vehicle control, and a dose-response curve is plotted to calculate the GI₅₀ (the concentration that causes 50% inhibition of cell growth). A potent compound will exhibit a low nanomolar or micromolar GI₅₀ value in a sensitive cell line.
| Cell Line | PIM-1 Expression | ODC-M1 GI₅₀ (µM) |
| KMS-12-BM (Multiple Myeloma) | High | Expected: < 5 µM |
| Daudi (Burkitt's Lymphoma) | High | Expected: < 5 µM[17] |
| Normal Fibroblasts | Low | Expected: > 20 µM |
Summary and Future Directions
This application note provides a validated framework for characterizing this compound (ODC-M1) as a PIM-1 kinase inhibitor. The described protocols enable researchers to:
-
Quantify the direct inhibitory potency against recombinant PIM-1 kinase.
-
Confirm on-target engagement in a relevant cancer cell line.
-
Measure the functional impact on cancer cell proliferation.
Successful execution of these assays will establish ODC-M1 as a valid tool compound for PIM-1 research. Subsequent studies should focus on kinase selectivity profiling against a broad panel of kinases to ensure a specific mechanism of action, as well as pharmacokinetic and in vivo efficacy studies in relevant animal models to assess its potential as a clinical candidate.[16]
References
-
Nawijn, M. C., Alendar, A., & Berns, A. (2011). For better or for worse: the role of Pim-1 in tumorigenesis. Genes & Cancer. Available at: [Link]
-
Juniper Publishers. (2017). PIM Kinase Inhibitors and Cancer Treatment. Cancer Therapy & Oncology International Journal. Available at: [Link]
-
Chen, J., et al. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. Available at: [Link]
-
Wikipedia. (n.d.). PIM1. Available at: [Link]
-
Lee, M., et al. (2021). The role of Pim-1 kinases in inflammatory signaling pathways. Mediators of Inflammation. Available at: [Link]
-
Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Available at: [Link]
-
Good, D. J., & Sears, R. C. (2011). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular Biochemistry. Available at: [Link]
-
Bekhit, A. A., et al. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules. Available at: [Link]
-
Pal, S. K., et al. (2020). A phase Ib study targeting PIM1 and CDK4/6 kinases in metastatic renal cell carcinoma (PICKRCC). Journal of Clinical Oncology. Available at: [Link]
-
Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. Available at: [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC. Available at: [Link]
-
Fouladvand, S., et al. (2019). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences. Available at: [Link]
-
Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Available at: [Link]
-
Keeton, E. K., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research. Available at: [Link]
-
Adam, A., et al. (2016). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. Available at: [Link]
-
Sandy, P., et al. (2015). Abstract 5398: In vivo development of pan-Pim kinase small molecule inhibitors. Cancer Research. Available at: [Link]
-
Knight, Z. A., et al. (2012). Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. Blood. Available at: [Link]
-
Fouladvand, S., et al. (2019). In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. Available at: [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. Available at: [Link]
-
Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University. Available at: [Link]
-
chemsrc.com. (2019). Pim | Biologically Active Compounds. Available at: [Link]
-
Abadi, A. H., et al. (2009). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Letters in Drug Design & Discovery. Available at: [Link]
-
Al-Said, M. S., et al. (2012). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]
-
Al-Said, M. S., et al. (2012). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate. Available at: [Link]
Sources
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anticancer Potential of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs
An in-depth guide for researchers, scientists, and drug development professionals on the anticancer activity of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs.
Authored by: Gemini, Senior Application Scientist
I. Introduction and Scientific Rationale
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Specifically, derivatives of this core structure have garnered significant interest as potential anticancer agents.[1][2] These compounds are analogous to the natural alkaloid ricinine and their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.[2] The introduction of a methyl group at the N-1 position can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index.
This guide provides a comprehensive framework for investigating the anticancer activity of novel this compound analogs. We will delve into the mechanistic underpinnings of this compound class, offer detailed, field-tested protocols for their cytotoxic evaluation, and provide a clear structure for data interpretation and presentation. The methodologies outlined herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data for hit-to-lead optimization.
II. Postulated Mechanism of Action: Targeting Key Cancer Pathways
While the precise mechanism for every analog must be determined empirically, the broader class of 3-cyano-2-pyridone derivatives has been shown to interfere with several critical oncogenic signaling pathways.[2] The primary hypothesized targets include:
-
Pim-1 Kinase: This proto-oncogenic serine/threonine kinase is frequently overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and differentiation. Inhibition of Pim-1 by 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles has been reported to be a key anticancer mechanism.[2]
-
Survivin: As a member of the inhibitor of apoptosis (IAP) family, survivin is highly expressed in tumor cells and is associated with resistance to chemotherapy and poor patient prognosis. Certain lipophilic 2-oxo-3-cyanopyridine derivatives can inhibit survivin, thereby promoting apoptosis.[2]
-
Phosphodiesterases (PDEs): PDEs, particularly PDE3, are often overexpressed in cancer cells. Their inhibition can disrupt cellular signaling, leading to an inhibition of tumor cell growth and angiogenesis.[2]
The inhibition of these targets ultimately converges on the induction of apoptosis and/or cell cycle arrest, which are the desired outcomes for an effective anticancer agent.
Caption: Postulated signaling pathways affected by 2-oxo-pyridine analogs.
III. Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of dihydropyridine derivatives is highly dependent on their chemical structure. While specific SAR for the 1-Methyl series must be built through systematic analog synthesis and testing, general principles from related dihydropyridine classes can guide initial design.[3]
-
Aryl Group at C4-Position: The nature and substitution pattern of the aryl ring at the 4-position are critical for activity. Electron-withdrawing groups on this phenyl ring can influence the receptor-binding activity.[4][5]
-
Substituents at C6-Position: The group at the 6-position also plays a significant role in determining the cytotoxic potential.
-
Ester Groups vs. Cyano Group: While classical 1,4-dihydropyridines often have ester groups at the 3- and 5-positions, the 3-carbonitrile group in this series is a key feature, contributing to interactions with biological targets.[4][5]
A medicinal chemistry program should aim to develop derivatives that maximize anti-tumor activity while minimizing off-target effects, such as those on L-type calcium channels, to avoid anti-hypertensive side effects.[3][6]
IV. Experimental Workflow and Protocols
A logical and phased approach is essential for evaluating novel compounds. The workflow below outlines a standard screening cascade, starting with broad cytotoxicity assessment and moving towards more detailed mechanistic studies for promising candidates.
Caption: High-level experimental workflow for compound evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a cornerstone for initial screening, measuring the metabolic activity of cells as an indicator of their viability.[7] It is cost-effective and widely used to determine the half-maximal inhibitory concentration (IC50) of a compound.[7][8]
Causality: The assay relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of the compound's cytotoxic effect.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HCT-116 for colon cancer).[8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well flat-bottom sterile plates.
-
This compound analogs, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation time may need optimization depending on the cell line's doubling time.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is crucial for determining whether cell death occurs via apoptosis or necrosis.[8]
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10] This dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available, typically includes Annexin V-FITC, PI, and a binding buffer).
-
6-well plates.
-
Flow cytometer.
-
Cells and test compounds as described in Protocol 1.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10^5 cells/well) and allow them to attach overnight. Treat the cells with the 'hit' compounds at concentrations around their IC50 and 2x IC50 values for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, single-stained (Annexin V only and PI only) controls to set up compensation and gates correctly.[10]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol helps determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Causality: PI is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present in the cell.[11] Cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase. Cells in the S phase (DNA synthesis) have an intermediate amount of DNA. By staining fixed and permeabilized cells with PI and analyzing the fluorescence intensity via flow cytometry, a histogram can be generated that reflects the distribution of the cell population across the different phases of the cell cycle.[11]
Materials:
-
Cold 70% Ethanol.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow cytometer.
-
Cells and test compounds as described in previous protocols.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours). Harvest cells as described in Protocol 2.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is critical to degrade any RNA, ensuring that PI only stains DNA.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Collect data on a linear scale and use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
V. Data Presentation and Interpretation
Table 1: Cytotoxic Activity (IC50) of this compound Analogs
Quantitative data from cytotoxicity assays should be organized in a tabular format for easy comparison across different cell lines and against a standard reference drug.[8]
| Compound ID | Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI)* |
| Analog-1 | Breast | MCF-7 | 48 | [Insert Value] | [Insert Value] |
| Analog-1 | Cervical | HeLa | 48 | [Insert Value] | [Insert Value] |
| Analog-1 | Colon | HCT-116 | 48 | [Insert Value] | [Insert Value] |
| Analog-2 | Breast | MCF-7 | 48 | [Insert Value] | [Insert Value] |
| Doxorubicin | Breast | MCF-7 | 48 | [Insert Value] | [Insert Value] |
*Selectivity Index (SI) is calculated as IC50 in a normal, non-cancerous cell line (e.g., HEK293) / IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[7][12]
Interpretation:
-
IC50 Values: A lower IC50 value indicates higher cytotoxic potency. Compounds with IC50 values in the low micromolar or nanomolar range are generally considered promising.[13]
-
Selectivity: A high SI is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells, which may predict a wider therapeutic window in vivo.[12]
VI. Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By employing the systematic workflow and robust protocols detailed in this guide—from initial cytotoxicity screening to mechanistic studies of apoptosis and cell cycle arrest—researchers can effectively identify and characterize potent and selective lead compounds. The integration of SAR analysis will further enable the rational design of next-generation analogs with improved efficacy and safety profiles, ultimately contributing to the advancement of cancer therapeutics.
VII. References
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs.
-
Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (2025). Benchchem.
-
Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. (2023). Biochemical and Biophysical Research Communications.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2022). MDPI.
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. National Institutes of Health (NIH).
-
Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. (2023). ResearchGate.
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
-
Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2008). Biological & Pharmaceutical Bulletin.
-
Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2008). ResearchGate.
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Omega.
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). Molecules.
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021). Polycyclic Aromatic Compounds.
-
Experimental protocol to study cell viability and apoptosis. Proteintech Group.
-
Apoptosis and cancer: Methods and protocols: Second edition. (2015). ResearchGate.
-
Induction of apoptosis in cells. Abcam.
-
Synthesis of 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. (2020). Molecules.
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). Molecules.
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
-
A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (2011). Stem Cell Reviews and Reports.
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega.
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). Scientific Reports.
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2018). Molecules.
-
SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. (2014). International Journal of Pharmacy and Pharmaceutical Sciences.
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (2020). RSC Advances.
Sources
- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Potential of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Abstract: The 2-pyridone nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. While extensive research has demonstrated the therapeutic potential of substituted 2-pyridone derivatives[4][5], the specific compound 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile remains a largely unexplored entity within this promising chemical space. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to initiate and conduct a thorough investigation into its antimicrobial and antifungal applications. It outlines the scientific rationale, proposes hypothetical mechanisms of action, and provides detailed, field-proven protocols for screening, characterization, and preliminary validation.
Section 1: Compound Profile and Rationale for Investigation
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₆N₂O
-
Structure:
(Note: A placeholder for the chemical structure image)
Scientific Rationale for Investigation
The rationale for investigating this compound as a potential antimicrobial and antifungal agent is grounded in the established bioactivity of its core components.
-
The 2-Pyridone Core: This heterocyclic moiety is a cornerstone of many biologically active natural products and synthetic drugs[3][5]. Its ability to act as a hydrogen bond donor and acceptor, coupled with its planar structure, allows for effective interaction with various biological targets, such as enzymes and receptors. Many derivatives are known to exhibit potent antimicrobial effects[4].
-
The Cyano (Nitrile) Group: The nitrile group is a versatile functional group in medicinal chemistry. It can participate in hydrogen bonding, act as a bioisostere for other functional groups, and is often found in potent enzyme inhibitors. Several classes of pyridine-carbonitrile derivatives have been synthesized and evaluated for a range of biological activities[6][7].
-
The N-Methyl Group: The methylation at the N1 position prevents tautomerization and locks the molecule in the 2-pyridone form, potentially enhancing its binding affinity and metabolic stability compared to its N-unsubstituted counterpart.
Given the global challenge of multidrug-resistant (MDR) pathogens[8], the exploration of novel, synthetically accessible scaffolds like this is a high priority in modern drug discovery[9].
Proposed Synthesis Outline
While specific synthesis routes for this exact molecule are not widely published, a plausible approach can be extrapolated from established methods for analogous 2-pyridone derivatives. A common and effective strategy involves a multicomponent reaction, which offers efficiency and high yields[6][10][11]. A potential pathway could involve the cyclization of a suitable enamine or enone with an active methylene nitrile, such as cyanoacetamide, followed by N-methylation. The synthesis of a closely related compound, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, has been well-documented and proceeds via the acid-induced cyclization of a dienamide intermediate[12][13].
Section 2: Hypothetical Mechanisms of Action
Based on the known mechanisms of other pyridine-based antimicrobial agents, we can hypothesize several potential pathways through which this compound may exert its effects. These hypotheses provide a framework for future mechanistic studies.
-
Cell Membrane Disruption: The amphipathic nature of the 2-pyridone ring could allow it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This can disrupt membrane integrity, leading to leakage of essential ions and metabolites, and ultimately, cell death[9].
-
Enzyme Inhibition: The molecule could act as an inhibitor of essential microbial enzymes. For instance, it might target enzymes involved in cell wall synthesis (e.g., transpeptidases) or DNA replication (e.g., DNA gyrase or topoisomerase), common targets for many antibiotics[14][15].
-
Inhibition of Virulence Factors: The compound could interfere with microbial communication systems like quorum sensing or inhibit the formation of biofilms, which are critical for the pathogenicity and drug resistance of many microbes[16].
Caption: Hypothetical pathways for antimicrobial action.
Section 3: Experimental Protocols for Screening and Characterization
This section provides a logical workflow and detailed protocols for the initial assessment of the compound's antimicrobial and antifungal properties.
General Experimental Workflow
The investigation should follow a tiered approach, starting with broad screening and progressing to more quantitative and specific assays.
Caption: A tiered workflow for antimicrobial evaluation.
Protocol: Preliminary Antimicrobial and Antifungal Screening (Agar Disk Diffusion)
Causality: This method provides a rapid, cost-effective, and qualitative assessment of the compound's ability to inhibit a wide range of microorganisms. A zone of inhibition indicates that the compound can diffuse through the agar and exert an antimicrobial effect.
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 6 mm paper disks.
-
Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal Strains (e.g., Candida albicans, Aspergillus niger).
-
Mueller-Hinton Agar (MHA) for bacteria; Potato Dextrose Agar (PDA) for fungi.
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (DMSO).
Procedure:
-
Prepare Inoculum: Grow microbial cultures overnight. Adjust the turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.
-
Disk Application: Aseptically apply sterile paper disks to the agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk. Load positive and negative controls onto separate disks on the same plate.
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disk.
Protocol: Quantitative Susceptibility Testing (Broth Microdilution for MIC)
Causality: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It provides a quantitative measure of potency, which is essential for comparing different compounds.
Materials:
-
96-well microtiter plates.
-
Test compound stock solution.
-
Bacterial/fungal inoculum adjusted to the appropriate concentration (e.g., 5 x 10⁵ CFU/mL).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi.
-
Positive and negative controls.
Procedure:
-
Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the appropriate conditions (e.g., 37°C for 24 hours).
-
Reading the MIC: The MIC is the lowest concentration well where no visible turbidity (growth) is observed. This can be read by eye or with a plate reader.
Data Presentation: Minimum Inhibitory Concentration (MIC)
All quantitative data should be summarized in a clear, tabular format.
| Microorganism | Strain ID | Gram Stain/Type | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Insert Data] | Ciprofloxacin: [Data] |
| Escherichia coli | ATCC 25922 | Gram-negative | [Insert Data] | Ciprofloxacin: [Data] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Insert Data] | Ciprofloxacin: [Data] |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | [Insert Data] | Fluconazole: [Data] |
| Aspergillus niger | ATCC 16404 | Fungus (Mold) | [Insert Data] | Amphotericin B: [Data] |
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Causality: This protocol distinguishes between a microbistatic (inhibitory) and a microbicidal (killing) effect. The MBC/MFC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Procedure:
-
Perform MIC Test: Complete the Broth Microdilution protocol as described in 3.3.
-
Subculture: Take a 10 µL aliquot from all wells that show no visible growth (i.e., at and above the MIC).
-
Plate Aliquots: Spot-plate these aliquots onto fresh, drug-free agar plates.
-
Incubation: Incubate the agar plates overnight.
-
Determine MBC/MFC: The lowest concentration from the MIC plate that yields no colony growth on the subculture plate is the MBC/MFC.
Section 4: Preliminary Pre-clinical Evaluation
A potent antimicrobial agent must also be selective, meaning it should harm the pathogen at concentrations that are safe for the host.
Protocol: Cytotoxicity Assay (MTT Assay on Mammalian Cell Lines)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic compounds on mammalian cells. A reduction in metabolic activity is indicative of cell death or reduced proliferation, allowing for the determination of the concentration at which the compound becomes toxic to host cells (IC₅₀).
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
References
-
Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. [1]
-
Bentham Science Publishers. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Ingenta Connect. [2]
-
Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1069). [4]
-
Rani, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. [3]
-
Rani, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [5]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. [12]
-
Pop, R., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [9]
-
Zayed, M. F., et al. (n.d.). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. PMC - NIH. [14]
-
Kassab, A. E. (n.d.). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. [6]
-
Mondal, H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [8]
-
Pop, R., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [15]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [16]
-
Request PDF. (n.d.). Synthesis and anti-microbial activity of some 1-substituted amino-4, 6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. ResearchGate. [17]
-
Gorobets, N. Y., et al. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [13]
-
Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. [7]
-
Hassan, A. S., et al. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [10]
-
Hafez, H. N., et al. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. NIH. [11]
-
Patel, H. D., et al. (2015). Studies on Antimicrobial Evaluation of Some 1-((1-(1 H -Benzo[ d ]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles. ResearchGate. [18]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]
- 3. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydropyridine Derivatives in Neurodegenerative Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: While the specific compound 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has not been extensively documented in the context of neurodegenerative disease research in publicly available scientific literature, the broader class of dihydropyridine derivatives represents a promising avenue of investigation. This guide, therefore, focuses on the application and study of structurally related 1,4-dihydropyridine (1,4-DHP) derivatives, which have garnered significant attention for their neuroprotective potential. The principles, mechanisms, and protocols detailed herein provide a robust framework for researchers interested in exploring the therapeutic utility of novel dihydropyridine compounds in conditions such as Alzheimer's and Parkinson's disease.
Introduction: The Therapeutic Potential of Dihydropyridine Scaffolds in Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A multitude of factors contribute to this neuronal demise, including oxidative stress, neuroinflammation, protein misfolding and aggregation, and dysregulation of intracellular calcium homeostasis. The 1,4-dihydropyridine (1,4-DHP) core structure has emerged as a privileged scaffold in medicinal chemistry, capable of interacting with various biological targets implicated in these pathological processes.[1]
Initially recognized for their role as L-type voltage-gated calcium channel (VGCC) blockers in the management of hypertension, the therapeutic applications of 1,4-DHP derivatives have expanded into the realm of neuroprotection.[1][2] Atypical 1,4-DHPs, which may lack classical calcium channel blocking activity, have demonstrated memory-enhancing and neuroprotective effects in various preclinical models of neurodegeneration.[3] This suggests that their mechanism of action extends beyond simple channel blockade, encompassing a multi-target engagement profile that is highly desirable for complex diseases like Alzheimer's.
Mechanistic Insights: How Dihydropyridine Derivatives Exert Neuroprotection
The neuroprotective effects of 1,4-dihydropyridine derivatives are believed to stem from their ability to modulate several key pathological pathways in neurodegenerative diseases.
Regulation of Calcium Homeostasis
Dysregulation of intracellular calcium ([Ca2+]c) is a central event in neuronal cell death pathways. Excessive influx of calcium can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and increased production of reactive oxygen species (ROS). 1,4-DHP derivatives, as L-type VGCC blockers, can mitigate this calcium overload, thereby protecting neurons from excitotoxicity.[2][4]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. Several 1,4-DHP derivatives have been shown to possess potent antioxidant properties, capable of scavenging free radicals and reducing oxidative damage.[5]
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that is hyperactive in the brains of Alzheimer's disease patients. Its over-activity is linked to the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles (NFTs), and the promotion of neuroinflammation. Certain 1,4-DHP derivatives have been identified as inhibitors of GSK-3β, offering a dual benefit of reducing tau pathology and inflammation.[5]
Modulation of Neuroinflammation
Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes to the progression of neurodegeneration. By inhibiting pathways such as those involving GSK-3β, 1,4-DHP derivatives can exert anti-inflammatory effects, further contributing to their neuroprotective profile.[5]
Visualizing the Multi-Target Action of Dihydropyridine Derivatives
Caption: Multi-target mechanisms of 1,4-dihydropyridine derivatives.
Experimental Protocols for the Evaluation of Dihydropyridine Derivatives
The following protocols provide a general framework for the synthesis and biological evaluation of novel 1,4-dihydropyridine derivatives for their neuroprotective properties.
General Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch-like Reaction)
A common and efficient method for synthesizing the 1,4-dihydropyridine scaffold is through a Hantzsch-like multicomponent reaction.[5][6]
Materials:
-
Appropriate aromatic aldehyde
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
An amine source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
-
Catalyst (optional, e.g., ceric ammonium nitrate)[7]
Procedure:
-
Dissolve the aromatic aldehyde (1 equivalent), β-dicarbonyl compound (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,4-dihydropyridine derivative.
-
Characterize the final compound using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.[6]
Visualizing the Hantzsch-like Synthesis Workflow
Caption: General workflow for the synthesis of 1,4-dihydropyridine derivatives.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative processes. This protocol outlines a general procedure for assessing the neuroprotective effects of test compounds against various toxic insults.[5]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS, penicillin/streptomycin)
-
Test compounds (1,4-dihydropyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Toxic stimuli:
-
Oxidative stress: Rotenone and Oligomycin A (R/O) mixture
-
Tau hyperphosphorylation model: Okadaic Acid (OA)
-
Calcium overload model: High concentration of KCl
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Test Compounds: Treat the cells with various concentrations of the 1,4-dihydropyridine derivatives (e.g., 1 µM) for 24 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., melatonin).
-
Induction of Neurotoxicity: After the pre-incubation period, remove the medium and replace it with fresh medium containing both the test compound and the toxic stimulus (R/O, OA, or KCl).
-
Co-incubation: Co-incubate the cells for a specified period (e.g., 18-24 hours), depending on the toxic stimulus.[5]
-
Assessment of Cell Viability: After the co-incubation, assess cell viability using the MTT assay or a similar method. This involves incubating the cells with the viability reagent and then measuring the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control (untreated) cells. A higher percentage of viability in the presence of the test compound compared to the toxic stimulus alone indicates a neuroprotective effect.
Table 1: Example of Data Presentation for Neuroprotection Assay
| Compound | Concentration (µM) | Toxic Stimulus | Cell Viability (% of Control) |
| Vehicle | - | None | 100 ± 5 |
| Vehicle | - | R/O (30/10 µM) | 50 ± 4 |
| Melatonin | 1 | R/O (30/10 µM) | 75 ± 6 |
| Compound X | 1 | R/O (30/10 µM) | 85 ± 5 |
| Vehicle | - | OA (20 nM) | 60 ± 5 |
| Melatonin | 1 | OA (20 nM) | 80 ± 7 |
| Compound X | 1 | OA (20 nM) | 90 ± 6 |
Data Interpretation and Further Investigations
A statistically significant increase in cell viability in the presence of a 1,4-dihydropyridine derivative suggests a neuroprotective effect. To further elucidate the mechanism of action, subsequent experiments can be designed:
-
Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to quantify intracellular ROS levels and confirm the antioxidant activity of the compounds.
-
Assessment of Mitochondrial Membrane Potential: Employ dyes like JC-1 or TMRM to evaluate the effect of the compounds on mitochondrial health.
-
Western Blot Analysis: Probe for key proteins involved in apoptotic pathways (e.g., cleaved caspase-3), tau phosphorylation (e.g., p-tau at specific epitopes), and inflammatory signaling.
-
In Vivo Studies: Promising compounds should be advanced to in vivo models of neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's disease or neurotoxin-induced models of Parkinson's disease) to assess their efficacy in a more complex biological system.[3]
Conclusion
While direct evidence for the role of This compound in neurodegenerative disease is currently lacking, the broader family of 1,4-dihydropyridine derivatives presents a compelling case for further research. Their multi-target engagement, encompassing the modulation of calcium homeostasis, oxidative stress, and key enzymatic pathways, positions them as attractive candidates for the development of disease-modifying therapies. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the neuroprotective potential of this versatile chemical scaffold.
References
-
Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm. [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement. PubMed. [Link]
-
Dihydropyridine inhibition of neuronal calcium current and substance P release. PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR. [Link]
-
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. MDPI. [Link]
-
Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. ResearchGate. [Link]
-
Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjpmr.com [wjpmr.com]
- 7. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Exploring the Bioconjugation Potential of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
The pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and presence in numerous bioactive compounds.[1][2][3] Pyridones can act as hydrogen bond donors and acceptors, serve as bioisosteres for various functional groups, and favorably influence properties like solubility and metabolic stability.[2] The specific derivative, 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , combines this valuable scaffold with an electrophilic nitrile group, suggesting its potential as a versatile tool in the synthesis of complex biomolecules.
While the term "click chemistry" often refers to the highly efficient copper-catalyzed or strain-promoted azide-alkyne [3+2] cycloadditions, no established protocols document the use of this compound in these specific reactions.[4][5] However, the principles of bioorthogonal chemistry—reactions that are fast, selective, and biocompatible—extend to other chemical transformations. The electron-deficient nature of the nitrile group in this pyridone derivative, conjugated with the ring system, makes it a prime candidate for alternative "click-like" bioconjugation strategies.
This guide provides an expert perspective on the untapped potential of this compound in bioconjugation, focusing on scientifically-grounded, albeit exploratory, protocols. We will delve into two primary avenues of reactivity: Nitrile-Thiol Ligation and [4+2] Cycloaddition . These protocols are designed as a robust starting point for researchers aiming to leverage this unique scaffold in drug development and chemical biology.
Proposed Application I: Nitrile-Thiol Bioconjugation for Cysteine-Specific Labeling
Scientific Rationale & Mechanistic Insight
The nitrile group is typically inert in biological systems. However, when rendered sufficiently electrophilic by adjacent electron-withdrawing groups, it becomes a selective target for soft nucleophiles like thiols.[6] This reactivity has been effectively harnessed in the "Nitrile Bis-Thiol (NBT) reaction," where electron-poor aryl nitriles react with 1,2-dithiols to form stable cyclic adducts.[6][7][8][9] This reaction is highly efficient and proceeds under physiological conditions, positioning it as a valuable addition to the bioorthogonal toolkit.[9]
The this compound scaffold is electronically analogous to the electron-deficient heteroaromatic nitriles successfully employed in these reactions. The pyridone ring acts as an electron-withdrawing group, activating the nitrile for nucleophilic attack by a thiol, such as the side chain of a cysteine residue in a peptide or protein. The proposed mechanism involves the initial reversible formation of a thioimidate intermediate, which can be trapped or stabilized depending on the reaction partner. For bioconjugation to a single cysteine, this would result in a stable thioimidate linkage.
Caption: Proposed mechanism for cysteine-specific bioconjugation.
Experimental Protocol: Cysteine Labeling of a Model Peptide
This protocol describes the labeling of a cysteine-containing model peptide (e.g., GGYC) with this compound.
Materials:
-
This compound (Compound A)
-
Cysteine-containing peptide (e.g., GGYC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
HPLC-grade water and acetonitrile
-
Formic acid
-
Analytical and preparative RP-HPLC system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound A in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the GGYC peptide in nuclease-free water.
-
Prepare a 100 mM stock solution of TCEP in nuclease-free water. TCEP is a reducing agent used to ensure the cysteine thiol is in its free, reactive state.
-
-
Reduction of Peptide (if necessary):
-
In a microcentrifuge tube, add the peptide solution to a final concentration of 1 mM in PBS.
-
Add TCEP stock solution to a final concentration of 2-5 mM.
-
Incubate at room temperature for 30 minutes to reduce any disulfide bonds.
-
-
Bioconjugation Reaction:
-
To the reduced peptide solution, add the DMSO stock solution of Compound A to a final concentration of 2-5 mM (a 2-5 fold molar excess over the peptide). The final DMSO concentration should be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at 25-37 °C. Monitor the reaction progress over time (e.g., 1, 4, 8, and 24 hours).
-
-
Monitoring and Analysis:
-
At each time point, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by adding 0.1% formic acid.
-
Analyze the sample by RP-HPLC coupled with a mass spectrometer (LC-MS) to identify the starting materials and the desired product peak. The product will have a mass equal to the sum of the peptide and Compound A masses.
-
-
Purification (Optional):
-
If a pure conjugate is required, the reaction mixture can be purified using preparative RP-HPLC.
-
Expected Data and Benchmarks
While no specific data exists for this compound, researchers should target the following parameters. For context, kinetic data for other heteroaromatic nitriles are provided.[10]
| Parameter to Measure | Target Outcome | Rationale |
| Reaction Yield (%) | > 90% | High yield is a key characteristic of "click" reactions. |
| Second-order rate constant (k₂) | 10⁻² - 1 M⁻¹s⁻¹ | Fast kinetics enable labeling at low concentrations. |
| Conjugate Stability | Stable in 10 mM glutathione for >24h | Demonstrates stability against endogenous thiols. |
| Selectivity | No reaction with other nucleophilic amino acids (Lys, Ser) | Confirms bioorthogonality. |
Table 1: Representative Reactivity of Other Heteroaromatic Nitriles with Cysteine [10]
| Compound | Relative Reactivity |
| 6-amino-2-cyanobenzothiazole | Baseline |
| 6-hydroxy-2-cyanobenzothiazole | ~1.1x |
| 5-nitro-2-cyanobenzothiazole | ~5.5x |
Note: Reactivity is highly dependent on the electronic effects of substituents.[10]
Proposed Application II: [4+2] Cycloaddition (Diels-Alder Reaction)
Scientific Rationale & Mechanistic Insight
The diene system within the 1,2-dihydropyridine ring of the molecule presents an opportunity for [4+2] cycloaddition, or Diels-Alder reactions. In this scenario, the pyridone derivative acts as the diene, reacting with a dienophile-equipped biomolecule (e.g., modified with a maleimide or a strained alkene). This approach would form a stable, bicyclic adduct, covalently linking the pyridone to the biomolecule.
It is important to note that Diels-Alder reactions often require elevated temperatures or high pressure, which can be incompatible with sensitive biomolecules.[11] However, using highly reactive, strained dienophiles (as seen in inverse-electron-demand Diels-Alder reactions) could potentially allow the reaction to proceed under milder, more biocompatible conditions. This protocol is therefore presented as an exploratory route for more robust applications where reaction conditions can be optimized.
Caption: Proposed [4+2] cycloaddition for bioconjugation.
Exploratory Protocol: Diels-Alder Ligation
This protocol outlines a general approach to exploring the Diels-Alder reactivity of this compound with a dienophile.
Materials:
-
This compound (Compound A)
-
A model dienophile (e.g., N-phenylmaleimide) or a dienophile-modified biomolecule.
-
Solvent suitable for Diels-Alder reactions (e.g., toluene, xylene for high temp; or aqueous buffer for strained dienophiles).
Procedure:
-
Reaction Setup:
-
Dissolve Compound A and a slight molar excess (1.1-1.5 equivalents) of the dienophile in the chosen solvent in a sealed reaction vessel.
-
Concentrations should be maximized to favor the bimolecular reaction, typically in the range of 0.1 M to 1 M.
-
-
Reaction Conditions (Optimization Required):
-
Route A (Thermal): Heat the mixture. Start with a temperature of 80 °C and increase incrementally to 110 °C or higher, monitoring for product formation and decomposition.
-
Route B (Strain-Promoted): If using a strained dienophile (e.g., trans-cyclooctene), the reaction may proceed at room temperature in an aqueous buffer.
-
-
Monitoring and Analysis:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting materials and the appearance of a new product spot/peak.
-
Characterize the resulting cycloadduct thoroughly using NMR spectroscopy and mass spectrometry to confirm its structure.
-
Conclusion and Future Outlook
This compound represents a promising but underexplored scaffold for bioconjugation. While its participation in canonical click chemistry is not supported by current literature, its inherent electronic properties strongly suggest a capacity for valuable bioorthogonal reactions. The proposed protocols for Nitrile-Thiol Ligation and [4+2] Cycloaddition provide rational starting points for researchers. The nitrile-thiol pathway, in particular, aligns well with the established reactivity of electron-deficient nitriles and offers a clear path toward selective cysteine labeling under biocompatible conditions.[10] Further investigation into the kinetics, stability, and substrate scope of these reactions will be crucial in establishing this compound as a novel and valuable tool in the chemical biologist's and drug developer's arsenal.
References
-
Bernardes, G. J. L., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. [Link]
-
Bernardes, G. J. L., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. PMC. [Link]
-
Bernardes, G. J. L., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. [Link]
-
Bernardes, G. J. L., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. Cambridge Open Engage. [Link]
-
Kubala, M., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry. [Link]
-
Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
-
Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. PubMed. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Amer, M. M. K., et al. (2021). Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. Journal of Saudi Chemical Society. [Link]
-
Nong, K., et al. (2024). Bioconjugation Reagent for Peptide and Protein Modification. Bioconjugate Chemistry. [Link]
-
Bertozzi, C. R. (2003). Bioorthogonal Chemistry: A term coined. Wikipedia. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry. [Link]
-
Li, J., & Chen, P. R. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PMC. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. [Link]
-
Bioorthogonal Chemistry in vivo applications. CentAUR. [Link]
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews. [Link]
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds / Journal of Saudi Chemical Society, 2021 [sci-hub.st]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
Unlocking Cellular Insights: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a Promising Scaffold for Fluorescent Bioimaging
Introduction: The Quest for Novel Fluorophores in Cellular Biology
In the intricate world of cellular biology, fluorescent probes are indispensable tools, acting as beacons that illuminate the complex machinery of life. The ability to visualize specific cellular components and processes in real-time provides invaluable insights into health and disease. The ideal fluorescent probe should be bright, photostable, and minimally cytotoxic, with optical properties that are either stable for tracking or exquisitely sensitive to its microenvironment. The 2-pyridone scaffold, a privileged structure in medicinal chemistry, has recently garnered attention for its potential in the development of novel fluorophores.[1] This application note delves into the burgeoning potential of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a core scaffold for developing fluorescent probes for bioimaging, providing a technical guide for researchers, scientists, and drug development professionals.
Physicochemical and Fluorescent Properties
This compound is a small, heterocyclic molecule with a molecular weight of 134.14 g/mol .[2] While extensive characterization of this specific molecule's photophysical properties is an active area of research, studies on closely related 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles have demonstrated intense fluorescence in the blue region of the spectrum (approximately 448-454 nm in ethanol).[1] The fluorescence of these compounds is attributed to the π-conjugated system of the dihydropyridine ring.
The 1-methyl substitution is anticipated to enhance cell permeability compared to its N-H counterpart, a crucial attribute for live-cell imaging probes. The nitrile group, an electron-withdrawing moiety, plays a significant role in defining the electronic and, consequently, the fluorescent properties of the molecule.
| Property | Value/Characteristic | Source |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Core Scaffold Fluorescence | Blue region (approx. 448-454 nm in ethanol) | [1] |
| Potential Key Features | - Good cell permeability (inferred from N-methylation) - Environmentally sensitive fluorescence (potential for solvatochromism) |
Proposed Mechanism of Action as a Fluorescent Probe
The fluorescence of 2-pyridone derivatives can be modulated by the polarity of their environment, a phenomenon known as solvatochromism.[3][4] This property is rooted in changes in the dipole moment of the fluorophore upon excitation. In a polar environment, solvent molecules reorient around the excited state dipole, leading to a stabilization of the excited state and a red-shift in the emission spectrum. Conversely, in a non-polar environment, this relaxation is minimal, resulting in a blue-shifted emission.
This inherent environmental sensitivity makes this compound a compelling candidate for a "turn-on" or ratiometric probe. For instance, its fluorescence may be quenched in aqueous environments and significantly enhanced upon partitioning into lipid-rich structures like cellular membranes or lipid droplets.
Diagram: Proposed Solvatochromic Mechanism
Caption: Environmental Polarity Modulates Fluorescence Emission.
Application Protocols: A Guide to Validation and Use
As the application of this compound in bioimaging is an emerging area, the following protocols are designed as a comprehensive guide for researchers to validate its efficacy and develop specific imaging applications.
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the fundamental spectral properties of the probe.
Materials:
-
This compound
-
Spectroscopy-grade solvents of varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water)
-
Fluorometer and UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the probe in DMSO (e.g., 10 mM).
-
Prepare dilute solutions (e.g., 1-10 µM) in each of the selected solvents.
-
Absorption Spectrum: For each solution, measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_max).
-
Emission Spectrum: Excite the sample at its λ_max and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard, such as 4-methylumbelliferone in 0.1 M phosphate buffer (pH 10).[1][5]
-
Data Analysis: Plot λ_em versus the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the impact of the probe on cell viability, ensuring that imaging studies are conducted under non-toxic conditions.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT or similar cell viability assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the probe in complete culture medium, starting from a high concentration (e.g., 100 µM) down to sub-micromolar concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Replace the medium in the wells with the probe-containing medium and incubate for the desired imaging duration (e.g., 4, 12, 24 hours).
-
After incubation, perform the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cell viability as a percentage of the untreated control.
-
Data Analysis: Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited. For imaging applications, concentrations well below the IC₅₀ should be used. Some dihydropyridine derivatives have shown low cytotoxicity, with IC₅₀ values > 100 μg/mL against normal fibroblast cells.[1][6]
Diagram: Experimental Workflow for Probe Validation
Caption: A systematic approach for validating a new fluorescent probe.
Protocol 3: Live-Cell Imaging
Objective: To visualize the subcellular distribution of the probe in living cells.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium and imaging medium (e.g., phenol red-free DMEM)
-
Probe stock solution in DMSO
-
Confocal laser scanning microscope
Procedure:
-
Grow cells to 60-80% confluency.
-
Prepare the probe loading solution by diluting the stock solution in imaging medium to the desired final concentration (determined from cytotoxicity and loading optimization experiments, typically in the range of 1-10 µM).
-
Wash the cells once with pre-warmed imaging medium.
-
Incubate the cells with the probe loading solution for 15-60 minutes at 37°C.
-
Wash the cells twice with fresh imaging medium to remove excess probe.
-
Mount the dish or coverslip on the confocal microscope.
-
Acquire images using the appropriate laser line for excitation and a detector set to capture the emission range determined in Protocol 1.
-
Co-localization: To identify the subcellular structures stained by the probe, co-stain with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). Analyze the images for signal overlap.
Trustworthiness and Self-Validation
A reliable fluorescent probe must provide a true representation of the biological system without introducing artifacts. Therefore, it is crucial to perform control experiments:
-
Phototoxicity: Irradiate stained cells with the imaging laser at high intensity and for extended periods. Monitor for any morphological changes, such as membrane blebbing or cell detachment, which would indicate phototoxicity.
-
Vehicle Control: Image cells treated with the same concentration of DMSO used for the probe to ensure the vehicle itself does not induce any fluorescent artifacts or cellular stress.
-
Photostability: Continuously image a field of view over time and quantify the decrease in fluorescence intensity to assess the probe's photostability.
Potential Applications and Future Directions
The environmentally sensitive nature of the this compound scaffold opens up a range of potential applications:
-
Membrane and Lipid Droplet Staining: Its potential solvatochromism makes it a candidate for imaging lipid-rich environments.
-
Dynamic Process Monitoring: Changes in local polarity, such as those occurring during protein aggregation or membrane fusion, could potentially be monitored.
-
Drug Delivery and Development: As a fluorescent tag, it could be appended to therapeutic molecules to track their uptake and subcellular localization.[7]
Future work should focus on a full photophysical characterization of this compound, detailed studies of its subcellular localization, and the exploration of functional derivatives to target specific cellular components or sense particular analytes. The 2-pyridone core has already been successfully incorporated into a ratiometric probe for singlet oxygen, highlighting the versatility of this scaffold.[8]
Conclusion
This compound represents a promising and versatile scaffold for the development of novel fluorescent probes. Its straightforward structure, coupled with the demonstrated fluorescence of the 2-pyridone core, makes it an attractive starting point for creating a new generation of bioimaging tools. The protocols and validation strategies outlined in this application note provide a clear roadmap for researchers to unlock the full potential of this intriguing molecule in advancing our understanding of cellular biology.
References
-
A 2-pyridone-based ratiometric fluorescent probe for specific detection and imaging of singlet oxygen in live cells. Chemical Communications (RSC Publishing). Available at: [Link]
-
A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. PubMed. Available at: [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. Available at: [Link]
-
A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. PMC - PubMed Central. Available at: [Link]
-
Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. Available at: [Link]
-
Synthesis and Application in Cell Imaging of Acridone Derivatives. MDPI. Available at: [Link]
-
Domino-Synthesis and Fluorescent Properties of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. RSC Advances. Available at: [Link]
-
Live Cell Imaging Studies on Orange Emitting Thiazole-Pyridone Azo Fluorophore and Its Latent Fingerprints, Computational, Electrochemical Sensing for Dopamine Detection. ResearchGate. Available at: [Link]
-
Multiphoton characterization and live cell imaging using fluorescent adenine analogue 2CNqA. SciLifeLab Publications. Available at: [Link]
-
Small Two-Photon Organic Fluorogenic Probes: Sensing and Bioimaging of Cancer Relevant Biomarkers. ACS Publications. Available at: [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. Available at: [Link]
-
A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. The Royal Society of Chemistry. Available at: [Link]
-
1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. PubChem. Available at: [Link]
-
One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Available at: [Link]
-
The fluorescent markers based on oxazolopyridine unit for imaging organelles. PubMed. Available at: [Link]
-
Fluorescent probes of the isoxazole-dihydropyridine scaffold: MDR-1 binding and homology model. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescent probes of the isoxazole-dihydropyridine scaffold: MDR-1 binding and homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the critical aspects of the reaction, from the formation of the pyridone core to the final N-methylation step, providing evidence-based solutions to troubleshoot low yields and other experimental hurdles.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds in two key stages:
-
Formation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core: This is often achieved through a multicomponent reaction, for example, by condensing an appropriate ketone, an aldehyde, and a cyano-containing active methylene compound like ethyl cyanoacetate in the presence of a base such as ammonium acetate.[1][2][3]
-
N-methylation of the pyridone ring: The introduction of the methyl group onto the nitrogen atom is the final step to yield the target molecule.
Low yields can arise at either of these stages. In our experience, the most common pitfalls are incomplete cyclization, formation of byproducts during the core synthesis, and, most notably, a lack of regioselectivity during the N-methylation step, leading to the formation of the undesired O-methylated isomer.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Part A: Synthesis of the 2-oxo-1,2-dihydropyridine-3-carbonitrile Core
Question 1: My reaction to form the pyridone core is giving a very low yield, and I have a complex mixture of products. What are the likely causes and how can I improve it?
Answer: A low yield and complex product mixture in the synthesis of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core often points to incomplete reaction, side reactions, or suboptimal reaction conditions. Let's break down the potential issues:
-
Incomplete Cyclization: The formation of the pyridone ring is a crucial step. If the reaction does not go to completion, you may isolate intermediates such as enamines or the product of a Knoevenagel condensation.
-
Side Products: Multicomponent reactions can sometimes lead to the formation of symmetrical 1,4-dihydropyridines or other undesired side products.[4]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst concentration are all critical.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure your ketone, aldehyde, and cyano-containing methylene compound are pure. Impurities can inhibit the reaction or lead to side products.
-
Optimize Reaction Time and Temperature: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be necessary. Some protocols suggest refluxing for several hours.[1][3]
-
Catalyst Concentration: The concentration of the base (e.g., ammonium acetate or piperidine) can significantly impact the reaction rate and yield. An excess of ammonium acetate is often used to drive the reaction to completion.[1][3]
-
Solvent Choice: Ethanol is a commonly used solvent for this reaction.[1][3] However, if you are experiencing solubility issues with your starting materials, consider exploring other polar protic solvents.
Question 2: I've managed to synthesize the pyridone core, but I'm struggling with its purification. What are the recommended methods?
Answer: The purification of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be challenging due to their polarity and potential for hydrogen bonding. Here are two effective methods:
-
Recrystallization: This is often the most effective method for purifying the solid product. A mixture of ethanol and water is a good starting point for recrystallization.[4][5] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Allowing the solution to cool slowly will promote the formation of pure crystals.[4][5]
-
Silica Gel Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next logical step. Due to the polar nature of the product, a polar mobile phase is typically required. A good starting point for the eluent system is a mixture of n-hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.[4][5]
Data Presentation: Purification Method Comparison
| Purification Method | Typical Yield Range | Typical Purity | Notes |
| Recrystallization | 60-85% | >95% | Yield is highly dependent on the initial purity of the crude product. |
| Column Chromatography | 50-80% | >98% | Yield can be lower due to product loss on the column. |
Part B: N-Methylation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile Core
Question 3: My N-methylation reaction is giving a low yield of the desired this compound and I see a significant amount of a byproduct. What is happening?
Answer: This is a classic issue in the alkylation of 2-pyridones. The primary challenge is the ambident nucleophilic nature of the 2-pyridone ring, which can lead to a mixture of N-alkylated and O-alkylated products. The presence of a strong electron-withdrawing cyano group at the 3-position can further influence this regioselectivity.[6][7]
Caption: Competing N- vs. O-methylation pathways of the 2-pyridone anion.
Troubleshooting Steps to Favor N-Methylation:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the alkylation. For 3-cyano-2(1H)-pyridones, using a milder base like cesium carbonate (Cs₂CO₃) has been shown to promote N-alkylation over O-alkylation.[6] The choice of solvent can also influence the outcome; polar aprotic solvents like DMF or acetonitrile are often employed.
-
Methylating Agent: While methyl iodide (MeI) and dimethyl sulfate ((MeO)₂SO₂) are common methylating agents, their reactivity can influence the N/O ratio.[8] Dimethyl sulfate is often a good choice for N-methylation.[9]
-
Temperature Control: Running the reaction at a controlled temperature, often room temperature or slightly elevated, can help favor the thermodynamically more stable N-methylated product.
Experimental Protocol: Optimized N-Methylation
-
To a solution of 2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 4: How can I be sure I have formed the N-methylated product and not the O-methylated isomer?
Answer: Differentiating between the N- and O-methylated isomers is critical and can be reliably achieved using spectroscopic methods:
-
¹H NMR Spectroscopy: The chemical shift of the methyl protons will be different for the two isomers. In the N-methylated product, the methyl group is attached to a nitrogen atom within a pyridone ring, while in the O-methylated product, it is part of a methoxy group attached to an aromatic pyridine ring. The chemical environment of the ring protons will also be distinct.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (C=O) in the N-methylated pyridone will be a key indicator. This signal will be absent in the O-methylated isomer, which will instead show a signal for the methoxy carbon (O-CH₃).
-
Infrared (IR) Spectroscopy: The N-methylated product will exhibit a characteristic carbonyl (C=O) stretching frequency, typically around 1650-1670 cm⁻¹. This peak will be absent in the O-methylated isomer.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a stronger base like sodium hydride (NaH) for the N-methylation?
A1: While strong bases like NaH can deprotonate the 2-pyridone, they can sometimes favor O-alkylation, especially with more reactive alkylating agents. For substrates with electron-withdrawing groups like the 3-cyano-2-pyridone, a milder base like cesium carbonate is often more effective at achieving high N-selectivity.[6]
Q2: What is a suitable TLC eluent system for monitoring the N-methylation reaction?
A2: A mixture of ethyl acetate and hexane is a good starting point. You can start with a ratio of 30:70 (ethyl acetate:hexane) and increase the polarity as needed. The N-methylated product is typically more polar than the O-methylated byproduct.
Q3: My final product is an oil and won't crystallize. What should I do?
A3: If your purified product is an oil, it may be due to residual solvent or minor impurities. Here are a few techniques to try to induce crystallization:
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether) and stir vigorously. This can help remove soluble impurities and encourage crystallization.[4]
-
Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.[4]
Caption: A logical workflow for troubleshooting low yield in the synthesis.
IV. References
-
Giraldo, J., Insuasty, D., Abonia, R., L-Álvarez, J., Quiroga, J., & Insuasty, B. (2024). Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. ChemPlusChem, 89(9), e202400172. [Link]
-
Giraldo, J., Insuasty, D., Abonia, R., Quiroga, J., & Insuasty, B. (2024). N‐Alkylated 2‐pyridone derivatives as FDA‐approved drugs. ResearchGate. [Link]
-
Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2009(13), 23-30. [Link]
-
Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 5(32), 20557-20571. [Link]
-
Wang, X., Li, X., Liu, Y., Li, Y., & Zhang, Y. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7(1), 41287. [Link]
-
Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]
-
Sarpong, R., & Okita, T. (2014). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. Organic Letters, 16(11), 3056-3059. [Link]
-
El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 17(17), 6241-6249. [Link]
-
Abdelaziz, M. E., El-Miligy, M. M. M., Fahmy, S. M., Abu-Serie, M. M., Hazzaa, A. A., & Mahran, M. A. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304044. [Link]
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(39), 5324-5326. [Link]
-
Fiveable. (n.d.). Cyano Group Definition. Fiveable. [Link]
-
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657-3665. [Link]
-
Reddy, P. V. N., & Tunge, J. A. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H)-one. Tetrahedron Letters, 56(43), 5906-5909. [Link]
-
Abdel-Aziz, A. A.-M., El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, S. M. (2018). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 23(10), 2633. [Link]
-
Adams, R., & Schrecker, A. W. (1951). 1-methyl-2-pyridone. Organic Syntheses, 31, 71. [Link]
-
Bak, J., et al. (2021). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... ResearchGate. [Link]
-
Reddy, C. R., & Kumar, M. S. (2013). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Asian Journal of Organic Chemistry, 2(10), 843-846. [Link]
-
ResearchGate. (2022). Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. [Link]
-
Prashad, M., Har, D., Hu, B., Kim, H.-Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. [Link]
-
Reddy, P. V. N., & Tunge, J. A. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5H)-one. PubMed. [Link]
-
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]
-
Jo, W., Thangsrikeattigun, C., Ryu, C., Han, S., Oh, C., Baik, M.-H., & Cho, S. H. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 143(30), 11776-11784. [Link]
-
T-Raissi, M., et al. (2018). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). PubMed. [Link]
-
PubChem. (n.d.). 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem. [Link]
-
Zhao, S., et al. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]
-
LibreTexts Chemistry. (2014). 9.14: Biological Methylating Reagents. [Link]
-
Ciba-Geigy Ag. (1996). Process for producing n-methylated organic pigments. Google Patents.
-
D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. R. B. A., & El-Husseiny, W. M. (2018). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 23(8), 1858. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
DeAngelis, L., & Andersen, G. (1964). N'-METHYL-2-PYRIDONE-5-CARBOXAMIDE INHUMAN PLASMA. Biochimica et Biophysica Acta, 86(2), 374-376. [Link]
-
Choy, A. L., & Rhee, J. U. (2008). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 10(21), 4947-4949. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 9. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for the derivatization of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Introduction: The Chemistry of a Privileged Scaffold
This compound is a valuable building block in medicinal chemistry, with its core structure present in a variety of biologically active compounds.[1][2] The strategic derivatization of this molecule at the pyridone nitrogen, the nitrile moiety, or the pyridine ring C-H bonds allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. However, the interplay of the electron-withdrawing nitrile group and the electron-donating character of the N-methylated pyridone ring can present unique challenges in achieving high-yield, selective transformations. This guide will address these challenges head-on.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. N-Alkylation and N-Arylation Reactions
Low or no product formation in N-alkylation of the pyridone nitrogen can be frustrating. The issue often lies in suboptimal reaction conditions that fail to overcome the activation energy of the reaction.
Potential Causes & Suggested Solutions:
-
Insufficiently Strong Base: The pyridone nitrogen is not nucleophilic enough to react with an alkyl halide without being deprotonated first.
-
Solution: Employ a stronger base to ensure complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be effective in polar aprotic solvents like DMF or DMSO, for less reactive alkyl halides, consider stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3] Be mindful that stronger bases can increase the risk of side reactions.
-
-
Poor Solvent Choice: The choice of solvent is critical for solubility of the pyridone salt and the alkylating agent.
-
Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the pyridone salt, leaving the anion more nucleophilic.[4]
-
-
Low Reaction Temperature or Insufficient Time: The reaction may be kinetically slow.
-
Solution: Gradually increase the reaction temperature. A good starting point is room temperature, with incremental increases to 50-80 °C.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Steric Hindrance: Bulky alkylating agents can significantly slow down the reaction rate.[5]
-
Solution: If possible, consider using a less sterically hindered alkylating agent. Alternatively, you may need to use more forcing conditions (higher temperature, longer reaction time).
-
-
Inactive Alkyl Halide: Alkyl halides can degrade over time.
-
Solution: Use a freshly opened bottle of the alkylating agent or purify it before use. For sluggish reactions involving alkyl bromides, adding a catalytic amount of potassium iodide can enhance reactivity through the in situ formation of the more reactive alkyl iodide.[6]
-
The pyridone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. O-alkylation is a common side reaction.
Potential Causes & Suggested Solutions:
-
Hard vs. Soft Nucleophiles and Electrophiles: According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen of the pyridone is a softer nucleophile than the oxygen. Softer electrophiles (like alkyl iodides) will preferentially react at the nitrogen, while harder electrophiles (like alkyl sulfates) may favor the oxygen.
-
Solution: If you are using an alkyl bromide, consider switching to the corresponding alkyl iodide to favor N-alkylation.
-
-
Counter-ion and Solvent Effects: The nature of the cation and the solvent can influence the site of alkylation.
-
Solution: In general, polar aprotic solvents (DMF, DMSO) favor N-alkylation. Running the reaction in the absence of salts that can promote O-alkylation, such as sodium iodide in some contexts, can also improve N-selectivity.[5]
-
II. Nitrile Group Transformations
Hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions.[7][8] However, the pyridone ring is sensitive to harsh conditions.
Potential Causes & Suggested Solutions:
-
Harsh Reaction Conditions: Strong acid or base at high temperatures can lead to decomposition of the pyridone ring.
-
Solution (Acidic Hydrolysis): Use moderately concentrated acid (e.g., 6M HCl) and carefully control the temperature, starting at a lower temperature and gradually increasing it while monitoring the reaction.
-
Solution (Basic Hydrolysis): Use a moderate concentration of base (e.g., 2-4M NaOH) and control the temperature. Be aware that basic hydrolysis will initially form the carboxylate salt, which will require an acidic workup to protonate to the carboxylic acid.[8]
-
-
Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage.
-
Solution: Increase the reaction time and/or temperature. The hydrolysis of the amide to the carboxylic acid is often the slower step.[7]
-
-
Purification Challenges: The resulting carboxylic acid is likely to be a polar, potentially water-soluble compound, making extraction from an aqueous medium difficult.[9]
-
Solution: After acidification, if the product precipitates, it can be isolated by filtration. If it remains in solution, consider extraction with a more polar organic solvent like ethyl acetate or perform multiple extractions. Alternatively, preparative HPLC may be necessary for purification.
-
Reduction of the nitrile to a primary amine is a common transformation.
Potential Causes & Suggested Solutions:
-
Incorrect Reducing Agent: Not all reducing agents are suitable for nitrile reduction.
-
Solution: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether are effective for reducing nitriles to primary amines. Catalytic hydrogenation using a metal catalyst like palladium, platinum, or nickel at elevated temperature and pressure is another viable method.[10]
-
-
Presence of Water: Lithium aluminum hydride reacts violently with water.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
III. C-H Functionalization of the Pyridine Ring
The pyridine ring in your starting material is electron-rich due to the N-methyl and oxo groups, but the nitrile group is electron-withdrawing. This makes predicting the site of electrophilic substitution complex. Generally, the positions ortho and para to the N-methyl group are activated.
Challenges & Potential Solutions:
-
Regioselectivity: Achieving selective functionalization at a single position can be difficult.
-
Solution: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a mild method for formylating electron-rich aromatic and heteroaromatic compounds and may offer good regioselectivity.[11][12] For halogenation, reagents like N-bromosuccinimide (NBS) can be used, with the solvent choice potentially influencing the regioselectivity.[13]
-
-
Over-reaction: It can be challenging to stop the reaction at the mono-substituted product.
-
Solution: Use a stoichiometric amount of the electrophilic reagent and maintain a low reaction temperature. Monitor the reaction closely and quench it as soon as the desired product is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my derivatized this compound product?
The purification method will depend on the properties of your product.
-
For non-polar to moderately polar compounds: Column chromatography on silica gel is a standard method.
-
For highly polar or basic compounds: You may need to use a modified mobile phase for silica gel chromatography, such as adding a small amount of triethylamine or ammonia in methanol to prevent streaking. Alternatively, reversed-phase chromatography (C18) or chromatography on alumina may be more effective.
-
For crystalline solids: Recrystallization is an excellent method for obtaining highly pure material.
Q2: My starting material is not very soluble in my chosen reaction solvent. What can I do?
Poor solubility can significantly hinder reaction rates.
-
Try a different solvent in which your starting material is more soluble.
-
If using a mixed solvent system, you can try adjusting the ratio of the solvents.
-
For some reactions, gentle heating can help to dissolve the starting material.
Q3: How can I monitor the progress of my reaction effectively?
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. Make sure to use a solvent system that gives good separation between your starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the mass of the components in your reaction mixture, which can help to identify your product and any byproducts.
Optimized Reaction Condition Tables
Table 1: General Conditions for N-Alkylation
| Parameter | Recommended Condition | Notes |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred.[4] |
| Base | K₂CO₃, Cs₂CO₃, NaH, KOtBu | Choice of base depends on the reactivity of the alkyl halide. |
| Alkylating Agent | Alkyl iodide > Alkyl bromide > Alkyl chloride | Reactivity trend. |
| Temperature | 25 - 80 °C | Start at room temperature and increase if necessary.[4] |
| Additives | Catalytic KI (for bromides/chlorides) | Can increase the rate of reaction.[6] |
Table 2: Conditions for Nitrile Hydrolysis
| Parameter | Acidic Conditions | Basic Conditions |
| Reagent | 6M HCl, H₂SO₄/H₂O | 2-4M NaOH, KOH |
| Solvent | Water, Dioxane/Water | Water, Ethanol/Water |
| Temperature | 80 - 100 °C | 80 - 100 °C |
| Work-up | Neutralization/Extraction | Acidification/Extraction or Filtration |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) and catalytic KI (0.1 eq) if necessary.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nitrile Hydrolysis to Carboxylic Acid (Basic Conditions)
-
Suspend this compound (1.0 eq) in a 2M aqueous solution of NaOH.
-
Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly acidify the solution with concentrated HCl until the pH is ~2-3.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
Purify by recrystallization or chromatography as needed.
Visualizing Workflows and Logic
Diagram 1: Troubleshooting Low Yield in N-Alkylation
Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.
Diagram 2: Selective Derivatization Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. irjms.com [irjms.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the dedicated support center for the chromatographic purification of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established scientific principles and extensive laboratory experience.
Introduction: The Purification Challenge
This compound is a heterocyclic compound whose polarity and potential for interaction with stationary phases can present unique purification challenges. Its structure, featuring a polar pyridone ring, a nitrile group, and a methyl substituent, necessitates a carefully optimized chromatographic method to achieve high purity. Common issues include poor peak shape, co-elution with structurally similar impurities, and low recovery. This guide will equip you with the knowledge to systematically address these problems.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue when purifying polar, nitrogen-containing compounds. It is often caused by strong, unwanted interactions between the analyte and the stationary phase, or by issues with the mobile phase.
Probable Causes & Solutions:
-
Secondary Interactions with Silica: The lone pair of electrons on the nitrogen atom in the pyridone ring can interact strongly with acidic silanol groups on the surface of standard silica gel. This leads to a portion of the analyte being retained longer, resulting in a "tail."
-
Solution 1: Use an Additive in the Mobile Phase. Incorporating a small amount of a competitive base, such as triethylamine (TEA) or ammonia, into your mobile phase can neutralize the acidic silanol groups. A typical starting concentration is 0.1% (v/v) TEA. This will reduce the secondary interactions and improve peak symmetry.
-
Solution 2: Switch to a Different Stationary Phase. Consider using an end-capped C18 column for reverse-phase chromatography or a diol-based stationary phase for normal-phase chromatography. These phases have fewer accessible silanol groups, minimizing unwanted interactions.
-
-
Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce Sample Load. Perform a loading study to determine the optimal amount of crude material for your column size. Start by injecting a small amount and gradually increase the load until you observe a deterioration in peak shape.
-
-
Inappropriate Mobile Phase pH (for Reverse-Phase): The pKa of your compound is critical in reverse-phase chromatography. If the mobile phase pH is close to the pKa of the pyridone ring, the compound can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.
-
Solution: Adjust Mobile Phase pH. For consistent retention and better peak shape in reverse-phase HPLC, adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Using a buffer, such as ammonium formate or acetate, can help maintain a stable pH.
-
Experimental Protocol: Optimizing Mobile Phase with Triethylamine (TEA)
-
Prepare Stock Solutions:
-
Mobile Phase A: Hexane (or other non-polar solvent)
-
Mobile Phase B: Ethyl Acetate (or other polar solvent)
-
Additive Stock: 10% Triethylamine in Ethyl Acetate.
-
-
Prepare Mobile Phase: For a 90:10 Hexane:Ethyl Acetate mobile phase with 0.1% TEA, combine:
-
90 mL Hexane
-
9.9 mL Ethyl Acetate
-
0.1 mL of 10% TEA stock.
-
-
Equilibrate the Column: Flush the column with at least 10 column volumes of the new mobile phase before injecting your sample.
-
Analyze Sample: Inject your sample and compare the resulting peak shape to the chromatogram obtained without TEA.
Issue 2: Co-elution with Impurities
Question: I am struggling to separate my target compound from a closely eluting impurity. How can I improve the resolution?
Answer:
Achieving baseline separation between this compound and structurally similar impurities, such as isomers or starting materials, requires fine-tuning of the chromatographic conditions.
Probable Causes & Solutions:
-
Insufficient Selectivity of the Mobile Phase: The choice of solvents in your mobile phase plays a crucial role in separation.
-
Solution 1: Change Solvent Selectivity. If you are using a standard hexane/ethyl acetate system, try replacing one of the solvents to alter the selectivity. For example, substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can change the interactions with the stationary phase and improve separation.
-
Solution 2: Employ a Ternary Gradient. A three-solvent system (e.g., hexane, ethyl acetate, and methanol) can provide a more nuanced separation by combining different solvent properties (polarity, hydrogen bonding capability).
-
-
Low Column Efficiency: An inefficient column will result in broader peaks, making it harder to resolve closely eluting compounds.
-
Solution: Optimize Flow Rate and Particle Size. Ensure you are operating at the optimal flow rate for your column dimensions and particle size. Smaller particle sizes generally lead to higher efficiency and better resolution, but also result in higher backpressure.
-
Workflow for Improving Resolution
Identification of by-products in 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. As a key intermediate in various pharmaceutical and materials science applications, ensuring a high-purity final product is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of by-products.
I. Overview of Synthetic Strategy & Potential Pitfalls
The synthesis of this compound, an analogue of the natural alkaloid ricinidine, is typically approached as a two-stage process. First, the core pyridone ring is constructed, followed by N-methylation. Each stage presents unique challenges that can lead to the formation of specific impurities. Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
A common route to the pyridone precursor, 2-oxo-1,2-dihydropyridine-3-carbonitrile (or a substituted variant), involves the condensation of an active methylene compound like cyanoacetamide with a 1,3-dicarbonyl compound or its equivalent.[1][2] The subsequent N-methylation of the 2-pyridone ring is notoriously susceptible to competitive O-alkylation, a primary source of by-product formation.[3][4]
Below is a visual representation of the general synthetic workflow and key areas for troubleshooting:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciforum : Event management platform [sciforum.net]
Technical Support Center: Strategies for Solubilizing 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions for your specific experimental context.
Section 1: Understanding the Core Challenge: Compound Properties and Solubility
This section addresses the fundamental reasons behind the solubility issues of this compound and defines key concepts relevant to biological assays.
Q1: Why is this compound poorly soluble in aqueous assay buffers?
A1: The solubility of a compound is dictated by its molecular structure. This compound possesses a rigid, planar pyridone ring system, a nitrile group (-C≡N), and a methyl group (-CH3). While the oxygen of the oxo group provides some polarity, the overall structure is dominated by features that favor a stable crystal lattice and have limited favorable interactions with water. Such compounds are often categorized as 'brick-dust' molecules, where high crystal lattice energy must be overcome for dissolution to occur, resulting in poor aqueous solubility.[1] Similar pyridone-carbonitrile structures are noted for their low solubility in water but better solubility in polar organic solvents like DMSO.[2]
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my assay?
A2: Understanding this distinction is crucial for troubleshooting.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent, achieved when excess solid has been mixed with the solvent for an extended period (e.g., 24-48 hours).[3] This value is most relevant for formulation development.
-
Kinetic Solubility measures the concentration of a compound that remains in solution under specific, non-equilibrium conditions, such as after diluting a high-concentration organic stock solution into an aqueous buffer.[3] It is the concentration at which a compound begins to precipitate from a supersaturated solution.
For most in vitro biological assays, kinetic solubility is the more practical and important parameter . Your goal is to keep the compound in solution for the duration of the experiment, and precipitation upon dilution from a DMSO stock is a classic kinetic solubility problem.[3]
Section 2: Initial & Standard Solubility Strategies
This section provides the first-line approaches for dissolving your compound and troubleshooting common precipitation issues.
Q3: What is the universally recommended starting solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for most poorly water-soluble compounds in drug discovery.[4][5] Its strong polarity and miscibility with both water and organic phases make it an excellent solvent for a wide range of molecules.[4] The standard practice is to prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 134.14 g/mol ). For 1 mg of compound:
-
Volume of DMSO = (1 mg / 134.14 g/mol ) / 10 mmol/L = 0.000745 L = 74.5 µL.
-
-
Dissolution: Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to the vial containing the compound.
-
Mixing: Vortex vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If solid particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 5 minutes. Visually inspect to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Q4: My compound precipitates out of solution when I add the DMSO stock to my aqueous assay medium. What are my troubleshooting steps?
A4: This is the most common failure point. Precipitation can lead to inaccurate compound concentrations and erroneous assay results. Follow this troubleshooting workflow.
Caption: Cyclodextrin encapsulation of a hydrophobic compound.
Protocol 3: Preparation of a 1 mM Aqueous Stock using HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). This concentration is generally well-tolerated by cells. [6]Warm to 37°C to aid dissolution.
-
Add Compound: Weigh the appropriate amount of this compound for a final concentration of 1 mM and add it directly to the HP-β-CD solution.
-
Equilibrate: Tightly seal the vial. Place it on a rotator or orbital shaker at room temperature and allow it to mix overnight (12-18 hours). This equilibration time is crucial for efficient complex formation.
-
Sterilize & Clarify: The next day, filter the solution through a 0.22 µm sterile syringe filter to remove any undissolved compound and ensure sterility. The resulting clear filtrate is your 1 mM aqueous stock solution.
-
Usage: This aqueous stock can now be directly diluted into your assay medium without the need for organic co-solvents. Remember to include a vehicle control using the 20% HP-β-CD solution.
Section 4: Summary of Solubilization Methods
| Method | Primary Solvent | Pros | Cons | Best For |
| Standard Co-Solvent | 100% DMSO | Universal starting point; dissolves a wide range of compounds; well-established protocols. | Can be cytotoxic; may interfere with assay targets; risk of compound precipitation in aqueous media. [7][8] | Initial screening; high-throughput screening (HTS); robust cell lines and biochemical assays. |
| Alternative Co-Solvents | NMP, DMF, Ethanol | May solubilize compounds that are poorly soluble in DMSO. | Often more toxic than DMSO; less characterized for assay interference. [3][9] | Specific cases where DMSO fails or is known to interfere with the assay. |
| Complexation | Aqueous Buffer with HP-β-CD | Creates a true aqueous solution; eliminates organic solvents; reduces cytotoxicity; increases bioavailability. [10] | Requires overnight equilibration; may not work for all compounds; potential for the cyclodextrin itself to have minor biological effects. [6] | Sensitive cell lines; in vivo studies; when organic solvents are confounding factors. |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. NIH. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. ResearchGate. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at: [Link]
-
Compexation of poorly water soluble drug with cyclodextrin. S-Innovations. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. PubMed. Available at: [Link]
-
1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840. PubChem. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
role of DMSO in biochemical assays : r/Biochemistry. Reddit. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Taylor & Francis Online. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. ResearchGate. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - PubChem. PubChem. Available at: [Link]
-
4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - PubChem. PubChem. Available at: [Link]
-
Need help regarding Non-toxic solvent for cell based studies? ResearchGate. Available at: [Link]
-
Showing metabocard for Nudifloramide (HMDB0004193). Human Metabolome Database. Available at: [Link]
-
N-METHYL 2-PYRROLIDONE | 872-50-4. Loba Chemie. Available at: [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia. Wikipedia. Available at: [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC. NIH. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Springer. Available at: [Link]
-
Synthesis and biological evaluation of novel pyridone deriva | 5590. TSI Journals. Available at: [Link]
-
1-(Methyl-d3)-2-oxo-1,2-dihydropyridine-4-carbonitrile. Alfa Chemistry. Available at: [Link]
-
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C8H8N2O. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile | Chemical Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. mdpi.com [mdpi.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information and troubleshooting advice for the scale-up synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical reasoning to empower your process development and ensure success at a larger scale.
I. Overview of Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted 2-pyridone core, is a privileged scaffold in medicinal chemistry due to its biological activities.[1] The synthesis of 2-pyridones can be approached through various methods, including multicomponent reactions and cyclization of open-chain precursors.[1][2][3]
For the specific target molecule, a common and scalable approach involves the cyclization of a suitable precursor, often derived from reactions involving active methylene compounds like cyanoacetamide or malononitrile.[4][5] A particularly relevant method for constructing substituted pyridones is the Vilsmeier-Haack reaction, which can be used to formylate activated compounds, leading to cyclization.[6][7][8][9]
The following sections will delve into a common synthetic route and address the specific challenges encountered during scale-up.
Synthetic Pathway Diagram
Caption: A simplified synthetic route to the target molecule.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: Low Yield of the Final Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature control, or inefficient mixing at a larger scale.
-
Side Reactions: Competing side reactions can become more prevalent at higher concentrations and temperatures. One common side reaction is the formation of isomeric impurities.
-
Degradation of Product: The product might be sensitive to prolonged exposure to heat or acidic/basic conditions used during workup and purification.
-
Suboptimal Stoichiometry: Inaccurate scaling of reagents can lead to an excess or deficit of a key reactant, hindering the reaction.
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the reaction progress. This will help determine the optimal reaction time and confirm completion.
-
Temperature Control: Ensure uniform heating of the reaction vessel. For large-scale reactions, jacketed reactors with controlled heating and cooling systems are essential to maintain a consistent temperature profile.
-
Mixing Efficiency: Use appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller) to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.
-
Controlled Addition of Reagents: Add critical reagents portion-wise or via a syringe pump to control the reaction rate and minimize localized high concentrations that can lead to side reactions.
-
Workup and Purification Optimization: Investigate the stability of the product under different pH conditions before performing extractions or washes. Consider alternative purification methods like crystallization over chromatography for larger quantities.
Q2: Formation of Impurities
Possible Causes:
-
Isomeric Impurities: In the synthesis of substituted pyridones, the formation of regioisomers is a common challenge.[4] For instance, cyclization could potentially lead to the formation of a different isomer.
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the crude product.
-
Byproducts from Side Reactions: Decomposition of reagents or intermediates can lead to the formation of various byproducts. For example, in Vilsmeier-Haack type reactions, side products from the Vilsmeier reagent itself can be observed.[10]
-
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions during workup.
Troubleshooting Steps:
-
Characterization of Impurities: Isolate and characterize major impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand their structure and origin.
-
Reaction Condition Optimization:
-
Solvent: Experiment with different solvents to influence the reaction pathway and potentially suppress the formation of certain impurities.
-
Temperature: Lowering the reaction temperature might reduce the rate of side reactions more than the main reaction.
-
Catalyst/Reagent: If applicable, screen different catalysts or reagents to improve selectivity.
-
-
Purification Strategy: Develop a robust purification protocol.
-
Crystallization: This is often the most effective method for removing impurities on a large scale. A systematic study of different solvents and solvent mixtures is recommended.
-
Chromatography: While less ideal for very large scales, it can be used for polishing steps if high purity is required.
-
Q3: Difficulties with Product Isolation and Purification
Possible Causes:
-
Product Solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction inefficient.
-
Emulsion Formation during Workup: On a larger scale, vigorous mixing during aqueous workup can lead to stable emulsions that are difficult to break.
-
Oily Product: The crude product may isolate as an oil instead of a solid, complicating handling and purification.
Troubleshooting Steps:
-
Solvent Selection for Precipitation/Crystallization:
-
Conduct small-scale solubility studies to identify a suitable anti-solvent for precipitation or a solvent system for crystallization.
-
-
Breaking Emulsions:
-
Add a saturated brine solution.
-
Allow the mixture to stand for an extended period without agitation.
-
Filter the mixture through a pad of celite.
-
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure product to the supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Solvent Evaporation: Slowly evaporate the solvent.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for this synthesis at scale?
A: The synthesis of cyanopyridine derivatives involves several potential hazards that must be carefully managed at a larger scale.
-
Cyanide Handling: While some modern methods avoid highly toxic cyanides like NaCN or KCN by using sources like potassium ferrocyanide, it's crucial to be aware of the potential for hydrogen cyanide (HCN) gas evolution if the reaction mixture is acidified.[11] All reactions involving cyanides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12][13]
-
Thermal Hazards: Some steps, particularly those involving exothermic reactions, need careful temperature control to prevent thermal runaways. A reaction calorimetry study is recommended before scaling up.
-
Flammable Solvents: The use of flammable organic solvents requires proper grounding of equipment to prevent static discharge and the use of intrinsically safe electrical equipment.[14][15]
-
Reagent-Specific Hazards: Reagents like phosphorus oxychloride (POCl₃), often used in Vilsmeier-Haack reactions, are highly corrosive and react violently with water.[8][9] Ensure proper handling procedures and availability of appropriate quenching agents.
Q2: How can I control the N-methylation step to avoid side reactions?
A: The N-methylation of the 2-pyridone nitrogen is a critical step.
-
Choice of Methylating Agent: Common methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI). DMS is often preferred for its lower cost and higher boiling point, but it is highly toxic and carcinogenic. MeI is more volatile. The choice should be based on a thorough risk assessment.
-
Base Selection: A suitable base is required to deprotonate the pyridone nitrogen. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The choice of base can influence the selectivity between N- and O-alkylation.[16]
-
Temperature Control: The methylation reaction can be exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure selectivity.
-
Stoichiometry: Use a slight excess of the methylating agent to ensure complete conversion, but avoid a large excess which can lead to unwanted side reactions.
Q3: What analytical techniques are essential for quality control during and after the synthesis?
A: A robust analytical package is crucial for ensuring the quality and consistency of the final product.
| Technique | Purpose |
| HPLC | To determine the purity of the final product and quantify impurities. A validated method should be developed. |
| LC-MS | To identify the mass of the product and any impurities, aiding in their structural elucidation. |
| ¹H and ¹³C NMR | To confirm the structure of the final product and identify any isomeric impurities. |
| FTIR | To confirm the presence of key functional groups (e.g., nitrile, carbonyl). |
| DSC/TGA | To determine the melting point and thermal stability of the final product. |
| Karl Fischer Titration | To determine the water content of the final product. |
IV. References
-
An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. (2020). Vertex AI Search. Retrieved from
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Vertex AI Search. Retrieved from
-
Synthesis of 2-pyridones. University of Bristol. Retrieved from
-
A New Synthetic Method to 2-Pyridones. Synthesis. Retrieved from
-
Synthesis of 2-pyridones. Organic Chemistry Portal. Retrieved from
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. Retrieved from
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. Retrieved from
-
Vilsmeier-Haack Reaction. NROChemistry. Retrieved from
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Retrieved from
-
4-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia. Retrieved from
-
3-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia. Retrieved from
-
Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from
-
Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Google Patents. Retrieved from
-
3-Pyridinecarbonitrile Safety Data Sheet. Thermo Fisher Scientific. Retrieved from
-
3-Pyridinecarbonitrile Safety Data Sheet. Thermo Fisher Scientific. Retrieved from
-
One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Retrieved from
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. Retrieved from
-
1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. PubChem. Retrieved from
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. Retrieved from
-
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Sigma-Aldrich. Retrieved from
-
Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. Retrieved from
-
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. Retrieved from
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from
-
Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. Retrieved from
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Diva-portal.org. Retrieved from
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed. Retrieved from
-
Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. PubMed Central. Retrieved from
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed Central. Retrieved from
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. growingscience.com [growingscience.com]
- 11. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing degradation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in solution
An In-Depth Technical Guide for Researchers
Technical Support Center: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the stability of this compound in solution. As this molecule contains both a 2-pyridone ring and a nitrile group, it is susceptible to specific degradation pathways that can compromise experimental integrity. This document provides a series of troubleshooting guides and frequently asked questions to proactively address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
The degradation of this compound is primarily driven by three mechanisms targeting its key functional groups: the nitrile and the pyridone ring.
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, which can occur under both acidic and basic conditions. This reaction typically proceeds in two steps: first to the corresponding amide (1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) and then, with continued exposure, to the carboxylic acid (1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid).[1][2][3] The 2-pyridone ring itself can also be susceptible to hydrolysis under harsh pH conditions.[4]
-
Photodegradation: Pyridine and its derivatives are often sensitive to light, particularly UV radiation.[5][6] Exposure can initiate photochemical reactions, leading to complex degradation products and potentially a change in solution color.[7][8]
-
Oxidative Degradation: The electron-rich pyridone ring can be a target for oxidative degradation, especially in the presence of oxidizing agents or dissolved oxygen. This can lead to the formation of various hydroxylated species or ring-opened products.[4][9]
Q2: How does the pH of the solution impact the stability of the compound?
The pH is the most critical factor governing the stability of this molecule due to its influence on hydrolysis rates.[10][11]
-
Alkaline Conditions (pH > 8): The compound is extremely unstable in basic solutions. Alkaline hydrolysis of the nitrile group is significantly faster than acid-catalyzed hydrolysis.[4][12] For every one-point increase in pH above 7, the rate of hydrolysis can increase by a factor of ten.[12]
-
Acidic Conditions (pH < 4): While more stable than in basic conditions, strong acidic environments can also promote the hydrolysis of the nitrile to the amide and eventually the carboxylic acid.[2][13]
-
Neutral Conditions (pH 6-7.5): The compound exhibits its greatest stability in a slightly acidic to neutral pH range, where the rates of both acid and base-catalyzed hydrolysis are minimized.
Q3: What are the recommended solvents for preparing and storing solutions?
The choice of solvent is crucial for minimizing degradation.
-
Stock Solutions (Short- to Mid-Term): For preparing concentrated stock solutions, anhydrous, aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are excellent choices as they do not participate in hydrolysis.[14] Ensure solvents are high-purity and stored over molecular sieves to minimize water content.
-
Aqueous Working Solutions: For experiments requiring aqueous buffers, it is critical to control the pH. Use a buffer system that maintains a pH between 6.0 and 7.5, such as a phosphate or MES buffer. Prepare these solutions fresh and use them as quickly as possible. Avoid using buffers with primary amine groups (like Tris) if there is any possibility of reaction with the compound or its degradation products.
Q4: What are the optimal storage conditions for solutions of this compound?
To ensure maximum shelf-life of your solutions, adhere to the following storage protocols:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C.[15] | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| Light | Protect from light using amber vials or by wrapping vials in aluminum foil.[4] | Prevents photodegradation, a common pathway for pyridine derivatives.[5] |
| Atmosphere | For long-term storage, overlay the solution with an inert gas like argon or nitrogen. | Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation. |
| Container | Use high-quality, tightly sealed glass vials. | Prevents solvent evaporation and contamination from water or air. |
Q5: How can I detect and quantify the degradation of my compound?
Several analytical techniques are effective for monitoring the stability of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for routine stability monitoring. Using a reverse-phase C18 column with a UV detector, you can quantify the parent compound and detect the appearance of degradation products as new peaks with different retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products.[9] By determining the mass-to-charge ratio (m/z) of new peaks, you can deduce their chemical structures. For example, hydrolysis to the amide adds 18 Da (the mass of water), and subsequent hydrolysis to the carboxylic acid adds another 1 Da net (loss of NH2, gain of OH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural information for isolated degradation products and can be used to monitor the disappearance of the parent compound's signals and the appearance of new signals in a stability study.
Troubleshooting Guide
This section provides a logical workflow to diagnose and resolve common stability issues encountered during experiments.
Caption: Troubleshooting workflow for compound degradation.
Q: I'm observing a rapid loss of my compound in an aqueous buffer. What is the most likely cause?
A: The most probable cause is pH-induced hydrolysis. Verify the pH of your buffer. If it is outside the optimal 6.0-7.5 range, the nitrile group is likely hydrolyzing.[12] Prepare a fresh buffer, carefully adjusting the pH, and re-run the experiment. For long incubations, consider re-checking the pH at the end of the experiment, as it can sometimes drift.
Q: My clear, colorless stock solution in DMSO has turned slightly yellow after being on the bench for a week. What happened?
A: A color change often indicates photodegradation or oxidation.[4] Even ambient laboratory light can be sufficient to initiate degradation over time. While DMSO is an excellent solvent, leaving the solution exposed to light and air is not ideal. This highlights the importance of strict storage protocols. The solution should be stored in an amber vial at -20°C or colder when not in immediate use.[15]
Q: I see a new peak in my LC-MS with a mass of +18 Da compared to my parent compound. What is it?
A: An increase of 18 Da corresponds to the addition of a water molecule (H₂O). This is the hallmark of the first step of nitrile hydrolysis, resulting in the formation of the amide analog: 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.[2][3] If you observe another peak at +19 Da relative to the parent compound, this likely corresponds to the fully hydrolyzed carboxylic acid.
Caption: Primary degradation pathways for the compound.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the best practice for preparing a concentrated stock solution for long-term storage.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile. Ensure the water content is <0.01%.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of solvent to the vial to achieve the target concentration (e.g., 10 mM or 50 mM). Cap the vial tightly.
-
Solubilization: Gently vortex or sonicate the vial at room temperature until all solid material is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.
-
Inert Atmosphere: For maximum stability, gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.
-
Final Storage: Place the sealed aliquots in a labeled box and store them at -80°C.
Protocol 2: General HPLC Method for Stability Analysis
This method provides a starting point for monitoring the compound's purity and detecting degradation products.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm (or scan for optimal wavelength).
References
- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. Retrieved from [Link]
-
PubMed. (n.d.). Nitrile anions: solvent-dependent cyclizations. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic hydrolysis of 3-cyanopyridine. Retrieved from [Link]
- Google Patents. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
ACS Publications. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]
-
PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. Retrieved from [Link]
-
PubMed. (n.d.). Photobiodegradation of pyridine by Rhodopseudomonas palustris JA1. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
RSC Publishing. (n.d.). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Retrieved from [Link]
-
IWA Publishing. (n.d.). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of organic nitrile solvents showing the separated bonds. Retrieved from [Link]
-
NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. Retrieved from [Link]
-
EBSCO. (n.d.). Nitriles | Research Starters. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
-
Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
PubMed. (n.d.). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Retrieved from [Link]
-
Utah State University DigitalCommons. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
Sources
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobiodegradation of pyridine by Rhodopseudomonas palustris JA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. ibisscientific.com [ibisscientific.com]
- 11. scribd.com [scribd.com]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. researchgate.net [researchgate.net]
- 14. A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Crystallization of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support center for the crystallization of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-quality crystalline material.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, providing explanations and actionable solutions.
Issue 1: The Compound Fails to Crystallize and Remains in Solution
Q: I've dissolved my this compound in a solvent and allowed it to cool, but no crystals have formed. What are the likely causes and how can I induce crystallization?
A: The lack of crystal formation upon cooling typically points to one of two primary issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[1]
Causality and Solutions:
-
Insufficient Supersaturation: Your solution may be too dilute. The solubility of the compound in the chosen solvent at the cooling temperature might still be too high to allow for crystal formation.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound.[2] After reducing the volume, allow the solution to cool again. You can check for saturation by dipping a glass rod into the solution; if a solid film forms on the rod upon drying, the solution is likely saturated.[2]
-
-
Nucleation Barrier: Crystal formation begins with nucleation, the initial formation of a stable crystalline entity.[3] Sometimes, even in a supersaturated solution, spontaneous nucleation is slow.
-
Seeding: Introduce a "seed crystal" of pure this compound to the solution.[1] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes create seeds by dissolving a small amount of the crude material in a minimal amount of a volatile solvent in a separate container and allowing it to evaporate quickly.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[4] The microscopic imperfections created on the glass surface can act as nucleation sites.
-
Lowering Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath or a refrigerator. Be cautious, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[4]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: Upon cooling, my compound separates as a liquid or a sticky gum instead of a solid. What is "oiling out" and how can I prevent it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid.[2] This often happens when the melting point of the compound is lower than the temperature of the solution, or when the solution is highly supersaturated, causing the compound to precipitate faster than it can form an ordered crystal lattice.[2]
Causality and Solutions:
-
High Supersaturation/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation.[2] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a very steep solubility curve for your compound, meaning the solubility drops dramatically with a small decrease in temperature.
-
Solution: Experiment with different solvents or a mixed solvent system. A good solvent for crystallization should exhibit a moderate change in solubility with temperature.[1] For pyridine derivatives, common solvents to screen include ethanol, ethyl acetate, and mixtures with hexanes or other non-polar co-solvents.[5]
-
Issue 3: The Resulting Crystals are Very Small or Needle-like, Making Filtration Difficult
Q: My crystallization yielded very fine needles or a powder-like solid that is difficult to filter and wash. How can I obtain larger crystals?
A: The formation of small crystals is typically a result of rapid nucleation and crystal growth.[3] When many nuclei form simultaneously, they compete for the available solute, limiting the size to which each crystal can grow.
Causality and Solutions:
-
Rapid Cooling: As mentioned previously, fast cooling rates lead to high levels of supersaturation, favoring nucleation over crystal growth.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the process by placing the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool).
-
-
High Concentration: A very concentrated solution can also lead to rapid precipitation.
-
Solution: Use slightly more solvent than the minimum required to dissolve the compound at high temperature.[2] This will lower the supersaturation level upon cooling, promoting slower and more controlled crystal growth.
-
Issue 4: The Crystallized Product is Impure
Q: After crystallization, I've analyzed my product and found that it is still impure. What could have gone wrong?
A: While crystallization is a powerful purification technique, impurities can sometimes be incorporated into the crystal lattice or trapped between crystals.[1]
Causality and Solutions:
-
Rapid Crystallization: If crystals form too quickly, impurities present in the solution can be trapped within the growing crystal lattice.[2]
-
Solution: Employ the strategies for obtaining larger crystals mentioned above, as slower crystal growth allows for more selective incorporation of the desired molecule into the lattice.
-
-
Insufficient Washing: The mother liquor, which contains the dissolved impurities, may not have been completely removed from the surface of the crystals.
-
Solution: After filtration, wash the crystals with a small amount of cold solvent.[6] The solvent should be cold to minimize the dissolution of your product.
-
-
Co-crystallization of Impurities: If an impurity has a very similar structure to your compound, it may co-crystallize.
-
Solution: In this case, a single crystallization may not be sufficient. A second recrystallization may be necessary. Alternatively, you may need to use a different purification technique, such as column chromatography, to remove the problematic impurity before attempting crystallization.[7]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of for crystallization?
A1: The molecular formula is C₇H₆N₂O, and the molecular weight is approximately 134.14 g/mol .[8] Understanding the polarity of the molecule is crucial for solvent selection. The presence of the polar carbonyl and nitrile groups, along with the pyridine ring, suggests that it will be more soluble in polar solvents.
Q2: How do I choose the best solvent for crystallizing this compound?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] A good starting point for screening solvents for pyridine-containing compounds includes alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[5] You can perform small-scale solubility tests in test tubes with a variety of solvents to identify a suitable candidate. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[9]
Q3: What is a mixed solvent system and how do I use it?
A3: A mixed solvent system uses two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[9] To use this system, dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q4: Can I use sublimation as a purification technique for this compound?
A4: Sublimation can be a viable purification method for some pyridine derivatives, especially for removing non-volatile impurities.[10] Whether it is suitable for this compound would depend on its vapor pressure and thermal stability. It is worth considering as an alternative or complementary purification step if crystallization proves difficult.
III. Experimental Protocols & Visualizations
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.[6]
-
Saturation: Continue adding the solvent in small portions until the compound is completely dissolved.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[6]
-
Further Cooling: If necessary, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.[6]
-
Drying: Dry the purified crystals.
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem[8] |
| Molecular Weight | 134.14 g/mol | PubChem[8] |
IV. References
-
Sathee, J. (n.d.). Chemistry Crystallization. Retrieved from Google Vertex AI Search.
-
Crystallization of Organic Compounds. (n.d.). Retrieved from Google Vertex AI Search.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]
-
Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved from Google Vertex AI Search.
-
Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from Google Vertex AI Search.
-
BenchChem. (2025). Technical Support Center: 3-Chloroisothiazolo[5,4-b]pyridine Crystallization. Retrieved from Google Vertex AI Search.
-
Recrystallization. (n.d.). Retrieved from Google Vertex AI Search.
-
BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from Google Vertex AI Search.
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives. Retrieved from Google Vertex AI Search.
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30.
-
Al-Said, M. S., et al. (2011). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333.
-
Nanjing Finechem Holding Co.,Limited. (n.d.). 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile. Retrieved from Google Vertex AI Search.
-
ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50.
-
Perlovich, G. L., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(38), 22558-22571.
-
El-Gazzar, A. R. B. A., et al. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 17(10), 3647-3656.
-
Google Patents. (n.d.). CN108698983A - Systems and methods for producing nitriles. Retrieved from
-
Al-Majedy, Y. K., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083-1086.
-
ChemSynthesis. (2025, May 20). 4-anilino-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Retrieved from [Link]
-
Li, Y., et al. (2025). Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 9), 519-522.
-
Alfa Chemistry. (n.d.). 1-(Methyl-d3)-2-oxo-1,2-dihydropyridine-4-carbonitrile. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Common Issues Faced in Crystallization and How to Solve Them | Zhanghua [filter-dryer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rubingroup.org [rubingroup.org]
- 10. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Overcoming poor reactivity of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in coupling reactions
Welcome to the technical support center for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. We understand that its unique electronic properties can present challenges in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome poor reactivity and achieve your synthetic goals.
Section 1: Understanding the Reactivity of the 2-Pyridone Core
The core of this compound, a substituted 2-pyridone, possesses a distinct electronic character that governs its reactivity. The combination of the electron-donating character of the N-methyl group and the electron-withdrawing nature of the carbonyl and nitrile functionalities creates a push-pull system. However, the overall ring system is electron-deficient, which is a primary contributor to the challenges observed in cross-coupling reactions.
Key factors influencing reactivity include:
-
Electron-Deficient Ring System: The pyridone ring, particularly with the attached nitrile group, has reduced electron density. This makes the crucial oxidative addition step in palladium-catalyzed coupling cycles kinetically slow. The electron-poor nature of the ring disfavors the insertion of the electron-rich Pd(0) catalyst into the carbon-halide bond.[1][2]
-
Catalyst Inhibition: The presence of multiple Lewis basic sites—the pyridine nitrogen, the carbonyl oxygen, and the nitrile nitrogen—can lead to catalyst inhibition. These sites can coordinate to the palladium center, forming inactive or over-coordinated complexes that prevent the catalyst from participating in the desired catalytic cycle.[1][3]
-
N-Methylation: While the N-methyl group provides a site for diversification, N-alkylation of pyridines is a known metabolic process that can alter the electronic properties of the ring.[4][5] In this context, the N-methyl group ensures the molecule exists as the 2-pyridone tautomer, influencing its coordination and reactivity profile.
Figure 1. Key factors contributing to the poor reactivity of the 2-pyridone scaffold.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with a bromo-substituted this compound failing or giving low yields?
A1: This is a common issue rooted in two primary challenges associated with electron-deficient heteroaromatics.[6]
-
Slow Oxidative Addition: The electron-poor nature of the pyridone ring makes the initial insertion of the Pd(0) catalyst into the C-Br bond the rate-limiting step.[7]
-
Catalyst Inhibition: The nitrogen atom of the pyridone ring can coordinate strongly to the palladium catalyst, effectively "poisoning" it and preventing turnover.[1]
To overcome this, you need a catalyst system designed for challenging substrates. This typically involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands stabilize the Pd(0) state, increase electron density at the metal center to promote oxidative addition, and their steric bulk can disfavor catalyst inhibition.[8][9]
Q2: I'm observing significant amounts of starting material decomposition and/or protodeboronation of my boronic acid. What is the cause?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction in Suzuki couplings, especially with electron-deficient heteroaryl boronic acids.[6] It is often base-mediated. The choice of base is critical. Strong bases in protic solvents can accelerate this undesired pathway. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent like dioxane or toluene.[10] Alternatively, using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can enhance stability and reduce the rate of protodeboronation.[7][11]
Q3: Can I use this substrate in a Buchwald-Hartwig amination? What are the expected challenges?
A3: Yes, but success hinges on overcoming similar hurdles as in C-C couplings. The key challenge is that the product, an N-aryl-2-pyridone, can be an even better ligand for the palladium catalyst than the starting amine, leading to product inhibition. The reaction requires a carefully selected ligand that promotes a fast rate of reductive elimination to release the product from the palladium center before it can irreversibly bind and deactivate the catalyst.[12] Modern, sterically hindered biarylphosphine ligands (the "Buchwald ligands") are essential for this transformation.[13]
Q4: For Sonogashira couplings, are there specific considerations for this substrate?
A4: The Sonogashira reaction can be particularly sensitive to the electronic nature of the aryl halide. For an electron-deficient substrate like this, the oxidative addition step is again a major barrier. Furthermore, the standard copper(I) co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[14] A copper-free Sonogashira protocol is often preferred. This requires a highly active palladium catalyst, typically with a phosphine ligand, and a suitable amine base that can facilitate the deprotonation of the terminal alkyne.[15][16]
Section 3: Troubleshooting Guide
This section is structured to address specific experimental failures and provide a logical workflow for resolving them.
Figure 2. Troubleshooting workflow for poor coupling reaction performance.
Problem: My reaction shows only starting material, with no product or byproducts.
-
Possible Cause 1: Catalyst Inactivity or Insufficient Activity. The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the oxidative addition is too slow under the chosen conditions.[17]
-
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Replace standard ligands like PPh₃ with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands like IPr. These accelerate both oxidative addition and reductive elimination.[13]
-
Use a Pd(0) Source Directly: Employ a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step. Note that these can be air-sensitive.
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst and ligand loading from 1-2 mol% to 3-5 mol% can be effective.
-
Change the Leaving Group: The reactivity order for the halide or pseudohalide is I > OTf > Br >> Cl.[8][10] If you are using a bromide, consider synthesizing the iodide or triflate analogue of your substrate for improved reactivity.[18]
-
-
-
Possible Cause 2: Inappropriate Base or Solvent. The base may be too weak to facilitate transmetalation (in Suzuki reactions) or deprotonate the nucleophile (in Buchwald-Hartwig or Sonogashira reactions). The solvent may not be suitable for the reaction temperature or solubility of the components.
-
Troubleshooting Steps:
-
Base Selection: For Suzuki reactions, strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often superior to organic bases or weaker inorganic options. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[19]
-
Solvent Choice: Use high-boiling, aprotic polar solvents like dioxane, toluene, or CPME. Ensure the solvent is rigorously dried, as water can promote side reactions like protodeboronation.
-
-
Problem: I see significant byproduct formation (e.g., homocoupling, protodehalogenation).
-
Possible Cause 1: Protodeboronation (Suzuki) or Alkyne Homocoupling (Sonogashira). This is often caused by excessive base, the presence of water, or elevated temperatures promoting undesired pathways.
-
Troubleshooting Steps:
-
Use Stabilized Boron Reagents: Switch from a boronic acid to a potassium trifluoroborate salt or a pinacol boronate ester. These are more stable to premature decomposition.[7]
-
Optimize Base and Solvent: Use the minimum effective amount of base. Ensure all reagents and the solvent are anhydrous.
-
Copper-Free Sonogashira: To avoid Glaser homocoupling, omit the CuI co-catalyst and rely on a highly active palladium/ligand system.[15]
-
-
-
Possible Cause 2: Reductive Dehalogenation. The aryl halide is converted back to the corresponding C-H bond. This can occur if the oxidative addition complex is intercepted by a hydride source before the desired coupling partner can react.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands, which can lead to side reactions.
-
Check Reagent Purity: Ensure the amine, base, and solvent are free of impurities that could act as hydride donors.
-
Use a More Active Ligand: A more effective ligand will accelerate the desired cross-coupling pathway, making it kinetically favorable over the reductive dehalogenation pathway.[1]
-
-
Section 4: Optimized Protocols & Data
The following tables and protocols provide starting points for optimizing coupling reactions with halogenated derivatives of this compound.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
(Substrate: 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)
| Parameter | Condition A (Standard) | Condition B (For Challenging Partners) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(0) source can be more effective for slow oxidative addition. |
| Ligand | SPhos (4 mol%) | BrettPhos (4 mol%) | BrettPhos is highly active for heteroaromatic couplings. |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Cs₂CO₃ often enhances reactivity for electron-poor substrates. |
| Boron Reagent | Arylboronic Acid (1.2 equiv) | Aryl Pinacol Boronate (1.2 equiv) | Boronate esters offer greater stability against protodeboronation. |
| Solvent | Dioxane / H₂O (10:1) | CPME (anhydrous) | Anhydrous conditions minimize side reactions. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperature may be needed to drive the reaction. |
Optimized Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv), the aryl pinacol boronate (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Seal the vessel and purge with argon for 15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous CPME under argon.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
(Substrate: 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)
| Parameter | Condition A (Secondary Amines) | Condition B (Primary Amines) | Rationale |
| Pd Source | Pd₂(dba)₃ (2 mol%) | G3-XPhos Precatalyst (2 mol%) | Precatalysts ensure efficient generation of the active Pd(0)L species. |
| Ligand | XPhos (4 mol%) | N/A (included in precatalyst) | XPhos is a robust, general ligand for C-N coupling.[13] |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) | LHMDS is a strong, non-nucleophilic base suitable for sensitive primary amines. |
| Amine | Secondary Amine (1.2 equiv) | Primary Amine (1.2 equiv) | Stoichiometry should be carefully controlled. |
| Solvent | Toluene (anhydrous) | Toluene or Dioxane (anhydrous) | Aprotic solvents are essential to prevent base quenching. |
| Temperature | 100 °C | 100 °C | Elevated temperature is typically required. |
Optimized Protocol: Buchwald-Hartwig Amination
-
To a dry, argon-flushed glovebox, add the G3-XPhos precatalyst (2 mol%) and LHMDS (1.5 equiv) to a reaction vessel.
-
Add the 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv) and the primary amine (1.2 equiv) as a solution in anhydrous toluene.
-
Seal the vessel, remove from the glovebox, and heat to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool to room temperature and carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
- Vertex AI Search, "Synthesis of Functionalized Pyridones via Palladium C
- Vertex AI Search, "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchG
- Vertex AI Search, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles"
- Vertex AI Search, "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH"
- Wikipedia, "Suzuki reaction"
- ACS Publications, "Palladium(II)
- MDPI, "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- RSC Publishing, "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers"
- PubMed, "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Wikipedia, "Buchwald–Hartwig amin
- Chemistry LibreTexts, "Buchwald-Hartwig Amin
- ACS Publications, "Palladium(II)
- UCL Discovery, "Exploring the untapped reactivity of nitrile reagents for site-selective protein modific
- ACS GCI Pharmaceutical Roundtable Reagent Guides, "Buchwald-Hartwig Amin
- ResearchGate, "(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues"
- ResearchGate, "Methylation of pyridine N‐oxides using various peroxides."
- Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction"
- YouTube, "The Ultimate Guide to Buchwald-Hartwig Amin
- Beilstein Journal of Organic Chemistry, "Recent developments and trends in the iron- and cobalt-c
- ArODES, "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- PubMed, "N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction"
- ResearchGate, "a–c) Challenges in catalyzing the Sonogashira coupling reaction with..."
- ACS Publications, "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine | Bioconjug
- Benchchem, "Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions"
- Taylor & Francis Online, "Species variations in the N-methylation and quaterniz
- CoLab, "Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings"
- Myers Group, "The Suzuki Reaction - Chem 115"
- ACS Publications, "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
- PubMed, "Species variations in the N-methylation and quaterniz
- ACS Publications, "New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS C
- NIH, "Cu(OTf)
- PubMed, "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine"
- ACS Publications, "Synthesis of γ-Pyrones and N-Methyl-4-pyridones via the Au Nanoparticle-Catalyzed Cyclization of Skipped Diynones in the Presence of Water or Aqueous Methylamine | The Journal of Organic Chemistry"
- PubMed, "2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity rel
- NIH, "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- NIH, "Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions"
- MDPI, "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | CoLab [colab.ws]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purity Assessment of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Welcome to the technical support guide for the analytical assessment of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and adapt these methods effectively.
Introduction to the Analyte and the Importance of Purity
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its purity is paramount, as even trace impurities can impact the safety, efficacy, and reproducibility of downstream applications, including drug substance synthesis and biological assays. This guide provides a comprehensive overview of the primary analytical techniques for robust purity determination.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-oxopyridine-3-carbonitrile | [3] |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| CAS Number | 767-88-4 | [3] |
Understanding Potential Impurities
Effective purity analysis begins with understanding what impurities might be present. These typically fall into three categories:
-
Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route. Based on analogous syntheses, potential precursors could include β-amino enones and methylene-active nitriles (e.g., malononitrile).[4][5]
-
Degradation Products: Impurities formed by the decomposition of the final product under storage or experimental conditions (e.g., hydrolysis, oxidation).
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, acetic acid, acetonitrile).
Below is a logical diagram illustrating the relationship between the target analyte and its potential impurities, which forms the basis of our analytical strategy.
Caption: Relationship between the target analyte and potential impurity sources.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity assessment due to its high resolution, sensitivity, and versatility for non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.
Expert Insight: Why RP-HPLC with an Acidic Modifier?
The pyridine moiety in the analyte is basic (pKa ~5-6).[6] Without proper mobile phase control, this basic character can lead to interactions with residual acidic silanol groups on the C18 stationary phase, causing severe peak tailing. The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase protonates these silanols, effectively masking them and resulting in sharp, symmetrical peaks. It also ensures consistent ionization of the analyte for reproducible retention.[6]
Step-by-Step RP-HPLC Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-40 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature is critical for stable retention times.[7][8]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at 230 nm and 280 nm. Rationale: Using multiple wavelengths helps in detecting impurities that may have different UV maxima.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary. Expert Tip: Always dissolve the sample in a solvent similar to or weaker than the initial mobile phase to prevent peak distortion.
HPLC Troubleshooting Guide (Q&A)
Q1: My main peak is tailing or showing significant fronting.
-
A1: This is the most common issue for basic compounds like pyridines.
-
Cause: Secondary interactions with the silica backbone of the column.
-
Solution 1 (Most Likely): Ensure your mobile phase contains an acidic modifier like formic acid or TFA (0.05-0.1%). This suppresses silanol activity.[6]
-
Solution 2: Check the mobile phase pH. For basic compounds, a lower pH (2.5-3.5) often yields better peak shape.
-
Solution 3: Column overload. Reduce the amount of sample injected.
-
Solution 4: The column may be contaminated or old. Flush the column with a strong solvent or replace it.
-
Q2: My retention times are drifting to be shorter or longer in subsequent runs.
-
A2: Retention time instability compromises data integrity.
-
Cause 1: Inadequate column equilibration. If you are running a gradient, ensure the column is re-equilibrated with the initial mobile phase for at least 10 column volumes.[7]
-
Cause 2: Mobile phase composition is changing. This can be due to solvent evaporation or improper mixing. Prepare fresh mobile phase daily.[7][8]
-
Cause 3: Temperature fluctuations. Use a column oven to maintain a constant temperature. Even ambient lab temperature changes can cause drift.[8]
-
Cause 4: Pump issues or leaks. Check for pressure fluctuations and inspect fittings for any signs of leaks.
-
Q3: I am seeing a high backpressure.
-
A3: High pressure can damage the pump and column.
-
Cause 1: Blockage in the system. This is often due to particulate matter from the sample or mobile phase. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.
-
Cause 2: Contamination buildup at the column inlet frit. Try reversing and flushing the column (check manufacturer's instructions first). If this doesn't work, the column may need replacement. Using a guard column is a cost-effective way to protect the analytical column.[8]
-
Cause 3: Mobile phase precipitation. Ensure all mobile phase components are fully miscible, especially when using buffers.
-
Caption: A workflow for troubleshooting common HPLC issues.
Gas Chromatography (GC)
GC is best suited for analyzing volatile impurities, such as residual solvents. It can also be used for the main analyte if it is thermally stable and sufficiently volatile. GC coupled with Mass Spectrometry (GC-MS) is exceptionally powerful for identifying unknown impurities.[3][9]
Step-by-Step GC-FID/MS Protocol
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (ratio 50:1). Rationale: A split injection prevents column overload and ensures sharp peaks for a concentrated sample.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Detector: Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS).
-
MS Settings: Scan range 40-450 amu.
-
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.
GC Troubleshooting Guide (Q&A)
Q1: My peaks are broad.
-
A1: Broad peaks reduce resolution and sensitivity.
-
Cause 1: Slow injection speed. The sample must be introduced to the column in a narrow band. Use an autosampler for best reproducibility.
-
Cause 2: Inlet temperature is too low. This causes slow volatilization of the sample. Ensure the inlet is hot enough to flash-vaporize the sample and solvent.
-
Cause 3: Column contamination or degradation. Buildup of non-volatile material can cause active sites. "Bake out" the column at its maximum allowed temperature or trim the first few centimeters from the inlet side.
-
Q2: I am not seeing any peak for my main compound.
-
A2: This suggests a problem with volatility or stability.
-
Cause: The compound may be degrading in the hot GC inlet. 2-pyridone structures can be susceptible to thermal decomposition.
-
Solution 1: Lower the inlet temperature in 20 °C increments to find the minimum temperature required for volatilization without degradation.
-
Solution 2: Consider derivatization. Silylating the molecule can increase its thermal stability and volatility.
-
Solution 3: If the compound is fundamentally not suitable for GC, HPLC is the more appropriate technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for purity assessment as it is a primary ratio method. Quantitative NMR (qNMR) can determine the purity of a substance without needing a reference standard of the same compound, instead using a certified internal standard.[10] It is also excellent for identifying and quantifying residual solvents and structurally related impurities.
Step-by-Step ¹H qNMR Protocol
-
Internal Standard (IS): Choose a certified internal standard with sharp signals that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone). The IS must be accurately weighed.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of this compound.
-
Accurately weigh ~5-10 mg of the certified internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.
-
-
Spectrometer Setup: Use a high-field spectrometer (≥400 MHz).
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a value of 30-60 seconds is often sufficient to ensure full relaxation for quantitative results).
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the formula:
-
Purity (%) = (Iₐ / Nₐ) * (Mₐ / Wₐ) * (Wᵢₛ / Mᵢₛ) * (Nᵢₛ / Iᵢₛ) * Pᵢₛ
-
Where: I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity, ₐ=Analyte, ᵢₛ=Internal Standard.
-
NMR Troubleshooting & FAQs (Q&A)
Q1: I see small peaks in my ¹H NMR spectrum that I can't identify. How do I know if they are impurities or something else?
-
A1: This is a common challenge.
-
Step 1: Check for common solvents. Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvents (e.g., acetone, ethyl acetate, hexane, toluene).[11][12][13] For example, a singlet at ~2.1 ppm in CDCl₃ is often acetone, while a quartet at ~3.4 ppm and a triplet at ~1.2 ppm could be ethanol.
-
Step 2: Look for ¹³C satellites. If a peak is a true signal from your compound, it should have very small ¹³C satellite peaks symmetrically flanking it. Spurious signals or noise will not.
-
Step 3: Run a 2D NMR experiment. A COSY spectrum will show correlations between coupled protons, helping to piece together fragments of an impurity structure. An HSQC spectrum will link protons directly to the carbons they are attached to.
-
Q2: How do I quantify an impurity using NMR if I don't know its structure?
-
A2: You can determine its concentration as a "mole percent" relative to your main compound, assuming you can identify a peak corresponding to a known number of protons.
-
Method: Integrate a well-resolved peak from the impurity and a well-resolved peak from your main compound. Divide each integral by the number of protons it represents (e.g., divide a methyl group integral by 3). The ratio of these normalized integrals gives you the molar ratio of the impurity to your main compound. For example: Mole % Impurity = (Normalized Integral_Impurity / Normalized Integral_Analyte) * 100%.
-
Q3: My baseline is distorted, making integration unreliable.
-
A3: A poor baseline is a major source of error in qNMR.
-
Cause 1: Very broad signals (e.g., from water or macromolecules) are present.
-
Cause 2: The receiver gain was set too high, causing clipping of the FID. Re-acquire the spectrum with a lower receiver gain.
-
Cause 3: Insufficient acquisition time or a truncated FID. Ensure the acquisition time is long enough for the FID to decay fully.
-
Solution: Use the software's baseline correction algorithms (e.g., polynomial fitting or Whittaker smoother) on regions of the spectrum that contain no peaks.
-
Method Selection Guide
Choosing the right analytical technique depends on the specific question you are trying to answer. The following decision tree can guide your choice.
Caption: Decision tree for selecting the appropriate analytical method.
References
-
PubChem. (n.d.). 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Rice University. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
Wiley. (n.d.). 1-BUTYL-1,2-DIHYDRO-6-HYDROXY-4-METHYL-2-OXO-3-PYRIDINE-CARBONITRILE - MS (GC) - Spectrum. SpectraBase. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
-
Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. Retrieved from [Link]
-
Cicalini, I., et al. (2020). Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study. Prime Archives in Molecular Sciences. Retrieved from [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(8), 13760-13775. Retrieved from [Link]
-
Guchhait, S. K., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 1696. Retrieved from [Link]
-
Karthikeyan, K., et al. (2016). GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica, 8(19), 563-571. Retrieved from [Link]
-
Violante, F. M., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(6), 1701–1714. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. videleaf.com [videleaf.com]
- 3. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. research.rice.edu [research.rice.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs
The 2-pyridone scaffold stands as a "privileged structure" in the field of medicinal chemistry, forming the foundational core of numerous drugs approved by the FDA.[1][2][3] Its derivatives have garnered substantial attention, particularly in oncology and antimicrobial research, owing to their potent and varied biological activities.[1][2][3][4] This guide provides an in-depth, comparative analysis of analogs of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, focusing on the intricate relationship between their chemical structure and biological function. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold
The synthesis of these analogs often employs a cost-effective and efficient one-pot, multi-component reaction.[5][6] This approach typically involves the condensation of an appropriate aldehyde and a ketone with a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst like ammonium acetate or piperidine.[5][7] This methodology allows for the generation of a diverse library of analogs by systematically varying the initial reactants.
Caption: General workflow for one-pot synthesis of 2-pyridone analogs.
Comparative Anticancer Activity
Analogs of the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have consistently demonstrated promising antiproliferative activity against a range of human cancer cell lines.[1][5][6] The efficacy of these compounds is intrinsically linked to their structural features, providing a clear basis for a structure-activity relationship (SAR) analysis.
Structure-Activity Relationship (SAR) in Anticancer Activity
The antiproliferative potency of these pyridine derivatives is highly dependent on the nature and position of their substituents. Research has shown that:
-
Enhancing Groups: The presence of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can significantly enhance antiproliferative activity.[2][3] These groups can participate in crucial hydrogen bonding and other interactions within the biological target.
-
Diminishing Groups: Conversely, the introduction of halogen atoms or other bulky groups into the pyridine structure tends to result in lower antiproliferative activity, potentially due to steric hindrance at the active site.[2][3]
Mechanism of Action: PIM-1 Kinase Inhibition
A key mechanism through which these compounds exert their anticancer effects is the inhibition of PIM-1 kinase.[8][9] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cell survival and proliferation, making it a prime therapeutic target.[8][9]
Several dihydropyridine-3-carbonitrile derivatives have been identified as potent inhibitors of PIM-1.[8][9][10] For instance, a study comparing 2-imino-1,2-dihydropyridine-3-carbonitriles with their 2-oxo counterparts revealed significant differences in inhibitory activity based on the substituents at the C-3 and C-6 positions.[9] One analog, featuring a methylthio imidazole substituent at C-3 and a benzodioxole group at C-6 on a 2-imino-1,2-dihydropyridine-3-carbonitrile structure, demonstrated the most potent PIM-1 inhibition with an IC₅₀ value of 111.01 nM.[9] Interestingly, many of these potent PIM-1 inhibitors exhibited low direct cytotoxicity on cell lines like the HT-29 human colon cancer line, suggesting they may be particularly useful in combination with other standard anti-proliferative drugs.[8][9]
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of pyridone analogs.
Table 1: Comparative PIM-1 Inhibition and Cytotoxicity of Select Analogs
| Compound ID | Core Structure | C-3 Substituent | C-6 Substituent | PIM-1 IC₅₀ (nM) | HT-29 Cytotoxicity IC₅₀ (µM) | Reference |
| Ic | 2-imino-dihydropyridine | Methylthio imidazole | Benzodioxole | 111.01 | > 130 | [8][9] |
| IIa | 2-oxo-dihydropyridine | Methylthio imidazole | Phenyl | < 150 | > 130 | [8][9] |
| Ia | 2-imino-dihydropyridine | Methylthio imidazole | Phenyl | < 150 | > 130 | [8][9] |
| IIc | 2-oxo-dihydropyridine | Methylthio imidazole | Benzodioxole | 433.71 | > 130 | [8][9] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating the cytotoxic potential of compounds by measuring the metabolic activity of cells.[1]
Principle: Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Add various concentrations of the 2-pyridone analogs to the appropriate wells. Include a vehicle control (e.g., DMSO) and an untreated cell control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Remove the treatment media. Add MTT solution to each well and incubate for 1-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Critical Control: Before initiating the full assay, it is crucial to run a control with the test compound and the MTT reagent in cell-free media to ensure the compound itself does not directly reduce the MTT dye, which could lead to spurious results.[11]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Comparative Antimicrobial Activity
The versatility of the pyridine scaffold extends to potent antimicrobial activity, with various analogs demonstrating efficacy against a spectrum of bacterial and fungal pathogens.[4][7]
Structure-Activity Relationship (SAR) in Antimicrobial Activity
The antimicrobial effectiveness of these compounds can be tuned by strategic structural modifications. For example, the incorporation of a coumarin moiety into the pyridine-3-carbonitrile structure has been shown to yield compounds with promising antibacterial activity.[7] In other studies, pyridonethiols have exhibited potency that is double that of the standard antibiotic Ampicillin against certain bacterial strains.[4] The synthesis of N-alkylated pyridine-based salts has also proven to be a successful strategy for developing agents with significant antibacterial and antibiofilm capabilities.[4]
Table 2: Minimum Inhibitory Concentration (MIC) of Select Analogs
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [4] |
| Coumarin-Pyridine Hybrid | S. aureus | Promising | [7] |
| Coumarin-Pyridine Hybrid | E. coli | Promising | [7] |
| Pyridonethiol Derivative | B. subtilis | > Ampicillin | [4] |
| N-alkylated Pyridine Salt | S. aureus | ~56% inhibition at 100 µg/mL | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Cephalosporin) should be run in parallel for comparison.[7]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. The clear structure-activity relationships observed in both anticancer and antimicrobial studies provide a robust framework for rational drug design. Specifically, their ability to act as potent PIM-1 kinase inhibitors highlights their potential in oncology. The continued exploration of this chemical space, guided by the principles and experimental data outlined in this guide, is poised to yield novel therapeutic agents with enhanced potency and selectivity. Future research should focus on optimizing lead compounds based on established SAR to improve their pharmacokinetic profiles and advance them toward preclinical and clinical development.
References
- Head-to-Head Comparison of 2-Pyridone Derivatives in Cancer Cell Lines - Benchchem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.
- In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PubMed.
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon | ACS Omega.
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed.
- Protocol Modi cation To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely On The Reducing Property.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed.
- Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate.
- Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives | Journal of Pharmaceutical Research International.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - Semantic Scholar.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH.
- (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - ResearchGate.
- Synthesis and Bioactivities of Novel 1,3,4-oxadiazole Derivatives Containing Pyridine Moiety | Request PDF - ResearchGate.
- In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC - NIH.
- Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate.
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing).
- Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed.
- Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs - ResearchGate.
-
Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[4][5]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c- - ResearchGate. Available from: SVxTWp5ni3_eGKCpEivLHWMBe
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH.
- Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC - PubMed Central.
- Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journaljpri.com [journaljpri.com]
- 8. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Comparative Cross-Reactivity Profiling of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives: A Guide for Preclinical Drug Development
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a promising starting point for the development of novel therapeutics, with derivatives showing potential in areas such as oncology and cardiovascular disease.[1][2][3] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, chief among them being off-target effects. Unforeseen interactions with proteins other than the intended therapeutic target can lead to toxicity, reduced efficacy, and costly late-stage trial failures. Therefore, a rigorous and early assessment of a compound's selectivity—its cross-reactivity profile—is not merely a regulatory formality but a cornerstone of rational drug design.[4][5]
This guide provides a comprehensive framework for the cross-reactivity profiling of novel this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a logical structure for data interpretation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities with the highest standards of scientific integrity.
Strategic Selection of Off-Target Panels: A Proactive Approach to De-risking
Given the structural similarities to the broader class of dihydropyridines, which are well-known L-type calcium channel blockers, a primary concern is the potential for activity at various ion channels.[6][7] Furthermore, the planar, heteroaromatic nature of the core scaffold suggests possible interactions with the ATP-binding sites of protein kinases.[4] Consequently, a robust cross-reactivity profiling campaign should, at a minimum, assess activity against a diverse panel of kinases and a selection of G-protein coupled receptors (GPCRs) and ion channels.
The choice of specific panels should be guided by a combination of structural analogy, predictive computational modeling, and therapeutic indication. For instance, if the primary target of a novel derivative is a specific kinase, it is crucial to screen against a broad panel of other kinases to ensure selectivity.[8][9]
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A tiered approach is often the most efficient for profiling. A broad initial screen at a single high concentration can identify potential off-target "hits." These hits are then subjected to more rigorous dose-response studies to determine their potency (e.g., IC50 or Ki values).
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Data Analysis: Quantifying Selectivity
To facilitate a clear comparison, the inhibitory activities of several hypothetical this compound derivatives (designated as Compound A , Compound B , and a known multi-kinase inhibitor as a Control ) are presented below. The data is illustrative of what would be generated in a typical kinase panel screen.
Table 1: Comparative Kinase Selectivity Profile (IC50 values in µM)
| Kinase Target | Compound A (On-Target: Kinase X) | Compound B (On-Target: Kinase X) | Control (Multi-kinase Inhibitor) |
| Kinase X | 0.05 | 0.08 | 0.15 |
| Kinase Y | > 10 | 1.2 | 0.5 |
| Kinase Z | 8.5 | 0.9 | 0.2 |
| ABL1 | > 10 | 5.6 | 0.09 |
| SRC | > 10 | 8.1 | 0.12 |
| VEGFR2 | 9.2 | 2.5 | 0.05 |
| EGFR | > 10 | > 10 | 0.8 |
| p38α | > 10 | 7.3 | 0.3 |
Interpretation of Hypothetical Data:
-
Compound A demonstrates high selectivity for its intended target, Kinase X, with minimal activity against other kinases at concentrations up to 10 µM. This would be a desirable profile.
-
Compound B , while potent against Kinase X, shows significant off-target activity against Kinases Y and Z, as well as VEGFR2. This "polypharmacology" could be beneficial if these other targets are relevant to the disease indication, but it also increases the risk of off-target toxicity.[4]
-
The Control compound exhibits the expected broad activity across multiple kinases.
A similar comparative table should be generated for GPCR binding assays and other relevant off-target panels.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. Below are representative protocols for kinase and GPCR binding assays.
Protocol 1: Radiometric Kinase Inhibition Assay
This protocol is a gold-standard method for assessing kinase inhibition.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In a 96-well plate, add 5 µL of the diluted test compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 20 µL of a master mix containing the kinase and substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP in reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with the stop solution to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Competitive Radioligand GPCR Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from a receptor.[10][11][12]
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
A specific, high-affinity radioligand for the target GPCR (e.g., ³H- or ¹²⁵I-labeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Cell harvester and filter mats
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of the radioligand (at a final concentration near its Kd), and 25 µL of the test compound dilution.
-
For total binding wells, add 25 µL of DMSO instead of the test compound. For non-specific binding wells, add 25 µL of the non-specific binding control.
-
Add 25 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the assay by rapid filtration through filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Transfer the filter mats to vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Determine the percent inhibition of specific binding for each test compound concentration and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell-Based Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are crucial for determining direct interactions, cell-based assays provide a more physiologically relevant context.[13][14][15] These assays can confirm whether off-target binding translates into a functional effect within a living cell.
Caption: From in vitro interaction to in vivo consequence.
For example, if a compound shows off-target binding to a GPCR in a binding assay, a subsequent cell-based assay measuring downstream signaling (e.g., cAMP accumulation or calcium mobilization) can determine if the compound acts as an agonist or antagonist at that receptor.[10] Similarly, broad cytotoxicity assays in various cell lines are essential to flag compounds with general, non-specific toxicity.
Conclusion: A Commitment to Safety and Efficacy
The cross-reactivity profiling of this compound derivatives is a critical, multi-faceted process that must be integrated early into the drug discovery pipeline. A systematic approach, combining broad panel screening with detailed mechanistic follow-up studies, is the most effective way to build a comprehensive safety and selectivity profile. The methodologies and frameworks presented in this guide are designed to be a self-validating system, ensuring that only the most promising and selective candidates, with a well-understood off-target profile, advance toward clinical development. This adherence to rigorous preclinical safety evaluation is in line with the expectations of regulatory bodies such as the FDA.[5][16][17][18] By investing in a thorough understanding of a compound's interactions, we uphold our commitment to developing safe and effective medicines.
References
-
Receptor Binding Assay. Creative Bioarray. [Link]
-
A powerful tool for drug discovery. European Pharmaceutical Review. (2005-05-20). [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012-05-01). [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. PubMed. (2018-07-01). [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
-
FDA Releases New ICH Guidance on Preclinical Safety Evaluation. RAPS. [Link]
-
The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. NIH. (2024-08-24). [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. (2025-04-10). [Link]
-
FDA Requirements for Preclinical Studies. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. [Link]
-
Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. (2025-04-10). [Link]
-
The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. ResearchGate. (2024-08-05). [Link]
-
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
Cell based Binding Assay. Creative Biolabs. [Link]
-
How do I check if my monoclonal antibodies will cross-react?. HistologiX. [Link]
-
1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. PubMed. [Link]
-
Differences in the spectrum of targets and pharmacological effects... ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. NIH. [Link]
-
Cell-Based Assays Guide. Antibodies.com. (2025-01-31). [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed. (2015-12-31). [Link]
-
Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. (2025-08-06). [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. MDPI. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. (2020-07-31). [Link]
-
Reactive-cysteine profiling for drug discovery. ResearchGate. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. (2018-04-08). [Link]
-
1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. PubMed. [Link]
-
Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. PubMed. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing. [Link]
-
Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. [Link]
-
Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI. [Link]
-
1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile. PubChem. [Link]
-
1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. ResearchGate. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10). [Link]
-
4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 16. FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS [raps.org]
- 17. fda.gov [fda.gov]
- 18. namsa.com [namsa.com]
A Researcher's Guide: Translating In Vitro Potency to In Vivo Efficacy for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of drug candidates based on the 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold. Moving beyond a simple data summary, we explore the causal relationships behind experimental choices and the critical challenges of translating promising benchtop data into successful preclinical outcomes. Our focus will center on the development of these compounds as inhibitors of Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1) kinase, a key target in oncology.
Introduction: The Promise of the Dihydropyridine Scaffold
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a foundation for developing potent modulators of various biological targets.[1] Recent investigations have highlighted its potential as a source of novel serine/threonine kinase inhibitors, particularly against the PIM-1 kinase.[2][3]
PIM-1 is a proto-oncogene frequently overexpressed in a wide range of hematological and solid tumors, including colorectal and prostate cancers.[4] It plays a crucial role in cell survival, proliferation, and apoptosis resistance by phosphorylating key downstream substrates.[4] Consequently, inhibiting PIM-1 kinase presents a compelling strategy for cancer therapy. This guide will use PIM-1 inhibition as a case study to dissect the journey from in vitro target engagement to in vivo validation for this chemical series.
Part 1: In Vitro Efficacy Assessment: Pinpointing Molecular Potency
The initial evaluation of any potential drug candidate begins with in vitro assays. These controlled experiments are designed to answer two fundamental questions:
-
Does the compound interact with its intended molecular target? (Biochemical/Enzymatic Assay)
-
Does this interaction translate into a desired biological effect in a cellular context? (Cell-Based Assay)
The Molecular Target: PIM-1 Kinase Signaling
PIM-1 kinase promotes cell survival primarily by phosphorylating and inactivating pro-apoptotic proteins, such as BAD (Bcl-2-associated death promoter). When phosphorylated by PIM-1, BAD is sequestered and cannot initiate the apoptotic cascade, thus promoting cell survival.[4] A potent PIM-1 inhibitor is expected to block this phosphorylation event, thereby freeing BAD to promote apoptosis.
Caption: PIM-1 Kinase Signaling Pathway and Point of Inhibition.
Experimental Data: Enzymatic vs. Cellular Activity
A study by Abnous et al. provides an excellent dataset illustrating the initial evaluation of several dihydropyridine-3-carbonitrile derivatives.[2] The compounds were tested for their ability to inhibit recombinant PIM-1 kinase activity (enzymatic assay) and their cytotoxicity against the HT-29 human colon cancer cell line (cellular assay).
| Compound ID | PIM-1 Kinase IC₅₀ (nM) | HT-29 Cell Cytotoxicity IC₅₀ (µM) |
| Ia | 132.47 | > 130 |
| Ib | > 500 | > 130 |
| Ic | 111.01 | > 130 |
| IIa | 115.43 | > 130 |
| IIb | 214.32 | > 130 |
| (Data synthesized from Abnous K, et al., Res Pharm Sci, 2017.[2]) |
Analysis of In Vitro Data: The results are striking. Compounds Ic , IIa , and Ia are potent inhibitors of the PIM-1 enzyme, with IC₅₀ values in the low nanomolar range.[2] However, this potent target engagement does not translate to cellular toxicity; all tested compounds showed negligible effect on the viability of HT-29 cancer cells, with IC₅₀ values exceeding 130 µM.[2] This discrepancy is a critical juncture in a drug discovery project and highlights why in vivo data is indispensable.
Protocol 1: In Vitro PIM-1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for measuring the direct binding of an inhibitor to a kinase.
Principle: This is a competitive binding assay. A fluorescently labeled "tracer" molecule that binds to the kinase's ATP site is displaced by the test compound. The binding of the tracer to a europium-labeled antibody produces a high FRET (Förster Resonance Energy Transfer) signal. Inhibition is measured as a decrease in this signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 4X Kinase/Antibody solution by mixing PIM-1 kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X Tracer solution by diluting the fluorescently labeled ATP-competitive tracer in the same buffer.
-
Prepare a serial dilution of the test compounds (e.g., this compound derivatives) in DMSO, then dilute further in kinase buffer to a 2X final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X test compound solution to the wells of a 384-well assay plate. Include "no inhibitor" controls (DMSO only) and "no kinase" negative controls.
-
Add 5 µL of the 4X Kinase/Antibody solution to all wells except the "no kinase" controls.
-
Add 5 µL of the 4X Tracer solution to all wells.
-
-
Incubation and Reading:
-
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light. The incubation allows the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Tracer).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" controls as 0% inhibition and "no kinase" controls as 100% inhibition.
-
Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: The Challenge of In Vivo Translation
The stark difference between the enzymatic and cellular data for our lead scaffold demands an investigation into whole-organism effects. An in vivo study is not merely a confirmatory step; it is a comprehensive test of a compound's true therapeutic potential, integrating its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
A Representative Model: The Human Tumor Xenograft
To evaluate the anticancer efficacy of a PIM-1 inhibitor, a human tumor xenograft model is the industry standard. This involves implanting human cancer cells (like HuH6 hepatoblastoma cells) into immunocompromised mice.[5] This allows the tumor to grow in a living system, where drug efficacy depends on factors like oral absorption, distribution to the tumor site, metabolic stability, and tolerability.
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document synthesizes findings from various studies to elucidate the impact of structural modifications on the biological activities of this promising scaffold, with a particular focus on anticancer and antimicrobial applications.
Introduction: The this compound Scaffold
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities. The introduction of a methyl group at the N1 position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will explore how systematic modifications to this core structure, particularly at the C4 and C6 positions, affect its biological efficacy.
Caption: The core chemical structure of this compound.
Comparative Analysis of Anticancer Activity
Numerous studies have demonstrated the potential of 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs as potent anticancer agents. The SAR exploration in this domain has largely focused on the introduction of various aryl and heteroaryl substituents at the C4 and C6 positions.
Influence of C4 and C6 Substituents on Cytotoxicity
The nature of the substituents at the C4 and C6 positions of the pyridone ring plays a pivotal role in determining the cytotoxic potency and selectivity of these analogs.
A general observation is that the presence of bulky aromatic groups at both C4 and C6 positions is often conducive to enhanced anticancer activity. For instance, in a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, the electronic and steric properties of the aryl groups were found to be critical for their inhibitory effects on various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs against Various Cancer Cell Lines
| Compound | N1-Substituent | C4-Substituent | C6-Substituent | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| A | H | 4-Fluorophenyl | 2,4-Dichlorophenyl | 0.01 ± 0.002 | - | - | [1] |
| B | H | 4-Chlorophenyl | Naphthalen-1-yl | - | - | - | [2] |
| C | H | 2-Ethoxyphenyl | 1,3-Benzodioxol-5-yl | - | 3 | - | [3] |
| D | H | Tetralin-6-yl | Phenyl | 4.5 | - | - | [4] |
The analysis of these and similar compounds reveals several key trends:
-
Electron-withdrawing groups on the C4-aryl substituent, such as fluorine or chlorine, can enhance cytotoxic activity.[1]
-
Bulky, lipophilic groups at the C6 position, like a naphthalene ring, are often associated with increased potency.[2]
-
The presence of heterocyclic rings at either position can also modulate activity, with the specific heterocycle influencing the potency and selectivity profile.
The Role of the N1-Methyl Group
While extensive SAR studies on a series of 1-methyl analogs are limited, the influence of N-substitution can be inferred from comparative studies of N-H, N-alkyl, and other N-substituted pyridones. The N-methylation of the pyridone nitrogen eliminates the hydrogen bond donor capability at this position, which can alter the binding mode of the molecule with its biological target. This modification also increases lipophilicity, which can affect cell permeability and overall bioavailability.
In some related heterocyclic systems, N-methylation has been shown to either maintain or slightly enhance biological activity, suggesting that for certain targets, the hydrogen bond donation from the N1-H is not critical for binding. However, in other cases, the N-H may be involved in a crucial hydrogen bond interaction, and its replacement with a methyl group could be detrimental to activity. Therefore, the effect of the N1-methyl group is highly dependent on the specific biological target and the overall substitution pattern of the molecule.
Comparative Analysis of Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial potential against a range of bacterial and fungal pathogens.
SAR of C4 and C6 Substitutions in Antimicrobial Analogs
Similar to the anticancer activity, the nature of the substituents at the C4 and C6 positions is a key determinant of the antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs
| Compound | N1-Substituent | C4-Substituent | C6-Substituent | S. aureus | E. coli | C. albicans | Reference |
| E | Amino | 4,6-Dimethyl | - | - | 22.8 | - | [1] |
| F | H | Thiophen-2-yl | Naphthalen-1-yl | - | - | - | [2] |
Note: The presented data is from various substituted pyridone analogs. Direct comparative data for a systematic series of 1-methyl analogs is sparse.
Key observations from SAR studies on the antimicrobial activity of these analogs include:
-
The presence of heteroaromatic rings , such as thiophene, at the C4 position can confer significant antimicrobial activity.[2]
-
Substituents that increase the overall lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes.
-
The specific substitution pattern required for optimal activity can vary significantly between different microbial species.
Experimental Protocols
The following are representative protocols for the synthesis of a this compound analog and for the evaluation of its biological activity.
Synthesis of 1-Methyl-4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is a generalized procedure based on common synthetic routes for 2-pyridone derivatives.
Caption: A generalized workflow for the synthesis of 1-methyl-4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.
Step-by-step methodology:
-
To a solution of benzaldehyde (1 mmol) and acetophenone (1 mmol) in absolute ethanol (20 mL), add N-methylcyanoacetamide (1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 1-methyl-4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]
Step-by-step methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Step-by-step methodology:
-
Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the C4 and C6 positions with various aryl and heteroaryl moieties are crucial for optimizing both anticancer and antimicrobial activities. While the precise role of the N1-methyl group requires more systematic investigation, it is clear that this substituent can significantly impact the pharmacological profile of these analogs.
Future research in this area should focus on:
-
Systematic SAR studies of 1-methyl analogs to delineate the specific contributions of substituents at various positions.
-
Identification of the molecular targets and elucidation of the mechanisms of action to guide rational drug design.
-
Optimization of pharmacokinetic properties to improve the in vivo efficacy and safety of lead compounds.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of this compound analogs to discover and develop next-generation therapeutics.
References
-
Bekhit, A. A., & Abdel-Aziem, T. (2005). Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. European Journal of Medicinal Chemistry, 40(10), 1049-1057. [Link]
-
El-Sayed, A. A., Elsayed, E. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 7147–7156. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(10), 17854–17867. [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 20(8), 14596–14615. [Link]
-
Wouters, J., & Ooms, F. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(11), 3329-3347. [Link]
-
El-Gamal, M. I., Anbar, H. S., & Abdel-Maksoud, M. S. (2016). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3628–3633. [Link]
-
Kamel, M. M., Michael, J. M., & El-Reedy, A. M. (2012). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 17(9), 10568–10579. [Link]
-
Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2014). Synthesis and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 1(1), 1-7. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 22(1), 103. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 17, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved January 17, 2026, from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
-
Ali, T. E., & El-Gazzar, M. G. (2018). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 1(1), 8-15. [Link]
-
Al-Omary, F. A. M., & El-Brollosy, N. R. (2018). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 1(1), 16-23. [Link]
Sources
- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Ricinine and 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Known Toxin vs. a Scaffold for Anticancer Research
In the landscape of chemical biology and drug discovery, structurally similar molecules can exhibit vastly different biological effects. This guide provides a detailed comparison between the well-characterized toxin, ricinine, and the lesser-known compound, 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. While both share a core pyridine ring structure, their known biological activities diverge significantly, highlighting the profound impact of subtle chemical modifications. This analysis will delve into the established toxicological profile of ricinine and explore the potential therapeutic applications of this compound based on research into its structural class.
Introduction to the Compounds
Ricinine , a piperidine alkaloid, is a naturally occurring toxic substance found in the castor bean plant (Ricinus communis)[1]. Its presence in all parts of the plant contributes to the overall toxicity of the castor bean, although it is significantly less toxic than the infamous protein ricin, which is also present in the seeds[2]. Ricinine has been identified as a useful biomarker for ricin poisoning, as it can be detected in urine following exposure[1][3][4].
Comparative Biological Effects
The biological activities of these two compounds are starkly different, with ricinine acting as a broad-spectrum toxin and the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold showing potential as a targeted therapeutic.
Ricinine: A Multi-Faceted Toxin
Ricinine's toxicity manifests through several mechanisms, impacting the nervous system and exhibiting insecticidal properties.
-
Neurotoxicity: Ricinine acts as a central nervous system stimulant. At lower doses, it has been observed to have memory-improving effects in mice[7][8]. However, at higher doses, it induces convulsions and seizures, which can lead to death due to respiratory arrest[2][7][8]. This convulsant activity has led to its use as a chemical model for epilepsy in preclinical drug screening[7][8]. The neurotoxic effects are, at least in part, attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine[1].
-
Insecticidal Activity: Ricinine has demonstrated insecticidal effects against various pests, making it a compound of interest in the development of natural pesticides[7]. It is toxic to adult Anopheles gambiae, the mosquito vector for malaria[1].
-
Other Activities: Research has also indicated that ricinine possesses hepatoprotective activity and can scavenge radicals and chelate iron[1][7].
This compound: A Potential Anticancer Scaffold
While direct experimental data for this compound is absent, the biological activities of its structural analogs provide a strong basis for inferring its potential. The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a key pharmacophore in the design of novel anticancer agents.
-
PIM-1 Kinase Inhibition: Several studies have identified 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives as potent inhibitors of PIM-1 kinase[5][6]. PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy[5].
-
Cytotoxic Activity: Derivatives of this scaffold have demonstrated cytotoxic effects against a range of human cancer cell lines, including colon adenocarcinoma (HT-29), large-cell lung cancer (NCIH460), and others[6][9][10]. The antiproliferative activity of these compounds underscores their potential for development as chemotherapeutic agents.
Quantitative Data Summary
The following table summarizes the available quantitative data for ricinine, providing a clear comparison of its toxicity across different routes of administration. No equivalent data is available for this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| Ricinine LD₅₀ | 340 mg/kg | Mouse | Intraperitoneal | [1] |
| 3,000 mg/kg | Mouse | Oral | [1] | |
| AChE Inhibition (IC₅₀) | 54.5 µg/ml | - | In vitro | [1] |
| ABTS Radical Scavenging (IC₅₀) | 102.65 µg/ml | - | In vitro | [1] |
| Iron Chelation (IC₅₀) | 104.32 µg/ml | - | In vitro | [1] |
Experimental Protocols
To facilitate further research and verification, this section provides detailed methodologies for key experiments related to the biological activities discussed.
Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibition
This protocol outlines the in vitro assay to measure the inhibitory effect of a compound on AChE activity, a key mechanism of ricinine's neurotoxicity.
Principle: This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (Ricinine or other inhibitors)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in appropriate solvents.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Protocol 2: MTT Assay for Cytotoxicity
This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer compounds like the 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Workflows
The following diagrams illustrate the key biological pathway targeted by 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives and a typical workflow for screening their anticancer activity.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Caption: Anticancer Drug Screening Workflow.
Conclusion
References
- Biological activity of ricinine and outlook of its applied development. [No valid URL provided]
-
Biological activity of ricinine and outlook of its applied development - ResearchGate. [Link]
-
Ricinine - Wikipedia. [Link]
-
Ricinus communis Intoxications in Human and Veterinary Medicine-A Summary of Real Cases - PubMed Central. [Link]
-
Ricin - Wikipedia. [Link]
-
Ricin Toxicity: Clinical and Molecular Aspects - PMC - PubMed Central. [Link]
-
Ricin | Chemical Emergencies - CDC. [Link]
-
Ricinine – Knowledge and References - Taylor & Francis. [Link]
-
Ricin • Fact Sheet • Disease Case Report (CD-1) - Missouri Department of Health and Senior Services. [Link]
-
Ricin: An Ancient Story for a Timeless Plant Toxin - PMC - NIH. [Link]
-
Evaluation of Ricinine, a Ricin Biomarker, from a Non-Lethal Castor Bean Ingestion | Journal of Analytical Toxicology | Oxford Academic. [Link]
-
Ricin: Mechanism of Toxicity, Clinical Manifestations, and Vaccine Development. A Review | Request PDF - ResearchGate. [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - MDPI. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC - NIH. [Link]
-
In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC - NIH. [Link]
-
Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Ricinus communis Intoxications in Human and Veterinary Medicine-A Summary of Real Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ricin Toxicity: Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of ricinine and outlook of its applied development [cjpt.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison of methodologies for the target validation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-based compounds. We will navigate the crucial steps from a hypothetical phenotypic screen "hit" to a confirmed and validated molecular target, emphasizing the rationale behind experimental choices and presenting supporting data in a clear, comparative format.
The scaffold of 2-oxo-1,2-dihydropyridine-3-carbonitrile has been associated with various biological activities, including the inhibition of p38α MAP kinase and Pim-1 kinase, as well as demonstrating general cytotoxic effects against cancer cell lines.[1][2][3][4] Our focus is on a specific derivative, this compound, which we will presume has emerged as a hit from a high-throughput phenotypic screen, for instance, by exhibiting potent anti-proliferative effects in a specific cancer cell line. The primary challenge, and the focus of this guide, is to elucidate its mechanism of action by identifying and validating its direct molecular target(s).
The Crucial First Step: Target Identification and Validation
Target identification and validation are foundational to modern drug discovery.[5][6] They establish a clear link between the modulation of a specific biological target and a desired therapeutic outcome.[7] This process significantly de-risks the lengthy and expensive journey of drug development, reducing the likelihood of late-stage clinical trial failures.[8][9]
This guide will compare and contrast a selection of robust in vitro and in vivo methodologies to achieve this goal for our lead compound.
In Vitro Approaches: From Target Engagement to Cellular Confirmation
In the initial phases of target validation, in vitro methods are indispensable for providing rapid and cost-effective insights into the compound's mechanism of action.[10][11] These techniques help to confirm direct binding to a putative target and to understand the immediate cellular consequences of this interaction.
Biochemical and Biophysical Assays for Direct Target Engagement
Once a set of potential protein targets has been hypothesized (e.g., through chemoproteomics or computational prediction), direct binding assays are essential to confirm a physical interaction.
| Assay Type | Principle | Advantages | Limitations | Typical Data Output |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires relatively large amounts of pure protein and compound. | Dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when the compound binds to an immobilized target protein. | Real-time kinetic data (kon, koff), high sensitivity, and label-free. | Protein immobilization can affect its conformation and activity. | Association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (KD). |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in the presence of a binding ligand. | Can be performed in cell lysates or intact cells, confirming target engagement in a physiological context.[12] | Not all proteins exhibit a clear thermal shift upon ligand binding. | A shift in the melting temperature (Tm) of the target protein. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with either the this compound compound or a vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots across a range of temperatures (e.g., 40-70°C) for a defined period.
-
Protein Precipitation and Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Target Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Genetic Approaches for Target Validation in a Cellular Context
Genetic methods provide powerful evidence for the role of a specific target in the observed cellular phenotype.[5][9]
| Method | Principle | Advantages | Disadvantages |
| siRNA/shRNA Knockdown | Small interfering RNAs or short hairpin RNAs are used to transiently reduce the expression of the target gene.[6] | Rapid and relatively inexpensive method for assessing the effect of target depletion. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| CRISPR/Cas9 Knockout | The CRISPR/Cas9 system is used to create a permanent loss-of-function mutation in the target gene. | Provides a complete and permanent knockout of the target gene, leading to a clear phenotype. | Can be more time-consuming to generate knockout cell lines; potential for off-target gene editing. |
Experimental Workflow: CRISPR vs. siRNA
Caption: Comparative workflow for siRNA knockdown and CRISPR knockout.
In Vivo Validation: Bridging the Gap to Clinical Relevance
In vivo studies are critical for confirming that the engagement of the target by the compound leads to the desired therapeutic effect in a whole organism.[8][13][14] Animal models provide invaluable insights into the compound's efficacy, pharmacokinetics, and potential toxicity.[5]
Xenograft Models for Oncology Applications
For anti-cancer compounds, tumor xenograft models in immunocompromised mice are a standard for in vivo validation.[12]
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., the cell line from the initial phenotypic screen) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound compound or a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, orally).
-
Tumor Volume and Body Weight Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Pharmacodynamic (PD) Marker Analysis: At the end of the study, collect tumor samples to analyze the levels of a pharmacodynamic biomarker that indicates target engagement (e.g., phosphorylation status of a downstream substrate).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Comparison of In Vivo Target Validation Models
| Model Type | Description | Key Advantages | Key Limitations |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunocompromised mice. | Relatively simple and cost-effective; reproducible tumor growth. | Lacks the complexity and heterogeneity of human tumors; absence of a functional immune system. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice. | Better recapitulates the heterogeneity and microenvironment of the original human tumor. | More expensive and technically challenging; variable tumor take rates. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop tumors that mimic human cancers. | Tumors arise in the context of a fully intact immune system and native microenvironment. | Can be time-consuming and expensive to develop; may not fully replicate all aspects of human disease. |
Signaling Pathway Visualization
Assuming our compound targets a hypothetical kinase, "Target Kinase," in a cancer-related pathway:
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion
The target validation process for a novel compound such as this compound is a multi-faceted endeavor that requires a strategic combination of in vitro and in vivo approaches. By systematically progressing from direct target engagement assays to cellular and whole-organism models, researchers can build a robust body of evidence to support the therapeutic potential of their lead compound. This comparative guide provides a framework for designing and executing a comprehensive target validation strategy, ultimately increasing the probability of success in the challenging but rewarding field of drug discovery.
References
-
Sygnature Discovery. Target Validation. [Link]
-
Creative Biolabs. In Vivo Target Validation. [Link]
-
Labtoo. In vivo models - Target validation & efficacy. [Link]
-
Zambrowicz, B. P., & Sands, A. T. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. [Link]
-
Brown, D., & Wobst, H. J. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of experimental pharmacology, 232, 59–70. [Link]
-
Chatelain, E., & Ioset, J. R. (2011). Target validation: linking target and chemical properties to desired product profile. Infectious disorders drug targets, 11(1), 18–26. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 100-108. [Link]
-
Cellomatics Biosciences. Target Validation. [Link]
-
ResearchGate. In vitro target validation process. [Link]
-
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. [Link]
-
Eurofins Discovery. Target Validation and Antigen Generation. [Link]
-
Wiley-VCH. Target Discovery and Validation. [Link]
-
El-Gamal, S. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS omega, 8(22), 19787–19801. [Link]
-
Kassab, A. E., et al. (2009). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a new scaffold for p38alpha MAP kinase inhibition. Bioorganic & medicinal chemistry, 17(20), 7173–7181. [Link]
-
Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. [Link]
-
Ghorab, M. M., et al. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS omega, 4(2), 4057–4068. [Link]
-
Abdel-Moneim, D., et al. (2011). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. International journal of molecular sciences, 12(10), 6599–6611. [Link]
-
Ghorab, M. M., et al. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 4(2), 4057-4068. [Link]
-
Al-Said, M. S., et al. (2012). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1679. [Link]
-
Al-Said, M. S., et al. (2012). 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1679. [Link]
Sources
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wjbphs.com [wjbphs.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 14. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: A Comparative Guide to the Mechanism of Action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives in Oncology Research
In the intricate world of drug discovery, the quest for novel molecular entities with high efficacy and target specificity is paramount. Among the promising scaffolds, the 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core has emerged as a privileged structure, particularly in the development of anticancer agents. Its derivatives have demonstrated significant potential by targeting key signaling pathways that drive tumorigenesis and cell proliferation.
This guide provides an in-depth comparative analysis of the mechanism of action of various this compound derivatives. We will dissect their interactions with specific molecular targets, compare their biological activities using experimental data from seminal studies, and provide detailed protocols for the key assays used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold: A Foundation for Kinase Inhibition
The 2-oxo-1,2-dihydropyridine-3-carbonitrile framework serves as an excellent starting point for the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The planar nature of the dihydropyridine ring, coupled with the electron-withdrawing nitrile group and the potential for various substitutions, allows for the fine-tuning of interactions within the ATP-binding pocket of different kinases.
Comparative Analysis of Molecular Targets and Biological Activity
Recent research has identified several key protein kinases as primary targets for this compound derivatives. This section will compare the activity of these compounds against two prominent targets: PIM-1 kinase and p38α MAP kinase.
PIM-1 Kinase: A Key Regulator of Cell Survival
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in promoting cell survival and proliferation while inhibiting apoptosis.[1][2] Its inhibition is a promising strategy for cancer therapy. Several 1,2-dihydropyridine-3-carbonitrile derivatives have been synthesized and evaluated for their PIM-1 inhibitory potential.[1][2][3]
A study by Fassihi et al. investigated a series of 1,2-dihydropyridine-3-carbonitrile derivatives for their ability to inhibit recombinant PIM-1 kinase. Their findings revealed that substitutions at the C-3 and C-6 positions of the dihydropyridine ring significantly influence the inhibitory potency.[1][2][3]
Table 1: Comparative PIM-1 Kinase Inhibitory Activity and Cytotoxicity of Selected 1,2-Dihydropyridine-3-carbonitrile Derivatives
| Compound ID | Structure | PIM-1 IC₅₀ (nM)[1] | Cytotoxicity (HT-29) IC₅₀ (µM)[1] |
| Ic | 2-imino-1,2-dihydropyridine-3-carbonitrile with methylthio imidazole at C-3 and benzodioxole at C-6 | 111.01[1] | > 130 |
| IIa | 2-oxo-1,2-dihydropyridine-3-carbonitrile with ethylthio imidazole at C-3 and bromophenyl at C-6 | Not specified, but ranked second in potency | > 130 |
| Ia | 2-oxo-1,2-dihydropyridine-3-carbonitrile with methylthio imidazole at C-3 and bromophenyl at C-6 | Not specified, but ranked third in potency | > 130 |
| IIc | 2-oxo-1,2-dihydropyridine-3-carbonitrile with methylthio imidazole at C-3 and benzodioxole at C-6 | 433.71[1] | > 130 |
Data sourced from Fassihi et al., Research in Pharmaceutical Sciences, 2017.[1][2][3]
The data clearly indicates that compound Ic , with an imino group at the 2-position and specific substituents, is the most potent PIM-1 inhibitor in this series.[1] Interestingly, while these compounds show potent enzymatic inhibition, their cytotoxicity against the HT-29 human colon cancer cell line was low, suggesting a potential for combination therapies.[1][2]
Caption: PIM-1 kinase signaling pathway and the inhibitory action of the derivatives.
p38α MAP Kinase: A Mediator of Cellular Stress and Inflammation
The p38 mitogen-activated protein (MAP) kinase pathway is another critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its aberrant activation has been implicated in the pathogenesis of cancer. A study by Abdel-Aziz et al. explored the potential of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as inhibitors of p38α MAP kinase.[4]
Table 2: p38α MAP Kinase Inhibitory Activity of Selected 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
| Compound ID | R¹ | R² | p38α IC₅₀ (µM)[4] |
| 5a | 4-F-Ph | 4-F-Ph | 0.07 |
| 5b | 4-F-Ph | 4-Cl-Ph | 0.08 |
| 5c | 4-F-Ph | 4-Br-Ph | 0.12 |
| 5d | 4-F-Ph | 4-MeO-Ph | 0.15 |
Data sourced from Abdel-Aziz et al., Bioorganic & Medicinal Chemistry, 2011.[4]
The results highlight that compounds with fluoro and chloro substitutions on the aryl rings at the C-4 and C-6 positions exhibit potent inhibitory activity against p38α MAP kinase, with IC₅₀ values in the nanomolar range.[4] This suggests that the electronic properties of these substituents are crucial for effective binding to the kinase.
Caption: p38α MAP kinase signaling pathway and the inhibitory action of the derivatives.
Experimental Protocols for Mechanism of Action Studies
The elucidation of the mechanism of action of these derivatives relies on a series of well-defined biochemical and cell-based assays. Here, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified enzyme.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Prepare solutions of the purified kinase, substrate (e.g., a specific peptide), and ATP in the kinase buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the kinase solution.
-
Add the serially diluted test compound or vehicle (DMSO) to the respective wells.
-
Add the substrate to all wells.
-
Pre-incubate the plate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37°C).
-
Stop the reaction using a suitable stop reagent.
-
-
Signal Detection and Data Analysis:
-
Measure the signal, which is proportional to the amount of phosphorylated substrate. The detection method can be luminescence, fluorescence, or radioactivity-based, depending on the assay kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Cell Viability and Cytotoxicity Assays
These assays are crucial for assessing the effect of the compounds on cancer cell lines. The MTT assay is a widely used colorimetric method.[1]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry
To delve deeper into the cellular mechanism of action, flow cytometry can be employed to analyze apoptosis and cell cycle distribution.[6][7][8]
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC₅₀ concentration for a defined time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[6][7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The results will differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
Cell Treatment and Fixation:
-
Treat cells with the compound and harvest as described above.
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubate in the dark. PI will intercalate with the DNA, and the fluorescence intensity will be proportional to the DNA content.
-
-
Flow Cytometry Analysis:
Conclusion and Future Perspectives
The this compound scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide demonstrates that subtle structural modifications to this core can lead to significant differences in target specificity and biological activity. The inhibition of key oncogenic kinases like PIM-1 and p38α MAP kinase underscores the therapeutic potential of these derivatives in cancer treatment.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of substitutions on the dihydropyridine ring is needed to further optimize potency and selectivity.
-
In Vivo Efficacy: Promising candidates identified in vitro should be evaluated in animal models of cancer to assess their pharmacokinetic properties and antitumor efficacy.
-
Target Deconvolution: For compounds with potent cytotoxic effects, efforts should be made to identify all their molecular targets to understand the complete mechanism of action and potential off-target effects.
-
Combination Therapies: Given the low cytotoxicity of some potent kinase inhibitors, their use in combination with conventional chemotherapeutic agents could be a promising strategy to enhance efficacy and overcome drug resistance.
By continuing to explore the rich chemistry and biology of this compound derivatives, the scientific community can pave the way for the development of novel and effective cancer therapies.
References
-
Antibodies.com. Cell-Based Assays Guide. Published January 31, 2025. [Link]
-
Varghese, E., et al. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. Cell Death Discovery. Published March 9, 2022. [Link]
-
Elabscience. Apoptosis and Cell Health Detection. [Link]
-
Lecoeur, H. Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Cancer Research. Published April 15, 2006. [Link]
-
Fassihi, A., et al. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. Research in Pharmaceutical Sciences. [Link]
-
El-Gazzar, A. R. B. A., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]
-
Reddy, T. S., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports. [Link]
-
Hafez, H. N., et al. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link]
-
Edmondson, S., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
Thorne, N., et al. Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Published May 1, 2012. [Link]
-
Fassihi, A., et al. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. PubMed. [Link]
-
Oxford Mastering Biology. Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. Published September 22, 2020. [Link]
-
Fassihi, A., et al. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition. ResearchGate. Published June 6, 2017. [Link]
-
Gorobets, N. Y., et al. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]
-
Ibraheem, H. H., et al. Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. Published August 6, 2025. [Link]
-
MDPI. Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. [Link]
-
Abdel-Aziz, A. A., et al. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. [Link]
-
El-Naggar, M. A., et al. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Published May 24, 2023. [Link]
-
El-Gazzar, M. G., et al. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances. Published March 28, 2025. [Link]
-
Liu, X., et al. Synthesis and Bioactivities of Novel 1,3,4-oxadiazole Derivatives Containing Pyridine Moiety. ResearchGate. Published August 6, 2025. [Link]
-
Ghorab, M. M., et al. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. [Link]
-
Macholam, A., et al. Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. ResearchGate. Published August 6, 2025. [Link]
-
PubChem. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
-
Ghorab, M. M., et al. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 7. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Apoptosis and Cell Health Detection - Elabscience® [elabscience.com]
A Strategic Guide to Benchmarking 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Against Established Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic potential of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Given the nascent state of research on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach to benchmark its performance against known therapeutic agents, focusing on a potential application in oncology.
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a recognized pharmacophore present in molecules with a wide array of biological activities, including anticancer, cardiotonic, and anti-inflammatory properties.[1][2] Derivatives of this core structure have demonstrated promising cytotoxic effects against various cancer cell lines.[3][4][5] However, this compound itself remains largely uncharacterized in the therapeutic context. This guide, therefore, serves as a roadmap for its initial preclinical evaluation.
Postulated Mechanism of Action: Targeting PIM-1 Kinase
Several studies on structurally related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have identified the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase as a potential molecular target.[1] PIM-1 is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers, including prostate cancer and leukemia.[6][7] It plays a crucial role in regulating cell cycle progression, promoting cell survival by inhibiting apoptosis, and contributing to therapeutic resistance.[6][7][8]
The anti-apoptotic function of PIM kinases is partly mediated through the phosphorylation of key proteins in the intrinsic apoptosis pathway, such as the Bcl-2 family member Bad.[8] By phosphorylating and inactivating pro-apoptotic proteins, PIM kinases help cancer cells evade programmed cell death.[8] Therefore, inhibiting PIM-1 is a validated and promising strategy in cancer therapy.[6][9]
Based on this precedent, we hypothesize that this compound may exert anticancer effects by inhibiting PIM-1 kinase activity. This guide will use this hypothesis to structure a direct comparison against a known PIM-1 inhibitor and a standard chemotherapeutic agent.
Caption: Hypothesized signaling pathway for the test compound.
Selection of Benchmark Therapeutic Agents
To provide a robust comparison, we will benchmark our test compound against two agents with distinct, well-characterized mechanisms:
-
AZD1208: A potent and selective, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM-1, -2, and -3).[7] This serves as a direct mechanistic competitor, allowing for a head-to-head comparison of PIM-1 inhibition potency.
-
Doxorubicin: A widely used anthracycline chemotherapy drug that functions primarily as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[10] This provides a benchmark against a standard-of-care agent with a different mechanism, assessing the overall cytotoxic efficacy of our test compound.
Experimental Benchmarking Workflow
The following phased approach provides a logical progression from broad cytotoxicity screening to specific mechanistic validation.
Caption: Experimental workflow for benchmarking the test compound.
Phase 1: In Vitro Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of this compound across a panel of human cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).
Rationale: The initial screening step involves assessing the compound's general ability to inhibit cell proliferation or viability.[11][12] Using a panel of cell lines from different tissue origins (e.g., leukemia, prostate, breast cancer) provides insight into the potential breadth of activity. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[13][14][15] The key difference is that the formazan product of XTT is water-soluble, eliminating a solubilization step required for MTT and streamlining the protocol.[13][16]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., K562 - leukemia, PC-3 - prostate, MCF-7 - breast) in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 2X stock of this compound, AZD1208, and Doxorubicin in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells in quadruplicate. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% viability).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[13]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to its colored formazan product.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[13]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line (Tissue) | IC50 (µM) after 48h |
| This compound | K562 (Leukemia) | Experimental Value |
| PC-3 (Prostate) | Experimental Value | |
| MCF-7 (Breast) | Experimental Value | |
| AZD1208 (PIM-1 Inhibitor Control) | K562 (Leukemia) | Experimental Value |
| PC-3 (Prostate) | Experimental Value | |
| MCF-7 (Breast) | Experimental Value | |
| Doxorubicin (Chemotherapy Control) | K562 (Leukemia) | Experimental Value |
| PC-3 (Prostate) | Experimental Value | |
| MCF-7 (Breast) | Experimental Value |
Phase 2: Direct Target Engagement - In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of the test compound on PIM-1 kinase activity and determine its potency (IC50) in a cell-free system.
Rationale: While cytotoxicity assays demonstrate a cellular effect, they do not confirm the mechanism. A direct in vitro kinase assay is essential to validate the hypothesis that the compound inhibits PIM-1.[17] This assay measures the transfer of a radioactive phosphate from ATP to a specific substrate by the purified kinase enzyme. A reduction in substrate phosphorylation in the presence of the compound indicates direct inhibition.[18][19]
Experimental Protocol: Radioactive PIM-1 Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., HEPES, MgCl₂, DTT), a known PIM-1 substrate (e.g., a specific peptide like PIMtide), and purified recombinant human PIM-1 enzyme.
-
Compound Addition: Add varying concentrations of this compound or the positive control, AZD1208. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing a mixture of cold ATP and radiolabeled [γ-³²P]ATP.[20][21]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound to the paper.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the PIM-1 kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the enzymatic IC50 value.
Data Presentation: PIM-1 Kinase Inhibition
| Compound | Target | Enzymatic IC50 (nM) |
| This compound | PIM-1 Kinase | Experimental Value |
| AZD1208 (Positive Control) | PIM-1 Kinase | Experimental Value |
Phase 3: Cellular Mechanism of Action - Apoptosis Assay
Objective: To determine whether the cytotoxicity observed in Phase 1 is due to the induction of apoptosis.
Rationale: A hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[22][23] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22]
Experimental Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed a sensitive cell line (e.g., K562) in 6-well plates and treat with this compound and Doxorubicin at their respective 1X and 2X IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[22]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[23][24]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
Data Presentation: Apoptosis Induction
| Treatment (Concentration) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (IC50) | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a foundational, multi-pronged strategy to benchmark this compound. By systematically assessing its cytotoxicity, confirming its engagement with the hypothesized molecular target (PIM-1 kinase), and elucidating its cellular mechanism of action, researchers can generate the critical data needed to make informed decisions about its potential as a novel therapeutic agent.
Positive results from this workflow—specifically, potent cytotoxicity against cancer cell lines, direct inhibition of PIM-1 kinase at a lower concentration than its cellular IC50, and clear induction of apoptosis—would provide a strong rationale for advancing the compound into more complex preclinical models, including further mechanism of action studies (e.g., cell cycle analysis, western blotting for downstream PIM-1 targets) and in vivo efficacy trials. This structured approach ensures that the evaluation is both comprehensive and scientifically sound, laying the groundwork for potential future drug development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. biotech-spain.com [biotech-spain.com]
- 17. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. revvity.com [revvity.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. In vitro kinase assay [bio-protocol.org]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Navigating the Preclinical Gauntlet for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Drug Candidates
The 2-pyridone core, and specifically the 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold, represents a privileged structure in modern medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties like metabolic stability and solubility, has made it a cornerstone for developing novel therapeutics, particularly kinase inhibitors.[1][2][3][4] However, this promising scaffold is not without its preclinical development challenges. Key structural motifs inherent to this class of compounds, including the pyridine ring, the N-methyl group, and the α,β-unsaturated nitrile, can introduce liabilities related to metabolism, off-target toxicity, and genotoxicity.
This guide provides a comparative framework for identifying and mitigating these challenges. We will dissect the causal relationships between chemical structure and preclinical hurdles, compare key experimental assays, and provide actionable protocols to build a robust data package for Investigational New Drug (IND) applications.
Section 1: The Metabolic Maze: Balancing Stability and Clearance
A primary objective in preclinical development is to characterize a compound's metabolic fate to ensure adequate exposure and avoid the formation of toxic byproducts.[5][6] For the 2-pyridone scaffold, metabolic stability is often considered a strength, but specific liabilities can arise.[7]
Causality of Metabolic Risk: The pyridine ring and associated alkyl groups are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, the body's primary drug-metabolizing machinery.[7][8] The N-methyl group, for instance, is a potential site for N-dealkylation, while the aromatic ring can undergo hydroxylation. Understanding the primary sites of metabolism is crucial for guiding structural modifications to enhance stability.
Comparing In Vitro Metabolic Stability Assays
The two most common systems for early metabolic assessment are liver microsomes and hepatocytes. The choice between them depends on the desired scope of the investigation.
| Assay Type | Description | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fractions containing Phase I (e.g., CYP450) enzymes.[9] | High-throughput, cost-effective, good for assessing CYP-mediated metabolism.[10] | Lacks Phase II (conjugation) enzymes and transporters. May underestimate clearance for some compounds. | Early-stage screening and ranking of analogs for Phase I metabolic stability. |
| Hepatocytes | Intact, cryopreserved liver cells containing both Phase I and II enzymes and transporters.[9] | Provides a more complete picture of hepatic clearance (metabolism and transport). Better predictor of in vivo clearance.[10] | Lower throughput, more expensive, higher variability between donors. | Lead optimization stage for candidates with promising microsomal stability to get a more accurate clearance prediction. |
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of the test compound in DMSO.
- Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
- Prepare a 10 mM NADPH regenerating solution (cofactor) in buffer.
- Prepare a known stable compound (e.g., Verapamil) and a known unstable compound (e.g., Testosterone) as controls.
2. Incubation:
- Pre-warm the diluted microsome solution to 37°C in a water bath for 5 minutes.
- In a 96-well plate, add the test compound to the microsome solution to achieve a final concentration of 1 µM. Mix gently.
- Initiate the metabolic reaction by adding the NADPH solution. This is your t=0 time point.[10]
- Incubate the plate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
3. Sample Analysis:
- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[10]
4. Data Interpretation:
- Plot the natural log of the percentage of the compound remaining versus time.
- Calculate the elimination rate constant (k) from the slope of the line.
- Determine the half-life: t½ = 0.693 / k .
- Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Section 2: Toxicology Flags: Navigating Off-Target Liabilities
Early identification of potential toxicities is paramount to avoid late-stage failures.[6] For the this compound scaffold, two primary areas of concern are cardiotoxicity (hERG inhibition) and genotoxicity.
Cardiotoxicity: The hERG Channel Challenge
Causality of hERG Risk: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias.[11] A common pharmacophore for hERG binders includes a basic nitrogen atom that can become protonated, along with lipophilic aromatic regions.[12][13] Pyridine-containing compounds are frequently flagged for hERG liability due to the basicity of the pyridine nitrogen.[12] Although the 2-pyridone nitrogen is part of an amide-like system and less basic, the overall molecule's properties can still lead to channel interaction.
Comparing hERG Assessment Methods:
| Assay Type | Description | Advantages | Disadvantages | Best For |
| Radioligand Binding | Measures the displacement of a known radioactive ligand from the hERG channel expressed in cell membranes. | High-throughput, cost-effective, good for initial screening. | Indirect measurement; can generate false positives/negatives. Does not provide functional data (IC50). | Tier 1 screening of a large number of compounds to flag potential binders. |
| Automated Patch Clamp | Directly measures the flow of ions through the hERG channel in whole cells in the presence of the test compound.[14] | "Gold standard" functional assay. Provides a direct measure of channel inhibition (IC50).[15] | Lower throughput, more expensive, and requires more compound. | Confirming hits from binding assays and accurately determining the IC50 for lead candidates. |
Mitigation Strategies: If a lead compound shows hERG liability, medicinal chemistry strategies often focus on reducing lipophilicity or introducing steric hindrance near the potential binding motifs to disrupt the interaction with the channel pore.[13][15]
Genotoxicity: The α,β-Unsaturated Nitrile Alert
Causality of Genotoxicity Risk: The α,β-unsaturated nitrile moiety is a Michael acceptor, a class of compounds known as potential structural alerts for genotoxicity.[16] This functional group can potentially react covalently with nucleophilic macromolecules like DNA or proteins, which can lead to mutations.
Comparing Genotoxicity Assays: A standard battery of in vitro tests is required to assess genotoxic potential.
| Assay Type | Description | Endpoint Measured | Significance |
| Bacterial Reverse Mutation (Ames) Test | Uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes for histidine or tryptophan synthesis. | Gene mutations (reversions that allow bacteria to grow without the amino acid). | Detects point mutations and frameshift mutations. A regulatory requirement. |
| In Vitro Micronucleus Test | Treats mammalian cells (e.g., CHO, TK6) with the compound and assesses for the presence of micronuclei. | Chromosomal damage (micronuclei are small nuclei containing chromosome fragments or whole chromosomes). | Detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events. |
It is noteworthy that while some α,β-unsaturated nitriles may show positive results in in vitro assays, they are often found to be negative in confirmatory in vivo tests.[17] This discrepancy can be due to rapid detoxification in vivo.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay provides a general measure of whether a compound is toxic to cells, which is a critical baseline for interpreting results from more specific assays.
1. Cell Culture:
- Culture a relevant human cell line (e.g., HepG2 for liver toxicity) in appropriate media until approximately 80% confluent.
- Trypsinize, count, and seed the cells into a 96-well plate at a density of ~10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in cell culture media, typically ranging from 0.1 to 100 µM.
- Remove the old media from the cells and add the media containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
- Incubate for 24-72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
4. Solubilization and Measurement:
- Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
- Read the absorbance of the plate on a microplate reader at ~570 nm.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
Section 3: Pharmacology: Ensuring On-Target Potency and Selectivity
For many drug discovery programs targeting kinases, achieving selectivity is as important as achieving potency.[18]
Causality of Selectivity Challenges: The ATP binding pocket is highly conserved across the human kinome.[18] As many 2-pyridone derivatives are designed as ATP-competitive inhibitors, there is an inherent risk of inhibiting multiple kinases, leading to off-target effects.
Comparative Approaches to Selectivity Profiling:
| Method | Description | Advantages | Disadvantages |
| Targeted Panel Screening | Testing the compound against a small, curated panel of kinases known to be related to the primary target or associated with toxicity. | Cost-effective, provides a quick answer for key off-targets. | May miss unexpected off-target interactions. |
| Broad Kinome Scanning | Testing the compound at one or two concentrations against a large panel of kinases (e.g., >400). | Provides a comprehensive overview of selectivity. Can reveal novel activities. | More expensive and data-intensive. |
A common strategy is to use a broad kinome scan for lead compounds to understand their selectivity profile early, then use smaller, targeted panels to screen subsequent analogs against the key off-targets identified in the initial scan.
Conclusion
The this compound scaffold is a valuable starting point for drug discovery, but it requires a vigilant and systematic preclinical evaluation. By understanding the chemical rationale behind potential liabilities in metabolism, toxicology, and selectivity, development teams can employ a tiered, comparative testing strategy. This approach, combining high-throughput screens with more detailed mechanistic studies, allows for the early identification and mitigation of risks, ultimately increasing the probability of selecting a drug candidate with a favorable safety and efficacy profile for clinical development.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
National Institutes of Health (NIH). Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. [Link]
-
ResearchGate. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
ResearchGate. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
National Institutes of Health (NIH). Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. [Link]
-
Royal Society of Chemistry. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
ZeClinics. Non-Clinical Safety Assessment for New Drugs. [Link]
-
RSC Publishing. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]
-
ScienceDirect. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. [Link]
-
National Institutes of Health (NIH). Evolution of Small Molecule Kinase Drugs. [Link]
-
ResearchGate. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. [Link]
-
National Institutes of Health (NIH). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. [Link]
-
ACS Publications. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
ACS Publications. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. [Link]
-
OAE Publishing Inc. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. [Link]
-
Alera Labs. In Vitro ADME Assays. [Link]
-
ResearchGate. Synthesis, Absorption, Distribution, Metabolism, Excretion, Toxicology (ADMET) and molecular docking studies of some pyridin-2(1H)-one derived from a Apocynin in Thi-Qar Governorate. [Link]
-
National Institutes of Health (NIH). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
MDPI. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. [Link]
-
National Institutes of Health (NIH). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
National Institutes of Health (NIH). Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). [Link]
-
Therapeutic Goods Administration (TGA). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]
-
U.S. Food and Drug Administration (FDA). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
European Medicines Agency (EMA). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]
-
European Medicines Agency (EMA). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]
-
IONTOX. Importance of ADME and Toxicology Studies in Drug Discovery. [Link]
-
Frontiers. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. [Link]
-
ResearchGate. Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. [Link]
-
PubMed. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. [Link]
-
ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. [Link]
-
Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
OmicsX. Kinase Inhibitors in Preclinical Development - 2021. [Link]
-
ResearchGate. Stages of the fragment screening cascade. [Link]
-
PubMed. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. [Link]
-
UNT Health Science Center. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. [Link]
-
National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
ResearchGate. Application of Nitrile in Drug Design. [Link]
-
ResearchGate. Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. [Link]
-
ResearchGate. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 7. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a detailed, safety-first protocol for the proper disposal of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, ensuring the protection of yourself, your colleagues, and the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Understanding the Compound: A Prerequisite for Safe Handling
This compound is a heterocyclic compound featuring a pyridine core. While specific toxicity data for this exact molecule is not extensively published, its structure, containing a cyanopyridine moiety, places it in a class of compounds that require careful handling due to potential health hazards. Analogous compounds, such as 3-cyanopyridine, are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause significant irritation to the skin, eyes, and respiratory system[1][2][3][4].
The nitrile group (-C≡N) is of particular note. While stable in this molecular configuration, improper handling or disposal, especially mixing with strong acids or bases, could potentially lead to the release of highly toxic hydrogen cyanide gas[5]. Therefore, all procedures must be designed to mitigate this risk.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem[6] |
| Molecular Weight | 134.14 g/mol | PubChem[6] |
| Appearance | Solid (form may vary) | General for similar compounds |
| Solubility | Low in water; soluble in some polar organic solvents | General for similar compounds[7] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, where each step logically follows from a comprehensive risk assessment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. The rationale here is to prevent any contact with the skin, eyes, or respiratory system.
-
Eye Protection: Wear chemical splash goggles that conform to recognized standards (e.g., EN166 in the EU or NIOSH-approved in the US)[8].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) of a suitable thickness. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[5].
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the this compound waste. The label should include the full chemical name, the hazard class (e.g., "Toxic," "Harmful"), and the date.
-
Avoid Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents[5][9]. Store the waste container away from these materials.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid residue, including contaminated weighing papers or spatulas, and place them directly into the designated solid waste container. Use dry clean-up procedures to avoid generating dust[1][10].
-
Liquid Waste (Solutions): If the compound is in solution, the waste should be collected in a designated liquid waste container. The solvent system should be noted on the label.
-
Step 3: Decontamination of Labware
Any labware that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: Following the solvent rinse, wash the labware with soap and water.
Step 4: Final Disposal Pathway
The ultimate disposal of the collected waste must be handled by a licensed professional waste disposal service. As a researcher, your responsibility is to ensure the waste is correctly packaged and labeled for pickup.
-
Licensed Disposal Company: The most common and recommended methods for disposal of this type of chemical waste are:
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[5][8]. This is often the preferred method as it ensures complete destruction of the compound.
-
Authorized Landfill: Disposal in a specially licensed landfill for chemical and pharmaceutical wastes is another option[1].
-
-
Regulatory Compliance: Always adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal regulations[4].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal Workflow for this compound
Spill Management: Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, use dry clean-up procedures and avoid creating dust[1][10]. Do not use water.
-
Collect Waste: Carefully sweep or vacuum the solid material into a labeled container for disposal.
-
Decontaminate Area: Once the bulk of the material is collected, decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Seek Medical Attention: If there has been any personal contact with the substance, wash the affected area with copious amounts of water and seek immediate medical attention[2].
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility in your laboratory. The principles outlined here are not merely rules to be followed but are grounded in a scientific understanding of the potential risks associated with this compound and its chemical class.
References
-
1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 . PubChem. [Link]
-
1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . PubChem. [Link]
-
4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . PubChem. [Link]
-
5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile - Material Safety Data Sheet . Cole-Parmer. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity . National Institutes of Health. [Link]
-
Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile . ResearchGate. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonitrile | C7H6N2O | CID 303840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile | Chemical Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Introduction: The Precautionary Principle in Practice
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted pyridone, a class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research. The presence of both a pyridone ring and a nitrile group suggests a potential for biological activity and associated toxicity. In the absence of specific toxicological data for this compound, this guide is built upon the "precautionary principle," which dictates that we assume a substance is hazardous and take all necessary measures to minimize exposure. Our operational plan is therefore derived from the hazard profiles of its close structural analogs.
Hazard Assessment: An Analog-Based Approach
Given the lack of direct safety data, we must infer the potential hazards from related molecules. A close analog, 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Furthermore, the nitrile functional group (-C≡N) is a key structural feature. Organic nitriles can be toxic, with some metabolizing to release cyanide, which disrupts cellular respiration[2][3]. While the toxicokinetics of this compound are unknown, the potential for cyanide release upon metabolism or decomposition necessitates stringent handling protocols[4].
Primary Routes of Exposure:
-
Inhalation: As a powdered solid, airborne dust presents a significant inhalation risk.
-
Dermal Contact: The compound is likely to be absorbed through the skin, causing irritation and potential systemic toxicity.
-
Ingestion: Accidental ingestion could lead to harmful or toxic effects.
-
Eye Contact: Direct contact with the powder can cause serious irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[5][6] | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. |
| Eye Protection | Chemical splash goggles with side shields.[6][7] | Protects against airborne powder and accidental splashes. Standard safety glasses are insufficient. |
| Body Protection | A buttoned lab coat with full-length sleeves.[5][6] | Prevents contact with clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling larger quantities or when engineering controls are insufficient to control dust. | To prevent inhalation of fine powders. The necessity of a respirator should be determined by a site-specific risk assessment. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Engineering Controls and Designated Work Area
-
Primary Engineering Control: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Designated Area: Clearly mark the area where the compound is being handled. This serves to inform other laboratory personnel of the potential hazards present.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including a pre-tared, sealed container for weighing, spatulas, and waste containers.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood.
-
To minimize the generation of airborne dust, handle the powder gently. Avoid scooping or pouring from a height.
-
Use a spatula to carefully transfer the desired amount of the compound into the tared container.
-
Close the container immediately after transfer.
-
-
Dissolution: If preparing a solution, add the solvent to the container with the compound slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Post-Handling:
-
Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of in the hazardous waste.
-
Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Spill Management and Disposal Plan
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent others from entering.
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing the compound should be collected in a designated, sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities like this compound underpins scientific advancement. By adopting a conservative, analog-based approach to safety, researchers can mitigate the risks associated with handling compounds of unknown toxicity. This guide provides a foundational framework for safe operation, but it is the diligent and cautious scientist who ultimately ensures a safe laboratory environment.
References
-
Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS). Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. Retrieved from [Link]
-
PSE Community. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Peter, J. K., et al. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
-
MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]
- Campanati, M., et al. (2000, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
-
Tanii, H. (2017). Allyl nitrile: Toxicity and health effects. Industrial Health, 55(4), 295–302. Retrieved from [Link]
-
University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
Kot-Wasik, A., et al. (2007). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Retrieved from [Link]
Sources
- 1. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C7H6N2O | CID 10606782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
